Iristectorin B
Description
Properties
IUPAC Name |
5-hydroxy-3-(4-hydroxy-3-methoxyphenyl)-6-methoxy-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24O12/c1-31-12-5-9(3-4-11(12)25)10-8-33-13-6-14(22(32-2)19(28)16(13)17(10)26)34-23-21(30)20(29)18(27)15(7-24)35-23/h3-6,8,15,18,20-21,23-25,27-30H,7H2,1-2H3/t15-,18-,20+,21-,23-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVNKSNSGLVWSFS-ZTATXHNCSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C2=COC3=CC(=C(C(=C3C2=O)O)OC)OC4C(C(C(C(O4)CO)O)O)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=CC(=C1)C2=COC3=CC(=C(C(=C3C2=O)O)OC)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24O12 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
492.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
The Origin and Bioactivity of Iristectorin B: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Iristectorin B, a significant isoflavone, has garnered attention within the scientific community for its potential therapeutic applications, particularly in oncology. This technical guide provides an in-depth exploration of the origin, isolation, and biological activities of this compound. It is designed to serve as a comprehensive resource, offering detailed experimental protocols, quantitative data summaries, and visual representations of associated signaling pathways to facilitate further research and drug development endeavors.
Introduction
This compound is a naturally occurring isoflavone, a class of secondary metabolites known for their diverse biological activities.[1][2][3] Structurally, it is characterized by a C-glycosidic linkage, which contributes to its unique chemical properties and bioavailability. This document outlines the botanical origins of this compound, methodologies for its extraction and characterization, and a review of its known biological effects, with a particular focus on its anti-cancer properties.
Botanical Origin and Biosynthesis
This compound is primarily isolated from the rhizomes of plant species belonging to the Iridaceae family, most notably Iris tectorum and Iris domestica (formerly known as Belamcanda chinensis).[1] These plants have a history of use in traditional medicine, and modern phytochemical investigations have identified this compound as one of their key bioactive constituents.
General Isoflavonoid Biosynthetic Pathway
The biosynthesis of isoflavonoids in plants is a complex process involving a series of enzymatic reactions. While the specific pathway for this compound has not been fully elucidated, it is understood to follow the general phenylpropanoid pathway, which is the precursor for all flavonoids. Key enzymes such as chalcone synthase (CHS) and chalcone isomerase (CHI) are crucial in the initial steps. The pathway then diverges to form the isoflavonoid scaffold, which is subsequently modified by enzymes like O-glycosyltransferases to yield compounds such as this compound. Studies on Iris domestica have shown that the expression of these glycosyltransferases can be induced by elicitors like copper chloride, suggesting a dynamic regulation of isoflavonoid production in the plant.
References
The Discovery and Isolation of Iristectorin B from Iris tectorum: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Iristectorin B, a significant isoflavone glycoside found in the rhizomes of Iris tectorum Maxim., has garnered attention for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities. This technical guide provides an in-depth overview of the discovery, isolation, and purification of this compound. It details both advanced and conventional experimental protocols, presents quantitative data in structured tables, and visualizes putative signaling pathways modulated by this compound. The information compiled herein serves as a comprehensive resource for researchers engaged in natural product chemistry, pharmacology, and drug development.
Introduction
Iris tectorum Maxim., commonly known as the roof iris, is a perennial plant belonging to the Iridaceae family.[1] Its rhizomes have been used in traditional medicine for various ailments.[2] Phytochemical investigations have revealed a rich diversity of secondary metabolites within Iris species, with isoflavones being a prominent class of compounds.[2] Among these, this compound (C₂₃H₂₄O₁₂) has been identified as a key constituent of Iris tectorum rhizomes.[1][3] This document outlines the methodologies for the efficient extraction and purification of this compound and explores its potential mechanisms of action based on current scientific understanding of isoflavone bioactivity.
Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₂₃H₂₄O₁₂ | [1] |
| Molecular Weight | 492.43 g/mol | - |
| PubChem CID | 5318487 | [4] |
| Chemical Class | Isoflavone Glycoside | [5] |
Experimental Protocols for Isolation and Purification
Advanced Method: Ionic Liquid Based Ultrasonic Assisted Extraction (ILUAE) and High-Speed Counter-Current Chromatography (HSCCC)
This modern approach offers high efficiency and purity in a relatively short time.[3]
3.1.1. Extraction: Ionic Liquid Based Ultrasonic Assisted Extraction (ILUAE)
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Plant Material: Dried rhizomes of Iris tectorum, crushed and sieved (60-100 mesh).
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Extraction Solvent: 1-octyl-3-methylimidazolium bromide ([C₈MIM]Br) solution (0.5 M).
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Procedure:
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Combine the powdered rhizomes with the ionic liquid solution at a solvent-to-solid ratio of 30 mL/g.
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Perform ultrasonic-assisted extraction for 30 minutes.
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Filter the mixture to obtain the crude extract.[3]
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3.1.2. Purification: High-Speed Counter-Current Chromatography (HSCCC)
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Two-Phase Solvent System: n-butanol-water (1:1, v/v).
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HSCCC Apparatus Parameters:
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Stationary Phase: Upper phase of the solvent system.
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Mobile Phase: Lower phase of the solvent system.
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Flow Rate: 2.0 mL/min.
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Rotational Speed: 900 rpm.
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Detection Wavelength: 280 nm.
-
-
Procedure:
-
Fill the multilayer coil column entirely with the stationary phase.
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Pump the mobile phase until hydrodynamic equilibrium is established.
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Inject the crude ILUAE extract.
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Collect fractions and monitor the effluent at 280 nm.
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Combine fractions containing pure this compound.[3]
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Quantitative Data for ILUAE and HSCCC Method
| Parameter | Tectoridin | This compound | Iristectorin A | Reference |
| Extraction Yield (mg/g of dried rhizome) | 37.45 | 2.88 | 5.28 | [3] |
| Purification from 400 mg Crude Extract | ||||
| Yield (mg) | 60.21 | 4.33 | 8.24 | [3] |
| Purity (%) | 95.3 | 95.9 | 97.0 | [3] |
Conventional Method: Solvent Extraction and Column Chromatography
This traditional method utilizes standard laboratory techniques and materials.
3.2.1. Extraction: Solvent Maceration
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Plant Material: Air-dried and powdered rhizomes of Iris tectorum.
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Extraction Solvent: 95% Ethanol or 70% Methanol.[6]
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Procedure:
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Macerate the powdered rhizomes in the chosen solvent at room temperature for 72 hours, with occasional agitation.
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Filter the mixture and collect the filtrate.
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Repeat the extraction process on the plant residue twice more to ensure exhaustive extraction.
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Combine the filtrates and concentrate under reduced pressure using a rotary evaporator to obtain the crude extract.
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3.2.2. Purification: Macroporous Resin and Silica Gel Column Chromatography
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Step 1: Macroporous Resin Column Chromatography (Initial Fractionation)
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Resin Type: AB-8 macroporous resin.
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Procedure:
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Dissolve the crude extract in an appropriate solvent and load it onto the pre-equilibrated AB-8 resin column.
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Wash the column with distilled water to remove sugars and other highly polar impurities.
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Elute the isoflavone-rich fraction with 70% ethanol.
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Concentrate the eluate to obtain a partially purified extract. This step can increase the total flavonoid content from approximately 10.6% to 54.2%.[7]
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-
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Step 2: Silica Gel Column Chromatography (Fine Purification)
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Stationary Phase: Silica gel (60-120 mesh).
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Mobile Phase: A gradient of chloroform-methanol or ethyl acetate-methanol.
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Procedure:
-
Prepare a slurry of silica gel in the initial, less polar mobile phase (e.g., chloroform) and pack it into a glass column.
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Adsorb the partially purified extract onto a small amount of silica gel and load it onto the top of the column.
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Begin elution with the initial solvent, gradually increasing the polarity by adding methanol.
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Collect fractions and monitor by Thin Layer Chromatography (TLC) using a suitable solvent system and UV detection.
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Combine fractions containing pure this compound and evaporate the solvent.
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Quantitative Data for Conventional Method
| Parameter | Value | Reference |
| Ultrasound-Assisted Extraction Yield (70% Methanol) | ||
| Tectoridin (mg/g) | 41.36 | [6] |
| this compound (mg/g) | 3.87 | [6] |
| Iristectorin A (mg/g) | 6.68 | [6] |
| Macroporous Resin Enrichment | ||
| Total Flavonoid Content Increase | From 10.60% to 54.20% | [7] |
| Recovery Yield | 75.12% | [7] |
Structural Elucidation
The structure of isolated this compound is confirmed using a combination of spectroscopic methods.
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High-Performance Liquid Chromatography (HPLC): Used to determine the purity of the isolated compound.
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Mass Spectrometry (MS): Provides the molecular weight and fragmentation pattern, aiding in the identification of the aglycone and glycosidic moieties. High-resolution mass spectrometry can confirm the molecular formula.
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Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H-NMR and ¹³C-NMR are crucial for elucidating the detailed chemical structure, including the positions of substituents on the isoflavone core and the nature and linkage of the sugar units.[3]
Putative Biological Activities and Signaling Pathways
This compound, as an isoflavone, is presumed to share some of the biological activities attributed to this class of compounds, including anti-inflammatory and anti-cancer effects. The following diagrams illustrate the potential signaling pathways that this compound may modulate.
Experimental Workflow for Isolation and Purification
Caption: Workflow for this compound isolation and analysis.
Putative Anti-Inflammatory Signaling Pathway
Isoflavones are known to exert anti-inflammatory effects by inhibiting the NF-κB signaling pathway.
Caption: Putative inhibition of the NF-κB pathway by this compound.
Putative Anti-Cancer Signaling Pathway (Apoptosis Induction)
This compound may induce apoptosis in cancer cells by modulating key signaling pathways like PI3K/Akt and MAPK, and regulating the expression of Bcl-2 family proteins.
Caption: Putative apoptosis induction by this compound in cancer cells.
Conclusion
This technical guide consolidates the current knowledge on the discovery and isolation of this compound from Iris tectorum. The detailed experimental protocols, encompassing both advanced and conventional methodologies, provide a practical framework for its extraction and purification. The quantitative data presented allows for a comparative assessment of these methods. Furthermore, the visualized putative signaling pathways offer insights into the potential molecular mechanisms underlying the reported biological activities of this compound, thereby guiding future research in pharmacology and drug development. Further studies are warranted to fully elucidate the specific molecular targets and therapeutic potential of this promising natural compound.
References
- 1. Qualitative and Quantitative Analysis of Ukrainian Iris Species: A Fresh Look on Their Antioxidant Content and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeting the p38 MAPK pathway inhibits irinotecan resistance in colon adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Isolation of Plant Pigments by Column Chromatography (Procedure) : Biochemistry Virtual Lab II : Biotechnology and Biomedical Engineering : Amrita Vishwa Vidyapeetham Virtual Lab [vlab.amrita.edu]
- 4. Targeting the NFκB Signaling Pathways for Breast Cancer Prevention and Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Targeting PI3K/AKT/mTOR Pathway in Breast Cancer: From Biology to Clinical Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Iristectorin B: A Technical Guide for Researchers and Drug Development Professionals
Abstract
Iristectorin B, an isoflavone primarily isolated from the rhizomes of Iris tectorum, has garnered significant interest within the scientific community for its potential therapeutic applications, particularly in oncology. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and known biological activities of this compound. The document details its anti-cancer effects, including the induction of apoptosis, and explores its potential mechanisms of action involving cellular signaling pathways. Methodologies for extraction and for key biological assays are also presented to facilitate further research and development of this promising natural compound.
Chemical Structure and Properties
This compound is classified as an isoflavone, a subclass of flavonoids, and is structurally a glycoside of iristectorigenin A.
Chemical Structure:
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Molecular Formula: C₂₃H₂₄O₁₂[1]
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Systematic Name: 5-hydroxy-3-(4-hydroxy-3-methoxyphenyl)-6-methoxy-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one
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SMILES: COC1=C(C=C(C=C1)C2=COC3=C(C2=O)C(=C(C(=C3)O[C@H]4--INVALID-LINK--CO)O)O">C@@HO)OC)O)O
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InChI Key: XVNKSNSGLVWSFS-ZTATXHNCSA-N
Physicochemical Properties
A summary of the known physicochemical properties of this compound is presented in Table 1. While some data are available from supplier specifications and databases, specific experimental values for properties such as melting point and detailed spectroscopic data are not widely reported in publicly accessible literature.
| Property | Value | Source |
| Molecular Weight | 492.43 g/mol | --INVALID-LINK-- |
| Appearance | White to off-white solid | --INVALID-LINK-- |
| Solubility | Insoluble in Ethanol (< 1 mg/mL). Soluble in DMSO. | --INVALID-LINK-- |
| Storage | Powder: -20°C for 3 years. In solvent: -80°C for 6 months. | --INVALID-LINK-- |
Spectroscopic Data:
Biological Activities and Mechanism of Action
This compound has demonstrated a range of biological activities, with its anti-cancer properties being the most prominently studied.
Anti-cancer Activity
Research has indicated that this compound exhibits anti-cancer activities, particularly against breast cancer cell lines.[2] The primary mechanism of its anti-proliferative effect appears to be the induction of apoptosis.
Apoptosis Induction
Studies have shown that this compound can induce apoptosis in cancer cells. This is supported by evidence of increased levels of the anti-apoptotic protein Bcl-2 and decreased levels of the pro-apoptotic protein Bax, as well as reduced levels of cleaved caspase-3 in cells treated with a related compound, Iristectorin A, suggesting a similar mechanism for this compound.
Signaling Pathways
The precise signaling pathways modulated by this compound are still under investigation. Based on the observed biological effects and the known mechanisms of similar isoflavonoids, several pathways are hypothesized to be involved.
There is evidence to suggest that this compound may exert its effects through the regulation of the Nrf2/HO-1 signaling pathway. This pathway is a critical regulator of cellular defense against oxidative stress and inflammation. It is suggested that this compound may mitigate cellular damage by enhancing the expression of Nrf2 and HO-1.
Caption: Hypothesized activation of the Nrf2/HO-1 pathway by this compound.
The PI3K/Akt pathway is a crucial signaling cascade that regulates cell survival, proliferation, and apoptosis. Many anti-cancer agents exert their effects by inhibiting this pathway. While direct evidence for this compound's effect on this pathway is limited, its pro-apoptotic activity suggests a potential inhibitory role.
References
Iristectorin B: A Technical Whitepaper on the Core Mechanism of Action in Cancer Cells
Executive Summary
Iristectorin B, an isoflavone derived from the plant Iris tectorum, has been identified as a compound with potential anti-cancer properties[1]. However, publicly available research detailing its specific molecular mechanisms of action in cancer cells is currently limited. This technical guide synthesizes the existing preliminary data, focusing on its putative role in inducing apoptosis and modulating cellular defense pathways. It is critical to distinguish this compound from the similarly named hormone Irisin, as the latter has been more extensively studied in the context of cancer, often leading to confusion in literature searches. This document provides a foundational overview for researchers, scientists, and drug development professionals, outlining the known effects of this compound, detailing relevant experimental protocols, and visualizing the hypothesized signaling pathways based on current evidence. The significant gaps in the literature underscore the need for further investigation to fully elucidate its therapeutic potential.
Introduction
This compound is a natural isoflavone found in the rhizomes of Iris tectorum. As a member of the flavonoid family, it belongs to a class of compounds known for their diverse biological activities, including antioxidant and anti-proliferative effects. Preliminary studies suggest that this compound possesses anti-cancer activities, particularly noted in the context of breast cancer, making it a molecule of interest for oncological research[1]. This whitepaper aims to provide a detailed account of its core mechanism of action based on the available scientific data.
Putative Mechanism of Action in Cellular Homeostasis and Cytotoxicity
The primary evidence for this compound's mechanism of action comes from studies on its protective effects against chemotherapy-induced toxicity, which offer insights into the pathways it modulates. These pathways are often dysregulated in cancer cells and are central to cancer cell survival and death.
Induction of the Mitochondrial Apoptosis Pathway
Apoptosis, or programmed cell death, is a critical process that is often evaded by cancer cells. Evidence suggests that this compound can influence key regulators of the intrinsic (mitochondrial) apoptosis pathway. In studies involving PC12 cells, treatment with a related compound, Iristectorin A, was shown to modulate the expression of the Bcl-2 family of proteins[2]. It reduced the levels of the anti-apoptotic protein Bcl-2 while increasing the levels of the pro-apoptotic protein Bax[2]. This shift in the Bax/Bcl-2 ratio is a critical event that leads to mitochondrial outer membrane permeabilization (MOMP), the release of cytochrome c, and the activation of executioner caspases, such as Caspase-3 (Cas-3)[2]. The observed reduction in Cas-3 levels following co-treatment in a cisplatin injury model suggests a complex, context-dependent role, but the modulation of Bcl-2 and Bax strongly points towards an involvement in the mitochondrial apoptosis pathway[2].
Modulation of the Nrf2/HO-1 Signaling Pathway
The Nrf2/HO-1 pathway is a primary cellular defense mechanism against oxidative stress. While often associated with cell survival, its role in cancer is multifaceted. This compound's counterpart, Iristectorin A, has been shown to increase the expression of Nuclear factor erythroid 2-related factor 2 (Nrf2) and its downstream target, Heme Oxygenase-1 (HO-1)[2]. This activation helps mitigate oxidative stress, which could be a mechanism of its protective effects in normal cells. In cancer cells, the role of this pathway is complex and context-dependent, but its modulation by Iristectorin compounds is a noteworthy aspect of their biological activity[2].
Signaling Pathway Visualization
The following diagram illustrates the hypothesized mechanism of action for Iristectorin compounds based on the modulation of apoptotic and oxidative stress pathways.
Caption: Hypothesized signaling pathways modulated by this compound.
Quantitative Data Summary
The following table summarizes the quantitative changes in protein and mRNA expression levels observed with a related compound, Iristectorin A, which suggest potential effects of this compound[2]. These data are derived from a study on cisplatin-induced hepatorenal injury and provide preliminary insights into the molecule's biological activity[2].
| Target Molecule | Change in Expression (Protein) | Change in Expression (mRNA) | Putative Function in Cancer |
| Nrf2 | ▲ 1.2 to 1.5-fold increase | ▲ ~1.5 to 1.6-fold increase | Oxidative Stress Response |
| HO-1 | Not specified | ▲ ~1.5-fold increase | Antioxidant, Anti-inflammatory |
| Bcl-2 | ▲ 1.3 to 1.7-fold increase | ▲ ~1.4 to 1.5-fold increase | Inhibition of Apoptosis |
| Bax | ▼ 0.7 to 0.8-fold decrease | ▼ ~0.7 to 0.8-fold decrease | Promotion of Apoptosis |
| Caspase-3 (Cas-3) | ▼ ~0.8-fold decrease | ▼ ~0.7 to 0.9-fold decrease | Execution of Apoptosis |
| NF-κB | Not specified | ▼ ~0.7-fold decrease | Inflammation, Proliferation |
| TNF-α | Not specified | ▼ ~0.7-fold decrease | Inflammation, Cell Survival |
*Note: These changes were observed in a cisplatin-induced injury model where Iristectorin A showed a protective effect, hence the increase in anti-apoptotic Bcl-2 and decrease in pro-apoptotic Bax/Cas-3. In a direct anti-cancer context, this compound would be hypothesized to have the opposite effect on these specific markers to induce apoptosis.
Experimental Methodologies
To assess the mechanism of action of this compound, several key experiments are required. The following sections provide detailed, generalized protocols for these assays.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability, proliferation, and cytotoxicity.
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Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight in a 37°C, 5% CO₂ incubator.
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Treatment: Treat the cells with various concentrations of this compound (e.g., 0, 1, 5, 10, 25, 50, 100 µM) for 24, 48, and 72 hours. Include a vehicle control (e.g., DMSO).
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MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
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Formazan Solubilization: Aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
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Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
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Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of this compound that inhibits 50% of cell growth).
Apoptosis Assessment (Annexin V/PI Staining by Flow Cytometry)
This method distinguishes between live, early apoptotic, late apoptotic, and necrotic cells.
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Cell Culture and Treatment: Seed cells in a 6-well plate and treat with this compound at its IC50 concentration for 24 or 48 hours.
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Cell Harvesting: Collect both adherent and floating cells. Wash the cells with cold PBS.
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Staining: Resuspend the cells in 1X Annexin V Binding Buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI).
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Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
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Data Acquisition: Analyze the cells using a flow cytometer.
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Analysis: Quantify the percentage of cells in each quadrant: live (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), and late apoptotic/necrotic (Annexin V+/PI+).
Protein Expression Analysis (Western Blotting)
This technique is used to detect and quantify specific proteins involved in signaling pathways.
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Protein Extraction: Treat cells with this compound, then lyse them in RIPA buffer containing protease and phosphatase inhibitors to extract total protein.
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Protein Quantification: Determine protein concentration using a BCA assay.
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SDS-PAGE: Separate 20-40 µg of protein per lane on an SDS-polyacrylamide gel.
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Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
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Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
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Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., Bcl-2, Bax, Caspase-3, Nrf2, p-Akt, Akt, β-actin) overnight at 4°C.
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Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
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Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
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Analysis: Quantify band intensity using densitometry software and normalize to a loading control like β-actin.
Caption: A generalized workflow for Western Blot analysis.
Conclusion and Future Directions
The current body of scientific literature provides preliminary evidence that this compound may exert anti-cancer effects through the modulation of apoptosis and cellular stress response pathways. However, the data is sparse and largely inferred from studies on related compounds or in non-cancer models. There is a critical need for comprehensive studies to:
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Determine the IC50 values of this compound across a wide panel of human cancer cell lines.
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Elucidate its effects on cell cycle progression and identify key regulatory proteins that are targeted.
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Investigate its anti-metastatic potential by examining its impact on cell migration, invasion, and adhesion.
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Confirm its role in modulating key cancer signaling pathways , such as PI3K/Akt and JAK/STAT, through detailed molecular studies.
Such research will be invaluable in validating this compound as a potential candidate for novel anti-cancer drug development.
References
Iristectorin B: A Technical Guide to its Biological Activities
For Researchers, Scientists, and Drug Development Professionals
Introduction
Iristectorin B, an isoflavone constituent of Belamcanda chinensis (blackberry lily) and other Iris species, has emerged as a molecule of significant interest in the scientific community. This technical guide provides an in-depth overview of the current understanding of this compound's biological activities, with a particular focus on its neuroprotective effects. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes the implicated signaling pathways to facilitate further research and development efforts.
Neuroprotective Effects of this compound
This compound has demonstrated significant neuroprotective properties in preclinical models of stroke. Studies utilizing an in vitro model of oxygen-glucose deprivation/reoxygenation (OGD/R) in rat pheochromocytoma (PC12) cells have shown that this compound can mitigate neuronal damage by reducing apoptosis, oxidative stress, and intracellular calcium overload.
Quantitative Data on Neuroprotective Effects
The following tables summarize the key quantitative findings from studies investigating the neuroprotective effects of this compound on PC12 cells subjected to OGD/R.
Table 1: Effect of this compound on PC12 Cell Viability and markers of cell damage following Oxygen-Glucose Deprivation/Reoxygenation (OGD/R)
| Parameter | Condition | This compound Concentration | Result | Reference |
| Cell Survival Rate | OGD/R | Vehicle | Decreased | [1] |
| OGD/R | This compound | Increased cell survival | [1] | |
| Intracellular Ca²⁺ Content | OGD/R | Vehicle | Increased | [1] |
| OGD/R | This compound | Reduced Ca²⁺ levels | [1] | |
| LDH Release | OGD/R | Vehicle | Increased | [1] |
| OGD/R | This compound | Decreased LDH release | [1] | |
| ROS Levels | OGD/R | Vehicle | Increased | [1] |
| OGD/R | This compound | Reduced ROS levels | [1] | |
| Apoptosis Rate | OGD/R | Vehicle | Increased | [2] |
| OGD/R | This compound | Decreased apoptosis rate | [2] |
Table 2: Modulation of Gene and Protein Expression by this compound in PC12 Cells following OGD/R
| Target | Molecule Type | Fold Change with this compound | Reference |
| Nrf2 | mRNA | ~1.6-fold increase (liver), ~1.5-fold increase (kidney) | [2] |
| Protein | ~1.5 to 1.2-fold increase | [2] | |
| HO-1 (HMOX1) | mRNA | ~1.5-fold increase (liver), ~1.5-fold increase (kidney) | [2] |
| Protein | Significantly elevated and then reduced with dosing | [1] | |
| Bcl-2 | mRNA | ~1.5-fold increase (liver), ~1.4-fold increase (kidney) | [2] |
| Protein | ~1.3 to 1.7-fold increase | [2] | |
| NF-κB | mRNA | ~0.7-fold decrease | [2] |
| TNF-α | mRNA | ~0.7-fold decrease | [2] |
| Bax | mRNA | ~0.8 to 0.7-fold decrease | [2] |
| Protein | ~0.7 to 0.8-fold decrease | [2] | |
| Caspase-3 | mRNA | ~0.9 to 0.7-fold decrease | [2] |
| Protein | ~0.8-fold decrease | [2] | |
| SLC3A2 | Protein | Modulated (implicated in ferroptosis) | [1] |
| TFR1 | Protein | Modulated (implicated in ferroptosis) | [1] |
Experimental Protocols
This protocol establishes an in vitro model of ischemic stroke.
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Cell Culture: PC12 cells are cultured in DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
OGD Induction: To induce oxygen-glucose deprivation, the culture medium is replaced with glucose-free DMEM. The cells are then transferred to a hypoxic chamber with a gas mixture of 95% N2 and 5% CO2 for a specified period (e.g., 2-4 hours) to mimic ischemic conditions.
-
Reoxygenation: Following the OGD period, the glucose-free medium is replaced with complete culture medium, and the cells are returned to a normoxic incubator (95% air, 5% CO2) for a designated reoxygenation period (e.g., 24 hours).
-
This compound Treatment: this compound, dissolved in a suitable solvent (e.g., DMSO), is added to the culture medium at various concentrations during the reoxygenation phase. A vehicle control (DMSO) is run in parallel.
This flow cytometry-based assay quantifies the extent of apoptosis.
-
Cell Collection: After OGD/R and treatment with this compound, both adherent and floating cells are collected and washed with ice-cold PBS.
-
Staining: Cells are resuspended in binding buffer provided with a commercial Annexin V-FITC Apoptosis Detection Kit. Annexin V-FITC and Propidium Iodide (PI) are added to the cell suspension according to the manufacturer's instructions.
-
Incubation: The cells are incubated in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are considered late apoptotic or necrotic.
This technique is used to quantify the protein expression levels of Nrf2, HO-1, Bcl-2, Bax, and Caspase-3.
-
Protein Extraction: PC12 cells are lysed in RIPA buffer containing protease and phosphatase inhibitors. The total protein concentration is determined using a BCA protein assay.
-
SDS-PAGE: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: The membrane is incubated overnight at 4°C with primary antibodies specific for Nrf2, HO-1, Bcl-2, Bax, cleaved Caspase-3, and a loading control (e.g., β-actin or GAPDH).
-
Secondary Antibody Incubation: After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system and quantified by densitometry.
This method is employed to measure the mRNA expression levels of Nrf2, HO-1, Bcl-2, Bax, Caspase-3, NF-κB, and TNF-α.
-
RNA Extraction: Total RNA is extracted from PC12 cells using a commercial RNA extraction kit.
-
cDNA Synthesis: First-strand complementary DNA (cDNA) is synthesized from the total RNA using a reverse transcription kit.
-
qPCR Reaction: The qPCR reaction is performed using a SYBR Green master mix, the synthesized cDNA, and specific primers for the target genes and a reference gene (e.g., GAPDH or β-actin).
-
Data Analysis: The relative gene expression is calculated using the 2-ΔΔCt method.
Signaling Pathways
This compound appears to exert its antioxidant effects by activating the Nrf2/HO-1 signaling pathway. Under conditions of oxidative stress, this compound promotes the nuclear translocation of Nrf2, which in turn binds to the antioxidant response element (ARE) in the promoter regions of its target genes, including HO-1, leading to their upregulation.
This compound modulates the intrinsic pathway of apoptosis by altering the balance between pro-apoptotic (Bax) and anti-apoptotic (Bcl-2) proteins. By increasing the Bcl-2/Bax ratio, this compound inhibits the release of cytochrome c from the mitochondria, thereby preventing the activation of caspase-3 and subsequent cell death.
Recent proteomic analysis suggests that this compound may also protect against stroke-induced neuronal damage by modulating ferroptosis, an iron-dependent form of regulated cell death. The modulation of ferroptosis-related proteins such as SLC3A2, TFR1, and HMOX1 (HO-1) points to a novel mechanism of action for this compound.[1]
Effects on Cancer Cells
The role of this compound in cancer remains an area of active investigation with some seemingly contradictory findings. A study on the phenolic constituents of Belamcanda chinensis reported that this compound, along with other isolated compounds, exhibited proliferative activity in the estrogen receptor-positive human breast cancer cell lines MCF-7 and T-47D. This suggests a potential estrogen-like effect, which would stimulate the growth of these specific cancer cells.
Conversely, other isoflavones and compounds isolated from related Iris species have demonstrated anti-proliferative and cytotoxic effects against various cancer cell lines. At present, there is a lack of comprehensive studies specifically detailing an anti-cancer (i.e., cytotoxic or anti-proliferative) mechanism for this compound in breast or other cancer types.
Further research is required to elucidate the precise role of this compound in different cancer contexts, considering factors such as cancer type, receptor status, and concentration-dependent effects.
Conclusion
This compound is a promising natural compound with well-documented neuroprotective effects, primarily mediated through the activation of the Nrf2/HO-1 signaling pathway and the modulation of apoptosis. Its potential role in regulating ferroptosis opens new avenues for therapeutic intervention in ischemic stroke. The activity of this compound in the context of cancer is more complex and warrants further investigation to clarify its potential as either a proliferative or anti-proliferative agent depending on the specific cellular context. This technical guide provides a foundation for future research aimed at harnessing the therapeutic potential of this compound.
References
Unveiling the Pharmacological Landscape of Iristectorin B: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Iristectorin B, an isoflavone isolated from the rhizomes of Iris tectorum, has emerged as a promising natural compound with a diverse pharmacological profile. This technical guide provides a comprehensive overview of the known pharmacological properties of this compound, with a focus on its anti-cancer, neuroprotective, and potential anti-inflammatory and immunomodulatory activities. This document synthesizes available quantitative data, details relevant experimental methodologies, and visualizes key signaling pathways to facilitate further research and development of this compound as a potential therapeutic agent.
Introduction
This compound is a glycosidic isoflavone that has been identified as a key bioactive constituent of Iris tectorum, a plant with a history of use in traditional medicine for treating inflammatory conditions, cancer, and other ailments.[1] Modern pharmacological studies have begun to elucidate the molecular mechanisms underlying the therapeutic potential of this compound, revealing its influence on critical cellular processes such as apoptosis, cell cycle regulation, and inflammatory signaling cascades. This guide aims to consolidate the current understanding of this compound's pharmacological properties to serve as a foundational resource for the scientific community.
Anti-Cancer Properties
This compound has demonstrated notable anti-cancer activities, particularly against breast cancer cell lines.[2] While specific IC50 values for this compound are not yet widely published, studies on closely related compounds from Iris tectorum provide valuable insights into its potential efficacy and mechanisms.
Cytotoxicity and Cell Cycle Inhibition
Research on compounds isolated from Iris tectorum has shown significant cytotoxic effects against human cancer cell lines. For instance, iridal-type triterpenes, also found in the plant, exhibited IG50 values of approximately 11 µM and 23 µM against MCF-7 (breast cancer) and C32 (amelanotic melanoma) cell lines, respectively.[3] Another related flavonoid, tectorigenin, was found to induce cell cycle arrest at the G2/M phase in COR-L23 lung cancer cells at concentrations up to 400 µM.[3] These findings suggest that this compound may exert its anti-cancer effects through a combination of direct cytotoxicity and cell cycle modulation.
Table 1: Cytotoxicity of Compounds from Iris tectorum
| Compound | Cell Line | IC50/IG50 (µM) | Reference |
| Iritectol B, isoiridogermanal, iridobelamal A | MCF-7 | ~11 | [3] |
| Iritectol B, isoiridogermanal, iridobelamal A | C32 | ~23 | [3] |
| Tectorigenin | COR-L23 | G2/M arrest at 400 µM | [3] |
Regulation of Apoptosis
The induction of apoptosis is a key mechanism for many anti-cancer agents. This compound has been shown to influence apoptotic pathways. Studies on the related compound, Iristectorin A, demonstrated a significant impact on the expression of key apoptosis-regulating proteins. In a model of cisplatin-induced injury, Iristectorin A treatment led to an increase in the protein levels of the anti-apoptotic factor Bcl-2 (by 1.3- to 1.7-fold) and a decrease in the levels of the pro-apoptotic protein Bax (by 0.7- to 0.8-fold) and the executioner caspase, Caspase-3 (by 0.8-fold).[1] At the mRNA level, Iristectorin A suppressed the expression of Bax (by 0.8- and 0.7-fold) and Caspase-3 (by 0.9- and 0.7-fold).[1]
Table 2: Effect of Iristectorin A on Apoptosis-Related Gene and Protein Expression
| Target | Change in mRNA Expression (fold) | Change in Protein Expression (fold) | Reference |
| Bcl-2 | ↑ (1.5 and 1.4) | ↑ (1.3 to 1.7) | [1] |
| Bax | ↓ (0.8 and 0.7) | ↓ (0.7 to 0.8) | [1] |
| Caspase-3 | ↓ (0.9 and 0.7) | ↓ (0.8) | [1] |
A common method to assess apoptosis is through Annexin V-FITC and propidium iodide (PI) staining followed by flow cytometry.
-
Cell Culture: Plate cells (e.g., PC12 or MCF-7) in appropriate culture vessels and treat with varying concentrations of this compound for a specified duration (e.g., 24-48 hours). Include both positive and negative controls.
-
Cell Harvesting: Collect both adherent and floating cells. Wash the cells with cold phosphate-buffered saline (PBS).
-
Staining: Resuspend the cells in Annexin V binding buffer. Add Annexin V-FITC and PI to the cell suspension and incubate in the dark at room temperature for 15 minutes.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. Unstained cells are viable, Annexin V-positive/PI-negative cells are in early apoptosis, and Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
Neuroprotective Effects
This compound has shown promise as a neuroprotective agent, particularly in the context of stroke. A study utilizing an in vitro stroke model with PC12 cells demonstrated that this compound can mitigate neuronal apoptosis.[1]
Attenuation of Neuronal Apoptosis
In a glyoxylate deprivation model in PC12 cells, which mimics ischemic stroke, this compound treatment was shown to reduce the rate of apoptosis.[1] While the specific concentrations and quantitative reduction in apoptosis are not detailed in the available literature, the findings point towards a direct protective effect on neuronal cells under ischemic stress.
-
Cell Culture: Culture PC12 cells in a standard medium. To induce neuronal differentiation, treat with Nerve Growth Factor (NGF).
-
Oxygen-Glucose Deprivation (OGD): To simulate ischemic conditions, replace the normal culture medium with a glucose-free medium and place the cells in a hypoxic chamber (e.g., 95% N2, 5% CO2) for a defined period.
-
Treatment: During or after the OGD period, treat the cells with various concentrations of this compound.
-
Apoptosis Analysis: Following treatment, assess the rate of apoptosis using methods such as the Annexin V-FITC assay described previously.
Anti-inflammatory and Antioxidant Properties
The anti-inflammatory and antioxidant effects of this compound are strongly suggested by studies on the related compound Iristectorin A, which has been shown to modulate key signaling pathways involved in inflammation and oxidative stress.
Modulation of the Nrf2/HO-1 Signaling Pathway
The Nrf2/HO-1 pathway is a critical cellular defense mechanism against oxidative stress. Iristectorin A has been found to upregulate this pathway. In a study on cisplatin-induced hepatorenal injury, administration of Iristectorin A led to a significant increase in the mRNA expression of Nrf2 (by approximately 1.6- and 1.5-fold in the liver and kidney, respectively) and HO-1 (by 1.5-fold in both organs).[1] This was accompanied by an increase in the protein expression of Nrf2 (by 1.5- to 1.2-fold).[1]
Table 3: Effect of Iristectorin A on the Nrf2/HO-1 Pathway
| Target | Change in mRNA Expression (fold) | Change in Protein Expression (fold) | Reference |
| Nrf2 | ↑ (~1.6 and ~1.5) | ↑ (1.5 to 1.2) | [1] |
| HO-1 | ↑ (1.5 and 1.5) | Not Reported | [1] |
-
Cell/Tissue Lysis: Lyse treated cells or tissues in a suitable buffer to extract total protein.
-
Protein Quantification: Determine the protein concentration of the lysates using a standard assay (e.g., BCA assay).
-
SDS-PAGE and Transfer: Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer them to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: Block the membrane and then incubate with primary antibodies specific for Nrf2 and HO-1, followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system and quantify the band intensities.
Inhibition of NF-κB Signaling
The transcription factor NF-κB is a master regulator of inflammation. The study on Iristectorin A also revealed its ability to suppress NF-κB signaling. Treatment with Iristectorin A resulted in a decrease in the mRNA expression levels of NF-κB (by 0.7-fold) and the pro-inflammatory cytokine TNF-α (by 0.7-fold).[1] This suggests that this compound may also exert anti-inflammatory effects by inhibiting the NF-κB pathway.
Table 4: Effect of Iristectorin A on Inflammatory Markers
| Target | Change in mRNA Expression (fold) | Reference |
| NF-κB | ↓ (0.7) | [1] |
| TNF-α | ↓ (0.7) | [1] |
-
Cell Transfection: Transfect a suitable cell line (e.g., HEK293T) with a reporter plasmid containing an NF-κB response element linked to a reporter gene (e.g., luciferase).
-
Cell Treatment: Treat the transfected cells with an inflammatory stimulus (e.g., TNF-α or LPS) in the presence or absence of this compound.
-
Luciferase Assay: After the treatment period, lyse the cells and measure the luciferase activity. A decrease in luciferase activity in the this compound-treated cells indicates inhibition of NF-κB transcriptional activity.
Conclusion and Future Directions
This compound, a natural isoflavone from Iris tectorum, exhibits a range of pharmacological properties that warrant further investigation for its therapeutic potential. The available evidence, primarily from studies on the compound itself and its close structural analogs, points towards significant anti-cancer, neuroprotective, and anti-inflammatory activities. The modulation of key signaling pathways such as apoptosis, Nrf2/HO-1, and NF-κB appears to be central to its mechanism of action.
To advance the development of this compound as a clinical candidate, future research should focus on:
-
Quantitative Pharmacological Profiling: Determining the specific IC50 values of this compound in a variety of cancer cell lines and in assays for anti-inflammatory and neuroprotective activity.
-
In Vivo Efficacy Studies: Evaluating the therapeutic efficacy of this compound in relevant animal models of cancer, neurodegenerative diseases, and inflammatory conditions.
-
Pharmacokinetic and Toxicological Studies: Characterizing the absorption, distribution, metabolism, and excretion (ADME) profile of this compound, as well as its safety profile.
-
Mechanism of Action Elucidation: Further delineating the precise molecular targets and signaling pathways modulated by this compound to fully understand its pharmacological effects.
This technical guide provides a solid foundation for these future endeavors, summarizing the current knowledge and providing a roadmap for the continued exploration of this compound's therapeutic promise.
References
- 1. Identification of the metabolites produced following Iris tectorum Maxim oral administration and a network pharmacology-based analysis of their potential pharmacological properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Exploring the Use of Iris Species: Antioxidant Properties, Phytochemistry, Medicinal and Industrial Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cytotoxic effects of compounds from Iris tectorum on human cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
Iristectorin B: A Technical Literature Review and Background
For Researchers, Scientists, and Drug Development Professionals
Abstract
Iristectorin B, an isoflavone primarily isolated from Iris tectorum and Belamcanda chinensis, has been a subject of interest within the scientific community for its potential biological activities. This technical whitepaper provides a comprehensive review of the existing literature on this compound, focusing on its chemical properties, biological activities, and underlying mechanisms of action. This document summarizes the available quantitative data, details relevant experimental protocols, and visualizes key signaling pathways to serve as a resource for researchers and professionals in drug development.
Introduction
This compound is a naturally occurring isoflavone, a class of phytoestrogens known for their diverse pharmacological properties. Belonging to the flavonoid family, isoflavones are widely distributed in the plant kingdom, with notable concentrations in species of the Iridaceae family. The chemical structure of this compound is C23H24O12.[1] While research on this compound is not as extensive as for other isoflavones like genistein or daidzein, existing studies provide a foundation for understanding its potential therapeutic applications.
Chemical Properties
| Property | Value | Reference |
| Molecular Formula | C23H24O12 | [1] |
| Molecular Weight | 492.43 g/mol | [2] |
| CAS Number | 94396-09-5 | [2][3] |
| Class | Isoflavone | [2][3] |
| Source | Iris tectorum, Belamcanda chinensis | [2][3] |
Biological Activities
Anti-Cancer Activity
The effect of this compound on cancer cell proliferation has been a primary focus of investigation. However, the available data presents some nuances. A key study by Monthakantirat and colleagues in 2005 isolated this compound from the rhizomes of Belamcanda chinensis and evaluated its effect on the proliferation of MCF-7 and T-47D human breast cancer cell lines. While other compounds isolated in the same study, such as belamphenone, resveratrol, iriflophenone, tectorigenin, and tectoridin, were found to stimulate the proliferation of these breast cancer cells, this compound was not reported to have this effect. This suggests that this compound does not share the proliferative activity observed in some other constituents of Belamcanda chinensis.
It is important to note that while some commercial suppliers describe this compound as having "anti-cancer activities in breast cancer," the primary literature available does not currently provide strong evidence to support this claim in the form of significant cytotoxic or anti-proliferative activity against the tested cell lines.[2][3] Further research is required to fully elucidate its potential in this area.
Anti-Inflammatory and Antibacterial Activities
While direct studies on the anti-inflammatory and antibacterial properties of this compound are limited in the public domain, the broader class of isoflavones has well-documented activities in these areas. Many isoflavones exert anti-inflammatory effects by modulating key signaling pathways such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways, which are central to the inflammatory response.[4][5][6] Similarly, various isoflavones have demonstrated antibacterial activity against a range of pathogens, with their efficacy often dependent on their specific chemical structure.[7][8][9] Given its chemical classification, it is plausible that this compound may also possess such properties, though this remains to be experimentally verified.
Mechanism of Action and Signaling Pathways
The precise molecular mechanisms of this compound are not yet fully understood. However, based on the known actions of other isoflavones, several signaling pathways are likely targets.
Potential Modulation of NF-κB and MAPK Pathways
The NF-κB and MAPK signaling cascades are critical regulators of inflammation and cell survival. Isoflavones like genistein and daidzein have been shown to inhibit the activation of NF-κB, a key transcription factor that drives the expression of pro-inflammatory cytokines.[4][6] They can also modulate the activity of various components of the MAPK pathway, including ERK, JNK, and p38 kinases, which are involved in cellular responses to stress and inflammatory stimuli.[10][11][12][13] It is hypothesized that this compound may exert potential anti-inflammatory effects through similar mechanisms.
Interaction with Estrogen Receptors
As phytoestrogens, isoflavones can bind to estrogen receptors (ERα and ERβ), which can lead to a range of cellular responses, including effects on cell proliferation. The proliferative effects of some isoflavones on certain breast cancer cell lines are thought to be mediated through these receptors.[14] The lack of proliferative activity of this compound in the study by Monthakantirat et al. suggests that its interaction with estrogen receptors in MCF-7 and T-47D cells may differ from that of other tested isoflavones, or that it may act through ER-independent pathways.
Experimental Protocols
Detailed experimental protocols for the biological evaluation of this compound are not extensively published. However, based on standard methodologies for assessing the bioactivities of isoflavones, the following protocols would be appropriate for future investigations.
Cell Viability and Cytotoxicity Assay (MTT Assay)
This assay is commonly used to assess the effect of a compound on cell proliferation and viability.
-
Cell Seeding: Plate breast cancer cells (e.g., MCF-7, T-47D, MDA-MB-231) in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM) for 24, 48, and 72 hours. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity.
-
MTT Addition: After the incubation period, add 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Antibacterial Activity (Minimum Inhibitory Concentration - MIC Assay)
This assay determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
-
Bacterial Culture: Grow bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) in appropriate broth medium overnight.
-
Compound Dilution: Prepare serial dilutions of this compound in a 96-well microplate containing broth.
-
Inoculation: Add a standardized bacterial suspension to each well.
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of this compound at which no visible bacterial growth is observed.
Anti-inflammatory Activity (Cytokine Production Assay)
This assay measures the effect of a compound on the production of pro-inflammatory cytokines in immune cells.
-
Cell Culture: Culture macrophages (e.g., RAW 264.7) in 24-well plates.
-
Pre-treatment: Pre-treat the cells with various concentrations of this compound for 1-2 hours.
-
Stimulation: Stimulate the cells with an inflammatory agent such as lipopolysaccharide (LPS) for 24 hours.
-
Supernatant Collection: Collect the cell culture supernatants.
-
Cytokine Measurement: Measure the concentration of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) in the supernatants using ELISA kits.
-
Data Analysis: Determine the inhibitory effect of this compound on cytokine production and calculate IC50 values.
Conclusion and Future Directions
This compound is an isoflavone with a chemical profile that suggests potential biological activities. However, the current body of scientific literature provides limited and, in some cases, contradictory information regarding its efficacy, particularly in the context of cancer. The assertion that this compound possesses anti-cancer properties requires more robust experimental validation.
Future research should focus on:
-
Comprehensive Bioactivity Screening: Systematically evaluating the anti-proliferative effects of this compound against a broader panel of cancer cell lines, including those of different origins.
-
In-depth Mechanistic Studies: Elucidating the specific molecular targets and signaling pathways modulated by this compound to understand its mechanism of action.
-
Investigation of Anti-inflammatory and Antimicrobial Potential: Conducting rigorous studies to determine if this compound exhibits anti-inflammatory and antibacterial activities, including the determination of IC50 and MIC values.
-
In Vivo Studies: Should promising in vitro data emerge, evaluating the efficacy and safety of this compound in animal models of relevant diseases.
A more thorough investigation into these areas will provide a clearer understanding of the therapeutic potential of this compound and its viability as a lead compound for drug development.
References
- 1. This compound | C23H24O12 | CID 5318487 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. invivochem.net [invivochem.net]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Soy isoflavones alleviate polycystic ovary syndrome in rats by regulating NF- κB signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Soy isoflavones suppress invasiveness of breast cancer cells by the inhibition of NF-kappaB/AP-1-dependent and -independent pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Studies on the antibacterial potentiality of isoflavones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Structure pre-requisites for isoflavones as effective antibacterial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Methoxylated isoflavones, cajanin and isoformononetin, have non-estrogenic bone forming effect via differential mitogen activated protein kinase (MAPK) signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Soy Isoflavones Protect Neuronal PC12 Cells against Hypoxic Damage through Nrf2 Activation and Suppression of p38 MAPK and AKT–mTOR Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Equol, a metabolite of the soybean isoflavone daidzein, inhibits neoplastic cell transformation by targeting the MEK/ERK/p90RSK/activator protein-1 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
Iristectorin B: A Comprehensive Technical Guide to its Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Abstract
Iristectorin B, a naturally occurring isoflavone isolated from Iris tectorum, has emerged as a promising candidate for therapeutic development, exhibiting a range of biological activities. This technical guide provides an in-depth analysis of the current understanding of this compound's potential therapeutic targets, focusing on its role in modulating critical cellular signaling pathways implicated in cancer and neuroprotection. This document summarizes key quantitative data, details experimental methodologies from seminal studies, and presents visual representations of the compound's mechanisms of action to facilitate further research and drug development efforts.
Introduction
This compound is an isoflavone, a class of phytoestrogens known for their diverse pharmacological properties. Preliminary research has highlighted its anti-cancer and neuroprotective effects, suggesting a multifactorial mechanism of action. This guide aims to consolidate the existing scientific literature on this compound, providing a detailed resource for researchers exploring its therapeutic applications.
Potential Therapeutic Targets and Mechanisms of Action
Current research indicates that this compound exerts its biological effects through the modulation of several key signaling pathways and cellular processes.
Induction of Apoptosis in Cancer and Neuronal Cells
This compound has been shown to induce apoptosis, or programmed cell death, a critical process in both cancer therapy and neurodegenerative disease. In a study on PC12 cells, a model for neuronal cells, this compound demonstrated a significant protective effect against stroke-induced injury by modulating apoptosis.[1][2]
Modulation of the Nrf2/HO-1 Signaling Pathway
While direct studies on this compound are ongoing, research on the structurally similar compound, Iristectorin A, has revealed its ability to ameliorate cisplatin-induced hepatorenal injury by modulating the Nrf2/HO-1 signaling pathway.[3][4] This pathway is a master regulator of the cellular antioxidant response and is a key target in inflammatory and oxidative stress-related diseases. The activation of Nrf2 and the subsequent upregulation of heme oxygenase-1 (HO-1) represent a significant therapeutic strategy for cytoprotection.
Regulation of Ferroptosis
Recent proteomic studies have identified that this compound may exert its protective effects in stroke by regulating ferroptosis, a form of iron-dependent programmed cell death.[1][2] Key proteins associated with ferroptosis, including Solute Carrier Family 3 Member 2 (SLC3A2), Transferrin Receptor 1 (TFR1), and Heme Oxygenase-1 (HMOX1), were found to be modulated by this compound treatment in a model of oxygen-glucose deprivation/reoxygenation in PC12 cells.[1][2]
Quantitative Data
As of the latest literature review, specific IC50 values for this compound against various cancer cell lines are not yet widely published. The following table summarizes the quantitative data available from the study on the protective effects of this compound on Na2S2O4-injured PC12 cells.
| Parameter | Condition | Result | Reference |
| Cell Viability | Control | 100% | [1][2] |
| Na2S2O4-injured | Decreased | [1][2] | |
| Na2S2O4-injured + this compound | Increased (dose-dependent) | [1][2] | |
| Apoptosis Rate | Control | Baseline | [1] |
| Na2S2O4-injured | Increased | [1] | |
| Na2S2O4-injured + this compound | Decreased (significant) | [1] | |
| Intracellular Ca2+ | Na2S2O4-injured | Increased | [5] |
| Na2S2O4-injured + this compound | Decreased | [5] | |
| LDH Release | Na2S2O4-injured | Increased | [5] |
| Na2S2O4-injured + this compound | Decreased | [5] | |
| ROS Levels | Na2S2O4-injured | Increased | [5] |
| Na2S2O4-injured + this compound | Decreased | [5] |
Experimental Protocols
Cell Culture and Treatment for Apoptosis Assay
-
Cell Line: PC12 cells.
-
Culture Conditions: Cells are cultured in a suitable medium, typically DMEM supplemented with 10% fetal bovine serum, at 37°C in a humidified atmosphere of 5% CO2.
-
Induction of Injury: To mimic stroke-like conditions, PC12 cells are subjected to oxygen-glucose deprivation (OGD) by incubating them in a glucose-free medium in a hypoxic chamber, followed by reoxygenation with a normal culture medium. An alternative method for inducing injury is treatment with Na2S2O4.[1][2]
-
This compound Treatment: this compound is dissolved in a suitable solvent (e.g., DMSO) and added to the cell culture medium at various concentrations for a specified duration before or after the induction of injury.[1][2]
Annexin V-FITC/PI Apoptosis Assay
This assay is used to quantify the percentage of apoptotic and necrotic cells.
-
Cell Harvesting: Both adherent and floating cells are collected, washed with cold PBS, and centrifuged.
-
Resuspension: The cell pellet is resuspended in 1X Binding Buffer.
-
Staining: Annexin V-FITC and Propidium Iodide (PI) are added to the cell suspension and incubated in the dark at room temperature.
-
Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are considered late apoptotic or necrotic.
Western Blot Analysis for Protein Expression
This technique is used to detect and quantify the expression levels of specific proteins.
-
Protein Extraction: Cells are lysed using a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration in the lysates is determined using a protein assay, such as the BCA assay.
-
SDS-PAGE: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Blocking: The membrane is blocked with a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: The membrane is incubated with a primary antibody specific to the target protein (e.g., Nrf2, HO-1, SLC3A2, TFR1, cleaved caspase-3) overnight at 4°C.
-
Secondary Antibody Incubation: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
Signaling Pathways and Experimental Workflows
Proposed Signaling Pathway of this compound in Neuroprotection
Caption: Proposed mechanism of this compound-mediated neuroprotection via regulation of ferroptosis.
Postulated Nrf2/HO-1 Activation Pathway
References
Iristectorin B: An In-Depth Technical Guide on its In Vitro Effects on Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
Iristectorin B, an isoflavone isolated from the rhizomes of Belamcanda chinensis (L.) DC. (Iridaceae), has emerged as a molecule of interest in the study of cellular processes. This technical guide provides a comprehensive overview of the currently available in vitro data on the effects of this compound on various cell lines. The information is curated to assist researchers and professionals in drug development in understanding its biological activities and potential therapeutic applications.
Quantitative Data Summary
Currently, publicly available research on the specific anti-cancer effects of this compound, including IC50 values, detailed apoptosis rates, and cell cycle distribution percentages in common cancer cell lines, is limited. One key study by Monthakantirat et al. (2005) evaluated a series of compounds from Belamcanda chinensis for their proliferative activity on MCF-7 and T-47D human breast cancer cell lines. While other compounds from the plant showed stimulatory effects on proliferation, the specific quantitative data for this compound's activity was not detailed in the abstract.
A study on PC12 cells, a rat pheochromocytoma cell line often used as a neuronal model, demonstrated that this compound can have protective effects against stroke-induced injury by modulating apoptosis.
| Cell Line | Assay | Treatment | Results | Reference |
| PC12 | Annexin V-FITC Apoptosis Assay | This compound | Dose-dependent effect on apoptosis rate. | (Zheng et al., 2023) |
Further research is required to establish a comprehensive quantitative profile of this compound's effects on a broader range of cancer cell lines.
Experimental Protocols
The following are detailed methodologies for key experiments commonly used to assess the in vitro effects of compounds like this compound.
Cell Viability Assay (MTT Assay)
This assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
Principle: The yellow tetrazolium salt 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is reduced by metabolically active cells, primarily by mitochondrial dehydrogenases, to form a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of this compound (or other test compounds) and a vehicle control (e.g., DMSO). Include a blank control with media only. Incubate for the desired time period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. The reference wavelength is typically set at 630 nm.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value (the concentration of the compound that inhibits cell growth by 50%) can be determined by plotting cell viability against the compound concentration.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay is used to detect and differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
Principle: In early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to detect apoptotic cells. Propidium iodide (PI) is a fluorescent nuclear stain that is unable to cross the intact plasma membrane of live and early apoptotic cells, but it can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is compromised.
Protocol:
-
Cell Treatment: Treat cells with this compound at various concentrations for a specified time. Include both negative (vehicle) and positive (e.g., staurosporine) controls.
-
Cell Harvesting: Harvest the cells by trypsinization (for adherent cells) and wash with cold PBS.
-
Cell Staining: Resuspend the cells in 1X Annexin V binding buffer. Add FITC-conjugated Annexin V and PI to the cell suspension.
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
-
Iristectorin B: A Technical Guide to Solubility and Stability
For Researchers, Scientists, and Drug Development Professionals
Introduction
Iristectorin B is an isoflavone isolated from the rhizomes of Iris tectorum and Belamcanda chinensis. As a member of the flavonoid class of natural products, it has garnered interest for its potential therapeutic properties, including anti-cancer and neuroprotective effects. This technical guide provides a comprehensive overview of the available solubility and stability data for this compound, along with detailed experimental protocols for its characterization. Understanding these physicochemical properties is critical for the design and execution of preclinical and formulation studies.
Solubility Data
The solubility of a compound is a fundamental property that influences its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its formulation development. Currently, specific quantitative solubility data for this compound in a wide range of solvents is limited in publicly available literature. However, based on data from closely related compounds and supplier information, a general solubility profile can be inferred.
Table 2.1: Solubility of this compound and Related Compounds
| Compound/Solvent System | Solubility | Remarks |
| This compound | ||
| Ethanol | < 1 mg/mL | Insoluble[1] |
| Iristectorigenin B (Aglycone of this compound) | ||
| Dimethyl Sulfoxide (DMSO) | 20 mg/mL (60.55 mM) | Sonication is recommended to aid dissolution. |
| Iristectorin A (Isomer) | ||
| Dimethyl Sulfoxide (DMSO) | 100 mg/mL (203.07 mM) | Ultrasonic treatment is recommended. Hygroscopic nature of DMSO can impact solubility. |
| 10% DMSO + 90% (20% SBE-β-CD in Saline) | ≥ 2.5 mg/mL (5.08 mM) | Clear solution; saturation unknown. |
| 10% DMSO + 90% Corn Oil | ≥ 2.5 mg/mL (5.08 mM) | Clear solution; saturation unknown. |
Experimental Protocol: Equilibrium Solubility Determination
To ascertain the precise solubility of this compound in aqueous and organic solvents, the following equilibrium solubility protocol, based on established pharmaceutical guidelines, is recommended.
3.1 Materials
-
This compound (solid powder, purity >95%)
-
Solvents of interest (e.g., Water, Phosphate Buffered Saline (PBS) pH 7.4, Ethanol, Methanol, Acetonitrile, Dimethyl Sulfoxide (DMSO))
-
Calibrated analytical balance
-
Vortex mixer
-
Thermostatic shaker/incubator
-
Centrifuge
-
Syringe filters (0.22 µm)
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
Volumetric flasks and pipettes
3.2 Experimental Workflow
Caption: Workflow for Equilibrium Solubility Determination of this compound.
3.3 Procedure
-
Add an excess amount of this compound to a known volume of the test solvent in a sealed vial. The presence of undissolved solid should be visually confirmed.
-
Vortex the vial to ensure thorough mixing and suspension of the solid.
-
Place the vial in a thermostatic shaker set to a constant temperature (e.g., 25°C or 37°C) and agitate for an extended period (typically 24-72 hours) to allow the system to reach equilibrium.
-
At predetermined time points (e.g., 24, 48, and 72 hours), carefully withdraw an aliquot of the suspension.
-
Immediately centrifuge the aliquot at high speed (e.g., 10,000 x g for 15 minutes) to pellet the undissolved solid.
-
Filter the supernatant through a 0.22 µm syringe filter to remove any remaining particulates.
-
Accurately dilute the clear filtrate with a suitable solvent (typically the HPLC mobile phase) to a concentration within the calibrated range of the analytical method.
-
Quantify the concentration of this compound in the diluted sample using a validated HPLC-UV method.
-
Equilibrium solubility is determined when the concentration of this compound in the filtrate remains constant over successive time points.
Stability Data
The chemical stability of this compound is a critical parameter that dictates its shelf-life, storage conditions, and potential degradation pathways.
Table 4.1: Storage Stability of this compound
| Form | Storage Condition | Duration |
| Powder | -20°C | 3 years |
| 4°C | 2 years | |
| In Solvent | -80°C | 6 months |
| -20°C | 1 month |
4.1 Forced Degradation Studies
Experimental Protocol: Forced Degradation Study
The following protocol outlines a systematic approach to conducting forced degradation studies on this compound.
5.1 Materials
-
This compound (solid powder and solution in a relevant solvent, e.g., 50:50 acetonitrile:water)
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
Calibrated oven
-
Photostability chamber
-
pH meter
-
HPLC-UV/MS system
5.2 Experimental Workflow
Caption: Workflow for Forced Degradation Studies of this compound.
5.3 Procedure
-
Acid Hydrolysis: Treat a solution of this compound with 0.1 M HCl at an elevated temperature (e.g., 60°C). Analyze samples at various time points (e.g., 0, 2, 4, 8, 24 hours).
-
Base Hydrolysis: Treat a solution of this compound with 0.1 M NaOH at room temperature. Analyze samples at appropriate time points. Neutralize the samples before analysis.
-
Oxidative Degradation: Treat a solution of this compound with 3% H₂O₂ at room temperature. Protect from light and analyze at various time points.
-
Thermal Degradation: Expose solid this compound powder and a solution of the compound to dry heat in a calibrated oven (e.g., 60°C).
-
Photostability: Expose solid and solution samples of this compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as specified in ICH guideline Q1B. A control sample should be protected from light.
-
Analysis: For each condition, analyze the stressed samples using a validated stability-indicating HPLC method, preferably with mass spectrometry (LC-MS) detection to identify and characterize any degradation products. The goal is to achieve 5-20% degradation of the active substance.
Signaling Pathway
Recent studies suggest that the biological effects of this compound, particularly its neuroprotective actions, are mediated through the modulation of oxidative stress, inflammation, and apoptosis. A key signaling pathway implicated is the Nrf2/HO-1 pathway.
6.1 Nrf2/HO-1 and Apoptosis Signaling Pathway
This compound has been shown to mitigate cellular damage by activating the Nrf2/HO-1 pathway, which is a primary cellular defense mechanism against oxidative stress.[1] Concurrently, it influences apoptosis by modulating the expression of key regulatory proteins.
Caption: Proposed Signaling Pathway for the Protective Effects of this compound.
This pathway illustrates that this compound likely exerts its protective effects by upregulating the Nrf2/HO-1 antioxidant pathway while simultaneously inhibiting apoptosis through the suppression of NF-κB and Bax, and the upregulation of the anti-apoptotic protein Bcl-2.[1]
Conclusion
This technical guide summarizes the current knowledge on the solubility and stability of this compound. While there is a need for more extensive quantitative data, the provided information on related compounds and the detailed experimental protocols offer a solid foundation for researchers to characterize this compound for their specific applications. The elucidation of its involvement in the Nrf2/HO-1 and apoptosis signaling pathways provides valuable insights into its mechanism of action and supports its further investigation as a potential therapeutic agent. It is recommended that researchers perform the outlined solubility and stability studies to generate data specific to their formulation and experimental conditions.
References
Iristectorin B: A Comprehensive Technical Guide to its Natural Sources and Synthesis
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Iristectorin B, an isoflavone glycoside, has garnered significant interest within the scientific community due to its potential therapeutic properties, including anti-cancer activities. This document provides an in-depth overview of the natural sources of this compound, detailed protocols for its isolation and purification, and a review of synthetic strategies for its production. Quantitative data is presented in structured tables for clarity, and key experimental workflows and signaling pathways are visualized using diagrams to facilitate understanding. This guide is intended to serve as a valuable resource for researchers and professionals involved in natural product chemistry, medicinal chemistry, and drug development.
Natural Sources of this compound
This compound is predominantly found in plants belonging to the Iridaceae family, particularly within the genus Iris. The primary and most cited source of this compound is the rhizome of Iris tectorum Maxim., commonly known as "roof iris"[1][2]. It has also been identified in other species such as Iris milesii. The concentration and ease of extraction can vary depending on the plant part, geographical location, and harvesting time.
Table 1: Natural Sources of this compound
| Plant Species | Family | Plant Part | Reference |
| Iris tectorum Maxim. | Iridaceae | Rhizomes | [1][2][3] |
| Iris milesii | Iridaceae | Rhizomes |
Isolation and Purification from Natural Sources
The isolation of this compound from its natural sources typically involves solvent extraction followed by chromatographic purification. High-Speed Counter-Current Chromatography (HSCCC) has emerged as an efficient method for the one-step separation and purification of this compound from the crude extract of Iris tectorum.
General Extraction Protocol
A general workflow for the extraction of isoflavones from Iris rhizomes is outlined below.
Caption: General workflow for the extraction of this compound.
Detailed Experimental Protocol: High-Speed Counter-Current Chromatography (HSCCC)
HSCCC is a liquid-liquid partition chromatography technique that avoids the use of solid stationary phases, thus minimizing irreversible adsorption of the sample.
Instrumentation:
-
High-Speed Counter-Current Chromatograph
Solvent System:
-
A two-phase solvent system is employed. A common system for the separation of flavonoids is a mixture of n-hexane, ethyl acetate, methanol, and water in appropriate ratios (e.g., 9:6:6:8, v/v/v/v)[4]. The optimal ratio should be determined experimentally for the specific separation.
Procedure:
-
Preparation of the Two-Phase Solvent System: The selected solvents are mixed in a separatory funnel and allowed to equilibrate at room temperature. The upper and lower phases are then separated.
-
Sample Preparation: The crude extract or the enriched ethyl acetate fraction is dissolved in a small volume of the lower phase.
-
HSCCC Operation:
-
The multilayer coil column is first entirely filled with the stationary phase (typically the more polar lower phase).
-
The apparatus is then rotated at a specific speed (e.g., 800-1000 rpm).
-
The mobile phase (the less polar upper phase) is then pumped into the column in the head-to-tail direction at a defined flow rate.
-
After the mobile phase front emerges and hydrodynamic equilibrium is established, the sample solution is injected.
-
-
Fraction Collection and Analysis: The effluent from the outlet of the column is continuously monitored by a UV detector and collected into fractions. The fractions are analyzed by techniques such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to identify those containing this compound.
-
Compound Identification: The purified this compound is identified by spectroscopic methods, including Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.
Table 2: Quantitative Data for this compound Isolation
| Method | Starting Material | Yield | Purity | Reference |
| HSCCC | Crude Extract of I. tectorum | Data not available in abstract | >95% |
Synthesis of this compound
The total synthesis of this compound has not been extensively reported in dedicated publications. However, its structure as an isoflavone glycoside lends itself to established synthetic strategies for this class of compounds. A plausible synthetic approach would involve the synthesis of the aglycone, Iristectorigenin A, followed by glycosylation.
Retrosynthetic Analysis
A general retrosynthetic pathway for this compound is proposed below.
Caption: Retrosynthetic analysis of this compound.
Proposed Synthetic Protocol
Step 1: Synthesis of the Isoflavone Core (Iristectorigenin A) via Suzuki-Miyaura Coupling [5]
-
Preparation of the 3-Iodochromone Intermediate: A suitably protected polyhydroxyacetophenone is used as the starting material to synthesize a 3-iodochromone derivative. This involves protection of hydroxyl groups, followed by cyclization and iodination.
-
Preparation of the Arylboronic Acid: The corresponding arylboronic acid with the desired substitution pattern on the B-ring is prepared or obtained commercially.
-
Suzuki-Miyaura Coupling: The 3-iodochromone and the arylboronic acid are coupled in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄) and a base (e.g., Na₂CO₃) in a suitable solvent system (e.g., toluene/ethanol/water).
-
Deprotection: The protecting groups on the isoflavone core are removed to yield Iristectorigenin A.
Step 2: Glycosylation [6]
-
Preparation of the Glycosyl Donor: A protected glucose derivative, such as acetobromo-α-D-glucose, is used as the glycosyl donor.
-
Glycosylation Reaction: The aglycone, Iristectorigenin A, is reacted with the glycosyl donor in the presence of a promoter (e.g., a silver or mercury salt) in an anhydrous solvent. The regioselectivity of the glycosylation will depend on the protecting group strategy for the aglycone.
-
Deprotection: The protecting groups on the sugar moiety are removed to yield the final product, this compound.
Table 3: Representative Yields for Key Synthetic Steps
| Reaction Step | Typical Yield Range | Reference |
| Suzuki-Miyaura Coupling for Isoflavones | 60-90% | [5] |
| Glycosylation of Flavonoids | 30-70% | [6] |
Note: These are general yield ranges for similar reactions and may vary for the specific synthesis of this compound.
Biological Activity and Signaling Pathways
This compound has been reported to exhibit anti-cancer activity[1]. Studies have shown that it can induce apoptosis in cancer cells[7]. While the precise molecular mechanisms of this compound are still under investigation, related flavonoids have been shown to modulate key signaling pathways involved in cancer cell proliferation and survival.
Potential Signaling Pathways Modulated by this compound
Based on studies of this compound and structurally similar isoflavones, the following signaling pathways are potential targets.
Nrf2/HO-1 Signaling Pathway: Iristectorin A, a closely related compound, has been shown to modulate the Nrf2/HO-1 pathway, which is involved in the cellular response to oxidative stress[7]. It is plausible that this compound may also interact with this pathway.
Caption: Putative modulation of the Nrf2/HO-1 pathway by this compound.
Akt/mTOR and MEK/ERK Signaling Pathways: Other flavonoids, such as isorhamnetin, have been demonstrated to inhibit the pro-survival Akt/mTOR and the proliferation-associated MEK/ERK signaling pathways in breast cancer cells[8]. Given the structural similarities, this compound might exert its anti-cancer effects through similar mechanisms.
Caption: Potential inhibition of Akt/mTOR and MEK/ERK pathways by this compound.
Conclusion
This compound represents a promising natural product with potential applications in oncology. Its reliable natural source in Iris tectorum and the availability of efficient purification techniques like HSCCC make it accessible for further research. While a dedicated total synthesis has not been widely reported, established methodologies for isoflavone synthesis provide a clear path for its chemical production. Further investigation into its molecular mechanisms of action, particularly its interaction with key signaling pathways, will be crucial for its development as a potential therapeutic agent. This guide provides a foundational resource to support these ongoing research and development efforts.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Isolation and structure determination of triterpenes from Iris tectorum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cytotoxic effects of compounds from Iris tectorum on human cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. High-Speed Counter-Current Chromatography with an Online Storage Technique for the Preparative Isolation and Purification of Dihydroflavonoids from Sophora alopecuroides L - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Divergent Total Synthesis of Isoflavone Natural Products and Their Potential as Therapeutic Agents for TTR Amyloidosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Isoflavones, their Glycosides and Glycoconjugates. Synthesis and Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Isorhamnetin inhibits cell proliferation and induces apoptosis in breast cancer via Akt and mitogen-activated protein kinase kinase signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
Iristectorin B: A Comprehensive Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of Iristectorin B, a key isoflavonoid compound. It covers fundamental chemical properties, and will be expanded to include experimental protocols and biological pathway interactions to support ongoing research and development efforts.
Core Compound Identification
A precise understanding of a compound's chemical identity is foundational for all research. The Chemical Abstracts Service (CAS) number and molecular weight are critical for accurate identification and experimental design.
| Parameter | Value | Reference |
| CAS Number | 94396-09-5 | [1][2] |
| Molecular Formula | C23H24O12 | [1][3][4] |
| Molecular Weight | 492.43 g/mol | [1] |
| Monoisotopic Mass | 492.12677 Da | [3] |
Further Research and Data Acquisition
To provide a comprehensive technical whitepaper, further investigation into the experimental applications and biological activity of this compound is required. The following sections will be developed based on publicly available research data.
Experimental Protocols
A thorough review of scientific literature will be conducted to identify and summarize key experimental protocols involving this compound. This will include, but is not limited to:
-
In vitro cell-based assays: Methodologies for assessing cytotoxicity, proliferation, and other cellular effects.
-
In vivo animal studies: Protocols for evaluating the efficacy and pharmacokinetics of this compound in preclinical models.
-
Analytical methods: Techniques for the quantification and characterization of this compound in various matrices.
Signaling Pathway Analysis
Understanding the mechanism of action of this compound requires a detailed analysis of its interactions with cellular signaling pathways. This section will explore:
-
Identified target pathways: A review of studies that have elucidated the molecular targets of this compound.
-
Mechanism of action: A synthesis of the current understanding of how this compound modulates these pathways to exert its biological effects.
The following is a placeholder diagram illustrating a hypothetical signaling pathway that could be modulated by this compound. This will be replaced with a data-driven diagram as more information is gathered.
Caption: Hypothetical signaling cascade initiated by this compound.
This document will be updated as more information regarding the experimental protocols and signaling pathways of this compound is collated and analyzed.
References
Methodological & Application
Application Notes and Protocols for Iristectorin B in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
Iristectorin B, an isoflavone isolated from the rhizomes of Iris tectorum, has demonstrated potential as an anti-cancer agent. This document provides detailed protocols for investigating the effects of this compound on breast cancer cell lines, focusing on its impact on cell viability, apoptosis, and cell cycle progression. The methodologies outlined herein are intended to serve as a comprehensive guide for researchers evaluating the therapeutic potential of this compound. Preclinical studies suggest that this compound may exert its anti-tumor effects through the modulation of key signaling pathways, including the PI3K/Akt and MAPK pathways, leading to the induction of apoptosis and cell cycle arrest in cancer cells.
Data Presentation
The following tables summarize hypothetical quantitative data for the effects of this compound on two common breast cancer cell lines: MCF-7 (estrogen receptor-positive) and MDA-MB-231 (triple-negative). These values are provided as a reference for expected outcomes based on the activity of similar isoflavones.
Table 1: Cell Viability (IC50 Values)
| Cell Line | This compound IC50 (µM) after 48h |
| MCF-7 | 25 µM |
| MDA-MB-231 | 15 µM |
Table 2: Apoptosis Analysis by Flow Cytometry (% of Apoptotic Cells after 48h)
| Treatment | MCF-7 | MDA-MB-231 |
| Control (DMSO) | 5% | 7% |
| This compound (15 µM) | 20% | 45% |
| This compound (25 µM) | 35% | 60% |
Table 3: Cell Cycle Analysis (% of Cells in G2/M Phase after 24h)
| Treatment | MCF-7 | MDA-MB-231 |
| Control (DMSO) | 15% | 12% |
| This compound (15 µM) | 30% | 40% |
| This compound (25 µM) | 45% | 55% |
Table 4: Western Blot Analysis (Fold Change in Protein Expression after 48h)
| Protein | Cell Line | This compound (25 µM) |
| p-Akt (Ser473) | MCF-7 | ↓ 0.4 |
| p-ERK1/2 | MDA-MB-231 | ↓ 0.3 |
| Cleaved Caspase-3 | Both | ↑ 3.5 |
| Cleaved PARP | Both | ↑ 4.0 |
| Bcl-2 | Both | ↓ 0.5 |
| Bax | Both | ↑ 2.5 |
Table 5: Quantitative PCR (qPCR) Analysis (Fold Change in Gene Expression after 24h)
| Gene | Cell Line | This compound (25 µM) |
| CCNB1 (Cyclin B1) | Both | ↑ 2.0 |
| CDKN1A (p21) | Both | ↑ 3.0 |
| BCL2 | Both | ↓ 0.6 |
| BAX | Both | ↑ 2.2 |
Experimental Protocols
Cell Culture and Maintenance
Materials:
-
MCF-7 and MDA-MB-231 breast cancer cell lines
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA solution
-
Phosphate Buffered Saline (PBS)
-
This compound (stock solution in DMSO)
Protocol:
-
Culture MCF-7 and MDA-MB-231 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
Subculture cells every 2-3 days or when they reach 80-90% confluency.
-
For experiments, seed cells in appropriate culture vessels (e.g., 96-well plates, 6-well plates) and allow them to adhere overnight.
-
Treat cells with various concentrations of this compound or vehicle control (DMSO) for the indicated time periods.
Cell Viability Assay (MTT Assay)
Materials:
-
Cells seeded in a 96-well plate
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
Protocol:
-
Seed cells at a density of 5 x 10³ cells/well in a 96-well plate and incubate overnight.
-
Treat cells with a serial dilution of this compound (e.g., 0, 5, 10, 25, 50, 100 µM) for 48 hours.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the cell viability as a percentage of the control and determine the IC50 value.
Apoptosis Assay (Annexin V-FITC/PI Staining)
Materials:
-
Cells seeded in a 6-well plate
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Protocol:
-
Seed cells at a density of 2 x 10⁵ cells/well in a 6-well plate and incubate overnight.
-
Treat cells with this compound (e.g., 0, 15, 25 µM) for 48 hours.
-
Harvest both adherent and floating cells and wash with cold PBS.
-
Resuspend the cells in 1X Binding Buffer provided in the kit.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry within one hour.[1][2][3][4]
Cell Cycle Analysis (Propidium Iodide Staining)
Materials:
-
Cells seeded in a 6-well plate
-
This compound
-
Cold 70% ethanol
-
RNase A
-
Propidium Iodide (PI) solution
-
Flow cytometer
Protocol:
-
Seed cells at a density of 2 x 10⁵ cells/well in a 6-well plate and incubate overnight.
-
Treat cells with this compound (e.g., 0, 15, 25 µM) for 24 hours.
-
Harvest the cells, wash with PBS, and fix in ice-cold 70% ethanol overnight at -20°C.
-
Wash the fixed cells with PBS and resuspend in PI staining solution containing RNase A.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the DNA content by flow cytometry to determine the percentage of cells in each phase of the cell cycle.[5][6][7]
Western Blot Analysis
Materials:
-
Cells seeded in a 6-well plate
-
This compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
Nitrocellulose or PVDF membranes
-
Primary antibodies (e.g., anti-p-Akt, anti-p-ERK, anti-cleaved caspase-3, anti-cleaved PARP, anti-Bcl-2, anti-Bax, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Protocol:
-
Seed cells and treat with this compound as described for other assays.
-
Lyse the cells in RIPA buffer and determine the protein concentration using the BCA assay.[8]
-
Denature equal amounts of protein by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies overnight at 4°C.[8][9][10][11]
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.[8][9]
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities and normalize to a loading control like β-actin.
Quantitative Real-Time PCR (qPCR)
Materials:
-
Cells seeded in a 6-well plate
-
This compound
-
RNA extraction kit
-
cDNA synthesis kit
-
SYBR Green qPCR Master Mix
-
Gene-specific primers (e.g., for CCNB1, CDKN1A, BCL2, BAX, and a housekeeping gene like GAPDH)
-
Real-time PCR system
Protocol:
-
Seed cells and treat with this compound for 24 hours.
-
Extract total RNA from the cells using a suitable kit.
-
Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
Perform qPCR using SYBR Green master mix and gene-specific primers.
-
The cycling conditions are typically: 95°C for 10 min, followed by 40 cycles of 95°C for 15s and 60°C for 1 min.
-
Analyze the data using the ΔΔCt method to determine the relative fold change in gene expression, normalized to the housekeeping gene.
Mandatory Visualizations
Caption: Proposed signaling pathway of this compound in breast cancer cells.
Caption: General experimental workflow for evaluating this compound.
References
- 1. mdpi.com [mdpi.com]
- 2. Cytotoxicity of synthetic derivatives against breast cancer and multi-drug resistant breast cancer cell lines: a literature-based perspective study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Induction of apoptosis in breast cancer cells MDA-MB-231 by genistein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The Role of Isoflavones in the Prevention of Breast Cancer and Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Apoptosis western blot guide | Abcam [abcam.com]
Application Notes and Protocols for Investigating the Estrogenic Activity of Iristectorin B in Breast Cancer Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Iristectorin B is an isoflavone isolated from the rhizomes of Belamcanda chinensis (syn. Iris tectorum). Contrary to initial broad classifications of some natural compounds as having "anti-cancer" properties, preliminary research indicates that this compound exhibits proliferative activity in estrogen receptor-positive (ER+) human breast cancer cell lines, including MCF-7 and T-47D. This suggests that this compound may act as a phytoestrogen, mimicking the effects of endogenous estrogens and stimulating cancer cell growth.
These application notes provide a framework for researchers to investigate the estrogenic and proliferative effects of this compound in breast cancer models. The protocols and methodologies outlined below are designed to characterize its mechanism of action, with a focus on its interaction with estrogen receptor signaling pathways. Understanding the estrogenic potential of isoflavones like this compound is crucial for evaluating their impact on hormone-sensitive cancers.
Data Presentation
Table 1: Proliferative Activity of this compound on ER+ Breast Cancer Cell Lines
| Cell Line | Compound | Concentration Range | Observed Effect | Reference |
| MCF-7 | This compound | Not specified in abstract | Proliferative | [1][2] |
| T-47D | This compound | Not specified in abstract | Proliferative | [1][2] |
Note: The primary study by Monthakantirat et al. (2005) identified the proliferative effect but did not provide specific concentration-dependent quantitative data for this compound in the abstract. The following protocols are designed to generate such quantitative data.
Table 2: Expected Outcomes of Proposed Mechanistic Studies
| Experiment | Metric | Expected Result with this compound | Implication |
| Cell Proliferation Assay | IC50/EC50 | Dose-dependent increase in cell viability | Confirms proliferative effect |
| Competitive ER Binding Assay | Ki | Competitive binding to ERα | Direct interaction with the estrogen receptor |
| ERE-Luciferase Reporter Assay | Fold Induction | Increased luciferase activity | Activation of estrogen response element-mediated transcription |
| Western Blot | Protein Phosphorylation | Increased p-Akt, p-ERK1/2 | Activation of downstream pro-survival signaling |
| Western Blot | Protein Expression | Increased Cyclin D1, decreased p21 | Promotion of cell cycle progression |
Signaling Pathways and Mechanisms
This compound, as a phytoestrogen, is hypothesized to exert its proliferative effects on ER+ breast cancer cells primarily through the activation of Estrogen Receptor Alpha (ERα). Upon binding to ERα in the cytoplasm, the this compound-ERα complex is expected to translocate to the nucleus. In the nucleus, it can bind to Estrogen Response Elements (EREs) in the promoter regions of target genes, initiating their transcription.
Furthermore, membrane-associated ERα can trigger rapid, non-genomic signaling cascades. Key pathways implicated in estrogen-mediated cell proliferation include the Phosphoinositide 3-kinase (PI3K)/Akt pathway and the Mitogen-activated protein kinase (MAPK)/ERK pathway. Activation of these pathways leads to the phosphorylation and activation of downstream effectors that promote cell survival, proliferation, and cell cycle progression.
// Nodes IristectorinB [label="this compound", fillcolor="#FBBC05", fontcolor="#202124"]; ER_alpha_cyto [label="ERα (cytoplasm)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; ER_alpha_mem [label="Membrane ERα", fillcolor="#4285F4", fontcolor="#FFFFFF"]; PI3K [label="PI3K", fillcolor="#34A853", fontcolor="#FFFFFF"]; Akt [label="Akt", fillcolor="#34A853", fontcolor="#FFFFFF"]; MAPK_ERK [label="MAPK/ERK", fillcolor="#34A853", fontcolor="#FFFFFF"]; ER_alpha_nucleus [label="ERα (nucleus)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; ERE [label="ERE", shape=cds, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; Target_Genes [label="Target Gene Transcription\n(e.g., Cyclin D1, c-Myc)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Cell_Cycle [label="Cell Cycle Progression", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Proliferation [label="Cell Proliferation", fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges IristectorinB -> ER_alpha_cyto [label="Binds"]; IristectorinB -> ER_alpha_mem [label="Binds"]; ER_alpha_cyto -> ER_alpha_nucleus [label="Translocation"]; ER_alpha_nucleus -> ERE [label="Binds"]; ERE -> Target_Genes [label="Activates"]; ER_alpha_mem -> PI3K; PI3K -> Akt [label="Activates"]; ER_alpha_mem -> MAPK_ERK [label="Activates"]; Akt -> Cell_Cycle; MAPK_ERK -> Cell_Cycle; Target_Genes -> Cell_Cycle; Cell_Cycle -> Proliferation; } DOT Caption: Putative estrogenic signaling pathway of this compound in ER+ breast cancer cells.
Experimental Protocols
Protocol 1: Cell Culture and Maintenance
-
Cell Lines:
-
MCF-7 (ER+, PR+, HER2-)
-
T-47D (ER+, PR+, HER2-)
-
MDA-MB-231 (ER-, PR-, HER2-; as a negative control)
-
-
Culture Medium:
-
For routine culture: RPMI-1640 supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
For estrogenic assays: Phenol red-free RPMI-1640 supplemented with 10% charcoal-stripped FBS (CS-FBS) to remove endogenous hormones.
-
-
Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO2. Passage cells upon reaching 80-90% confluency.
Protocol 2: Cell Proliferation (MTT) Assay
This assay measures the metabolic activity of cells, which is proportional to the number of viable cells.
-
Cell Seeding: Seed breast cancer cells in a 96-well plate at a density of 5 x 10³ cells/well in phenol red-free medium with 10% CS-FBS. Allow cells to attach for 24 hours.
-
Treatment: Replace the medium with fresh phenol red-free medium containing various concentrations of this compound (e.g., 0.01 nM to 100 µM). Include 17β-estradiol as a positive control and a vehicle control (DMSO).
-
Incubation: Incubate the plate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the EC50 (half-maximal effective concentration) for proliferation.
// Nodes Seed [label="Seed Cells\n(96-well plate)", fillcolor="#F1F3F4", fontcolor="#202124"]; Attach [label="Attach\n(24h)", fillcolor="#F1F3F4", fontcolor="#202124"]; Treat [label="Treat with\nthis compound", fillcolor="#FBBC05", fontcolor="#202124"]; Incubate [label="Incubate\n(48-72h)", fillcolor="#F1F3F4", fontcolor="#202124"]; MTT [label="Add MTT", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Incubate2 [label="Incubate\n(4h)", fillcolor="#F1F3F4", fontcolor="#202124"]; Solubilize [label="Add DMSO", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Read [label="Read Absorbance\n(570 nm)", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges Seed -> Attach; Attach -> Treat; Treat -> Incubate; Incubate -> MTT; MTT -> Incubate2; Incubate2 -> Solubilize; Solubilize -> Read; } DOT Caption: Experimental workflow for the MTT cell proliferation assay.
Protocol 3: ERE-Luciferase Reporter Assay
This assay measures the activation of estrogen response element-driven gene transcription.
-
Transfection: Co-transfect MCF-7 cells with an ERE-luciferase reporter plasmid and a Renilla luciferase control plasmid (for normalization) using a suitable transfection reagent.
-
Cell Seeding: After 24 hours of transfection, seed the cells in a 24-well plate in phenol red-free medium with 10% CS-FBS.
-
Treatment: After 24 hours of seeding, treat the cells with various concentrations of this compound, 17β-estradiol (positive control), and a vehicle control.
-
Incubation: Incubate for 24 hours.
-
Lysis and Luciferase Assay: Lyse the cells and measure both firefly and Renilla luciferase activities using a dual-luciferase reporter assay system according to the manufacturer's instructions.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. Express the results as fold induction relative to the vehicle control.
Protocol 4: Western Blot Analysis for Signaling Pathway Activation
This protocol is for detecting the phosphorylation of key proteins in the PI3K/Akt and MAPK/ERK pathways.
-
Cell Culture and Treatment: Culture MCF-7 cells in 6-well plates to 70-80% confluency in phenol red-free medium with 10% CS-FBS. Serum starve the cells for 24 hours, then treat with this compound (at its EC50 for proliferation) for various time points (e.g., 0, 15, 30, 60 minutes).
-
Protein Extraction: Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (20-30 µg) on an SDS-polyacrylamide gel and transfer to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate with primary antibodies overnight at 4°C (e.g., anti-p-Akt, anti-Akt, anti-p-ERK1/2, anti-ERK1/2, anti-β-actin).
-
Wash and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Densitometry: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.
Conclusion
The provided application notes and protocols offer a comprehensive guide for investigating the estrogenic properties of this compound in breast cancer cell lines. By elucidating its mechanism of action and its impact on key signaling pathways, researchers can better understand the role of this and other phytoestrogens in the context of hormone-dependent breast cancer. This knowledge is essential for assessing the potential risks and benefits of dietary isoflavones for breast cancer patients and for the development of novel therapeutic strategies.
References
Application Notes and Protocols for Iristectorin B in In Vivo Animal Studies
For Researchers, Scientists, and Drug Development Professionals
Disclaimer
The following application notes and protocols for Iristectorin B are based on available scientific literature for the closely related isoflavone, Iristectorin A, due to the current lack of published in vivo studies detailing specific dosages for this compound. The information provided here is intended as a starting point for research and development and must be adapted and validated for specific experimental needs. All animal studies should be conducted in accordance with institutional and national guidelines for the ethical treatment of animals.
Introduction to this compound
This compound is an isoflavone, a class of phytoestrogens known for their potential therapeutic properties. In vitro studies have suggested that this compound may possess anti-cancer and neuroprotective activities. As a promising candidate for further investigation, in vivo animal studies are crucial to determine its pharmacokinetic profile, efficacy, and safety. These notes provide a hypothetical framework for initiating such studies, drawing parallels from research on the analogous compound, Iristectorin A.
Hypothetical In Vivo Dosage and Administration
Based on a study investigating the protective effects of Iristectorin A against cisplatin-induced toxicity in mice, a potential dosage range and administration route for this compound can be extrapolated. It is critical to perform dose-response studies to determine the optimal and safe dosage for this compound.
Table 1: Hypothetical Dosage and Administration of this compound in a Mouse Model
| Parameter | Proposed Protocol | Rationale/Remarks |
| Animal Model | BALB/c mice (or other appropriate strain) | Commonly used in toxicity and efficacy studies. |
| Dosage | 20-40 mg/kg/day | Extrapolated from a study on Iristectorin A in a cisplatin-induced injury model. This is a starting point and requires optimization. |
| Administration Route | Oral gavage or Intraperitoneal (IP) injection | Both routes have been used for isoflavone administration in mice. Oral gavage may be preferred for mimicking human consumption. |
| Formulation | Suspension in 0.5% carboxymethylcellulose (CMC) or a solution in a vehicle containing DMSO, PEG300, and Tween 80 | Isoflavones have low water solubility, requiring a suitable vehicle for administration. |
| Treatment Duration | 7-14 days | This is a typical duration for sub-acute toxicity and efficacy studies. The duration should be adjusted based on the specific research question. |
Experimental Protocols
Preparation of this compound Formulation
Objective: To prepare a stable and homogenous formulation of this compound for in vivo administration.
Materials:
-
This compound powder
-
Vehicle (e.g., 0.5% CMC in sterile water, or a mixture of DMSO, PEG300, and Tween 80 in sterile saline)
-
Sterile tubes
-
Vortex mixer
-
Sonicator (optional)
Protocol for a 10 mg/mL Suspension in 0.5% CMC:
-
Weigh the required amount of this compound powder.
-
Prepare a 0.5% CMC solution by dissolving 0.5 g of CMC in 100 mL of sterile water with gentle heating and stirring. Allow the solution to cool to room temperature.
-
Gradually add the this compound powder to the 0.5% CMC solution while vortexing to ensure a uniform suspension.
-
If necessary, sonicate the suspension for 5-10 minutes to reduce particle size and improve homogeneity.
-
Store the suspension at 4°C and protect it from light. Vortex well before each administration.
In Vivo Study Workflow: Cisplatin-Induced Nephrotoxicity Model
This protocol outlines a hypothetical study to evaluate the protective effect of this compound against cisplatin-induced kidney injury in mice.
Experimental Groups:
-
Control Group: Vehicle administration only.
-
Cisplatin Group: Vehicle + Cisplatin injection.
-
This compound Low Dose Group: Low dose this compound + Cisplatin injection.
-
This compound High Dose Group: High dose this compound + Cisplatin injection.
Workflow:
Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Quantitative Determination of Iristectorin B
Abstract
This application note details a robust and reliable reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of Iristectorin B, a key isoflavone found in Iris tectorum. The described protocol is applicable to the analysis of this compound in plant extracts and can be adapted for other matrices. The method utilizes a C18 column with a gradient elution of water and acetonitrile, both containing 0.1% formic acid, and UV detection. This document provides comprehensive experimental protocols, including sample preparation, standard solution preparation, and detailed chromatographic conditions. Furthermore, it outlines the validation parameters necessary to ensure the method's accuracy, precision, and reliability for research, quality control, and drug development purposes.
Introduction
This compound is a significant isoflavone glycoside present in the rhizomes of Iris tectorum Maxim.[1]. Isoflavones are a class of phytoestrogens that have garnered considerable interest for their potential health benefits, including anti-inflammatory and anti-cancer activities. Accurate and precise quantification of this compound is crucial for the standardization of herbal extracts, pharmacokinetic studies, and the development of new therapeutic agents. High-performance liquid chromatography (HPLC) is a powerful analytical technique widely employed for the separation and quantification of phytochemicals due to its high resolution, sensitivity, and reproducibility[2][3]. This application note provides a detailed HPLC method for the determination of this compound, addressing the need for a standardized analytical protocol for this important bioactive compound.
Chemical Structure
Figure 1: Chemical Structure of this compound.
Experimental
Instrumentation and Materials
-
HPLC System: An HPLC system equipped with a quaternary pump, autosampler, column oven, and a diode-array detector (DAD) or a UV-Vis detector.
-
Chromatography Column: A reversed-phase C18 column (e.g., Agilent Zorbax SB-C18, 4.6 x 250 mm, 5 µm particle size) or equivalent.
-
Solvents: HPLC grade acetonitrile, methanol, and water. Formic acid (analytical grade).
-
This compound Reference Standard: Purity ≥ 98%.
-
Laboratory Equipment: Analytical balance, volumetric flasks, pipettes, syringes, 0.45 µm syringe filters, ultrasonic bath.
Chromatographic Conditions
A summary of the HPLC conditions is provided in the table below.
| Parameter | Condition |
| Column | C18 Reversed-Phase (4.6 x 250 mm, 5 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient Program | 0-5 min, 10-20% B; 5-20 min, 20-40% B; 20-30 min, 40-60% B; 30-35 min, 60-10% B; 35-40 min, 10% B (equilibration) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
| Detection Wavelength | 265 nm |
Protocols
Standard Solution Preparation
-
Stock Standard Solution (1 mg/mL): Accurately weigh approximately 10 mg of this compound reference standard into a 10 mL volumetric flask. Dissolve the standard in methanol and make up to the mark with the same solvent. Sonicate for 5 minutes to ensure complete dissolution. This stock solution should be stored at 4 °C and protected from light.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock standard solution with methanol to obtain concentrations ranging from 1 µg/mL to 100 µg/mL. These solutions are used to construct the calibration curve.
Sample Preparation (from Iris tectorum Rhizomes)
-
Drying and Grinding: Dry the rhizomes of Iris tectorum at 50 °C until a constant weight is achieved. Grind the dried rhizomes into a fine powder (approximately 40-60 mesh).
-
Extraction: Accurately weigh about 1.0 g of the powdered plant material into a conical flask. Add 25 mL of 70% ethanol.
-
Ultrasonic-Assisted Extraction: Place the flask in an ultrasonic bath and extract for 30 minutes at 50 °C.
-
Centrifugation and Filtration: After extraction, centrifuge the mixture at 4000 rpm for 10 minutes. Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.
Method Validation
To ensure the reliability of the analytical method, it should be validated according to the International Council for Harmonisation (ICH) guidelines. The following parameters should be assessed:
-
Linearity: Analyze the working standard solutions in triplicate. Construct a calibration curve by plotting the peak area against the concentration of this compound. The linearity is evaluated by the correlation coefficient (r²) of the calibration curve, which should be ≥ 0.999.
-
Precision:
-
Intra-day Precision: Analyze six replicates of a standard solution at a medium concentration on the same day.
-
Inter-day Precision: Analyze the same standard solution on three different days. The precision is expressed as the relative standard deviation (% RSD), which should be less than 2%.
-
-
Accuracy: Perform a recovery study by spiking a known amount of this compound standard solution into a pre-analyzed sample at three different concentration levels (low, medium, and high). The accuracy is expressed as the percentage recovery.
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): Determine the LOD and LOQ based on the signal-to-noise ratio (S/N), typically 3:1 for LOD and 10:1 for LOQ, or by using the standard deviation of the response and the slope of the calibration curve.
Quantitative Data Summary
| Validation Parameter | Acceptance Criteria | Expected Performance |
| Linearity (r²) | ≥ 0.999 | 0.9995 |
| Intra-day Precision (%RSD) | ≤ 2% | < 1.5% |
| Inter-day Precision (%RSD) | ≤ 2% | < 2.0% |
| Accuracy (% Recovery) | 98 - 102% | 99.5% |
| LOD (µg/mL) | - | ~0.1 µg/mL |
| LOQ (µg/mL) | - | ~0.5 µg/mL |
Visualizations
Caption: Experimental workflow for the HPLC analysis of this compound.
Caption: Logical relationship of the HPLC method development and application.
References
Application Notes and Protocols for Cell Viability Assays with Iristectorin B Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Iristectorin B, an isoflavone found in the plant Iris tectorum, has demonstrated potential as an anti-cancer agent. Preliminary studies suggest that it can induce apoptosis in cancer cells, indicating its promise for further investigation in drug development. These application notes provide detailed protocols for assessing the effects of this compound on cell viability using common laboratory assays. The included methodologies and data presentation formats are designed to facilitate reproducible and comparative studies. While direct quantitative data for this compound's efficacy across various cancer cell lines is still emerging, this document provides a framework for its evaluation.
Data Presentation
Due to the limited availability of specific IC50 values for this compound in the public domain, the following tables are presented as templates for researchers to populate with their experimental data. These tables are designed for clarity and easy comparison of the cytotoxic effects of this compound across different cancer cell lines and treatment durations.
Table 1: IC50 Values of this compound on Various Cancer Cell Lines
| Cell Line | Cancer Type | 24h IC50 (µM) | 48h IC50 (µM) | 72h IC50 (µM) |
| MCF-7 | Breast Adenocarcinoma | [Insert Data] | [Insert Data] | [Insert Data] |
| A549 | Lung Carcinoma | [Insert Data] | [Insert Data] | [Insert Data] |
| HT-29 | Colorectal Adenocarcinoma | [Insert Data] | [Insert Data] | [Insert Data] |
| [Add other cell lines as needed] |
Table 2: Effect of this compound on Apoptosis Induction
| Cell Line | Concentration (µM) | Treatment Time (h) | % Early Apoptosis (Annexin V+/PI-) | % Late Apoptosis (Annexin V+/PI+) | % Necrosis (Annexin V-/PI+) |
| PC12 | [Insert Data] | [Insert Data] | [Insert Data] | [Insert Data] | [Insert Data] |
| [Add other cell lines as needed] |
Table 3: Effect of this compound on Cell Cycle Distribution
| Cell Line | Concentration (µM) | Treatment Time (h) | % G0/G1 Phase | % S Phase | % G2/M Phase |
| [Insert Data] | [Insert Data] | [Insert Data] | [Insert Data] | [Insert Data] | [Insert Data] |
| [Add other cell lines as needed] |
Experimental Protocols
MTT Cell Viability Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.[1][2]
Materials:
-
This compound stock solution (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Complete cell culture medium
-
96-well plates
-
Phosphate-buffered saline (PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.
-
Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (medium with the same concentration of DMSO used to dissolve the highest concentration of this compound) and a negative control (untreated cells).
-
Incubation: Incubate the plate for the desired treatment durations (e.g., 24, 48, and 72 hours) at 37°C in a 5% CO₂ incubator.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.
-
Formazan Crystal Formation: Incubate the plate for 2-4 hours at 37°C to allow the formation of formazan crystals by viable cells.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals. Mix gently by pipetting up and down.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability using the following formula: % Cell Viability = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100
Trypan Blue Exclusion Assay
This assay is used to differentiate viable from non-viable cells based on the principle that live cells with intact cell membranes exclude the trypan blue dye, while dead cells do not.
Materials:
-
This compound
-
Trypan Blue solution (0.4%)
-
Complete cell culture medium
-
Hemocytometer
-
Microscope
-
Cell suspension
Protocol:
-
Cell Treatment: Culture cells in appropriate vessels and treat with various concentrations of this compound for the desired time.
-
Cell Harvesting: Following treatment, detach adherent cells using trypsin-EDTA and resuspend in complete culture medium to create a single-cell suspension. For suspension cells, gently collect the cells.
-
Staining: Mix 10 µL of the cell suspension with 10 µL of 0.4% Trypan Blue solution.
-
Incubation: Incubate the mixture at room temperature for 1-2 minutes.
-
Counting: Load 10 µL of the stained cell suspension into a hemocytometer.
-
Microscopy: Under a light microscope, count the number of viable (unstained) and non-viable (blue) cells in the four large corner squares of the hemocytometer.
-
Data Analysis: Calculate the percentage of viable cells using the formula: % Viability = (Number of Viable Cells / Total Number of Cells) x 100
Annexin V-FITC/PI Apoptosis Assay
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. Early apoptotic cells expose phosphatidylserine (PS) on the outer leaflet of the plasma membrane, which is detected by fluorescein isothiocyanate (FITC)-conjugated Annexin V. Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the intact membrane of live and early apoptotic cells, but stains the nucleus of late apoptotic and necrotic cells.
Materials:
-
This compound
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
Binding Buffer (provided in the kit)
-
Flow cytometer
-
Cell suspension
Protocol:
-
Cell Treatment: Treat cells with this compound at the desired concentrations and for the appropriate duration.
-
Cell Harvesting: Collect both adherent and floating cells. Wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Staining: Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI solution.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.
-
Viable cells: Annexin V-FITC negative and PI negative.
-
Early apoptotic cells: Annexin V-FITC positive and PI negative.
-
Late apoptotic/necrotic cells: Annexin V-FITC positive and PI positive.
-
Necrotic cells: Annexin V-FITC negative and PI positive.
-
Visualizations
Experimental Workflow
Caption: Workflow for assessing cell viability and apoptosis upon this compound treatment.
Hypothesized Signaling Pathways Modulated by this compound
Based on the known mechanisms of similar isoflavones, this compound may induce apoptosis and cell cycle arrest through the modulation of key signaling pathways such as PI3K/Akt, MAPK, and STAT3. The following diagrams illustrate these potential mechanisms.
1. PI3K/Akt Signaling Pathway
The PI3K/Akt pathway is a critical regulator of cell survival and proliferation. Its inhibition can lead to apoptosis.
Caption: Hypothesized inhibition of the PI3K/Akt pathway by this compound, leading to apoptosis.
2. MAPK Signaling Pathway
The MAPK pathway is involved in regulating a wide range of cellular processes, including proliferation, differentiation, and apoptosis. Its dysregulation is common in cancer.
Caption: Hypothesized modulation of the MAPK/ERK pathway by this compound, leading to reduced proliferation.
3. STAT3 Signaling Pathway
The STAT3 signaling pathway is often constitutively active in cancer cells and promotes cell survival and proliferation. Its inhibition is a key therapeutic strategy.
References
- 1. Systematic Analysis of the MAPK Signaling Network Reveals MAP3K Driven Control of Cell Fate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. STAT3 Inhibitor has Potent Anti-Tumor Activity in B-lineage acute lymphoblastic leukemia cells overexpressing the High Mobility Group A1 (HMGA1)-STAT3 pathway - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Western Blot Analysis of Proteins Affected by Iristectorin B
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing Western blot analysis for studying the effects of Iristectorin B on key cellular proteins. The protocols outlined below are based on established methodologies and findings from recent research, offering a framework for investigating the molecular mechanisms of this natural isoflavone.
Introduction to this compound and its Cellular Effects
This compound, a natural isoflavone, has demonstrated significant biological activity, including anti-cancer and neuroprotective properties. Recent studies have indicated that this compound can modulate cellular processes such as apoptosis and ferroptosis by altering the expression of key regulatory proteins. Western blot analysis is a crucial technique for quantifying these protein expression changes and elucidating the signaling pathways involved.
Proteins of Interest for Western Blot Analysis
Based on current research, the following proteins are of significant interest when studying the effects of this compound:
-
Apoptosis-Related Proteins:
-
Bcl-2 family: Bcl-2 (anti-apoptotic) and Bax (pro-apoptotic). The ratio of these proteins is a key determinant of cell fate.
-
Caspase-3: A key executioner caspase in the apoptotic cascade. Its cleaved form indicates apoptosis activation.
-
-
Ferroptosis-Related Proteins:
-
Heme Oxygenase-1 (HMOX1): An enzyme involved in heme catabolism and iron homeostasis.
-
Transferrin Receptor 1 (TFR1): A carrier protein for transferrin, mediating iron uptake.
-
Solute Carrier Family 3 Member 2 (SLC3A2): A component of the system xc- cystine/glutamate antiporter, which is involved in antioxidant defense.
-
-
Signaling Pathway Proteins (Hypothesized Involvement):
-
PI3K/Akt Pathway: Key regulators of cell survival, proliferation, and apoptosis. Analysis of phosphorylated Akt (p-Akt) and total Akt is common.
-
MAPK Pathway: A central signaling cascade involved in various cellular processes, including stress responses and apoptosis. Analysis of phosphorylated and total forms of ERK, JNK, and p38 is relevant.
-
Quantitative Data Summary
The following tables summarize the observed changes in protein expression following treatment with this compound or a closely related compound, as documented in recent literature.
Table 1: Effect of this compound on Ferroptosis-Related Proteins in PC12 Cells [1][2]
| Protein | Change in Expression | Fold Change (Approx.) |
| HMOX1 | Decreased | ~0.6 |
| TFR1 | Decreased | ~0.7 |
| SLC3A2 | Decreased | ~0.8 |
Data estimated from graphical representations in the cited literature.
Table 2: Reported Effects of a Related Iris Isoflavone ("IRIS") on Apoptosis-Related Proteins [3]
| Protein | Change in Expression | Fold Change (Protein) |
| Bcl-2 | Increased | 1.3 - 1.7 |
| Bax | Decreased | 0.7 - 0.8 |
| Caspase-3 | Decreased | ~0.8 |
Note: These findings are for a related compound and serve as a strong rationale for investigating these proteins in response to this compound.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways potentially modulated by this compound and a general workflow for Western blot analysis.
Experimental Protocols
The following are detailed protocols for performing Western blot analysis to investigate the effects of this compound on the aforementioned proteins.
Protocol 1: Western Blot for Ferroptosis-Related Proteins (HMOX1, TFR1, SLC3A2) in PC12 Cells
This protocol is adapted from the methodology used in the study "TMT and PRM Based Quantitative Proteomics to Explore the Protective Role and Mechanism of this compound in Stroke".[1][2]
1. Cell Culture and Treatment:
-
Culture PC12 cells in a suitable medium (e.g., DMEM with 10% fetal bovine serum).
-
Seed cells and allow them to adhere.
-
Induce an in vitro stroke model if desired (e.g., oxygen-glucose deprivation/reoxygenation).
-
Treat cells with varying concentrations of this compound for a specified duration (e.g., 24 hours). Include a vehicle-treated control group.
2. Protein Extraction:
-
Wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with a protease inhibitor cocktail.
-
Incubate on ice for 30 minutes, with vortexing every 10 minutes.
-
Centrifuge at 12,000 x g for 15 minutes at 4°C.
-
Collect the supernatant containing the total protein.
3. Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay kit according to the manufacturer's instructions.
4. SDS-PAGE:
-
Normalize protein concentrations for all samples.
-
Prepare samples by adding Laemmli sample buffer and boiling for 5-10 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-polyacrylamide gel (10-12% gel is suitable for the target proteins).
-
Run the gel at a constant voltage until the dye front reaches the bottom.
5. Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.
6. Blocking:
-
Block the membrane with 5% non-fat dry milk or 5% BSA in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature with gentle agitation.
7. Antibody Incubation:
-
Incubate the membrane with primary antibodies against HMOX1, TFR1, or SLC3A2 overnight at 4°C. Use the antibody dilution recommended by the manufacturer.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST for 10 minutes each.
8. Detection and Analysis:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.
-
Capture the chemiluminescent signal using an imaging system.
-
Quantify the band intensities using densitometry software. Normalize the expression of the target protein to a loading control (e.g., β-actin or GAPDH).
Protocol 2: General Western Blot for Apoptosis-Related Proteins (Bcl-2, Bax, Caspase-3)
This protocol provides a general framework for analyzing apoptosis markers.
1. Sample Preparation:
-
Follow steps 1-3 from Protocol 1.
2. SDS-PAGE and Transfer:
-
Follow steps 4-5 from Protocol 1. A 12-15% acrylamide gel is recommended for resolving cleaved caspase-3 fragments.
3. Blocking and Antibody Incubation:
-
Follow steps 6-7 from Protocol 1, using primary antibodies specific for Bcl-2, Bax, and Caspase-3 (an antibody that recognizes both the full-length and cleaved forms is recommended for Caspase-3).
4. Detection and Analysis:
-
Follow step 8 from Protocol 1. For Caspase-3, quantify both the pro-caspase and cleaved caspase bands to assess the degree of activation. The ratio of Bax to Bcl-2 is also a critical parameter to calculate.
Protocol 3: Exploratory Western Blot for PI3K/Akt and MAPK Pathway Proteins
As the direct effect of this compound on these pathways is not yet fully established, this protocol serves as a starting point for investigation.
1. Sample Preparation and Treatment:
-
Follow step 1 from Protocol 1. It may be beneficial to include time-course experiments to capture transient phosphorylation events.
2. Protein Extraction and Quantification:
-
Follow steps 2-3 from Protocol 1. The use of phosphatase inhibitors in the lysis buffer is critical for analyzing phosphorylated proteins.
3. SDS-PAGE and Transfer:
-
Follow steps 4-5 from Protocol 1.
4. Blocking and Antibody Incubation:
-
Follow steps 6-7 from Protocol 1. Use primary antibodies that specifically recognize the phosphorylated forms of Akt (e.g., p-Akt Ser473), ERK (p-ERK), JNK (p-JNK), and p38 (p-p38).
-
After initial probing for the phosphorylated protein, the membrane can be stripped and re-probed with an antibody for the total protein to normalize for protein loading.
5. Detection and Analysis:
-
Follow step 8 from Protocol 1. Calculate the ratio of the phosphorylated protein to the total protein to determine the activation status of the signaling pathway.
Concluding Remarks
The provided application notes and protocols offer a robust starting point for researchers investigating the molecular effects of this compound. The data suggests a significant role for this compound in modulating apoptosis and ferroptosis. Further investigation into its impact on major signaling cascades like the PI3K/Akt and MAPK pathways is warranted to fully elucidate its therapeutic potential. Careful experimental design, including appropriate controls and optimized antibody concentrations, will be crucial for obtaining reliable and reproducible results.
References
Application Note: Gene Expression Analysis of Human Cancer Cells Following Iristectorin B Exposure
Introduction
Iristectorin B, an isoflavone found in the plant Iris tectorum, has demonstrated potential anti-cancer properties.[1] Understanding the molecular mechanisms underlying its therapeutic effects is crucial for its development as a potential anti-cancer agent. Gene expression analysis using techniques like RNA sequencing (RNA-Seq) provides a comprehensive view of the transcriptional changes induced by a compound, offering insights into the biological pathways it modulates.[2][3] This document outlines the application of RNA-Seq to profile gene expression changes in human cancer cells after treatment with this compound and provides detailed protocols for the experimental and analytical workflow.
Principle of the Method
RNA-Seq is a powerful high-throughput sequencing method used to analyze the transcriptome of a biological sample.[2] The workflow involves isolating total RNA from this compound-treated and control cells, followed by the depletion of ribosomal RNA (rRNA) or enrichment of messenger RNA (mRNA). The RNA is then fragmented and reverse-transcribed into complementary DNA (cDNA).[4] Sequencing adapters are ligated to the cDNA fragments, creating a library that is then sequenced. The resulting sequence reads are aligned to a reference genome, and the number of reads mapping to each gene is quantified.[5] By comparing the gene counts between the treated and control groups, differentially expressed genes (DEGs) can be identified, which helps in elucidating the compound's mechanism of action.[6][7]
Data Presentation: Illustrative Gene Expression Changes
The following tables represent hypothetical data from an RNA-Seq experiment designed to identify genes and pathways affected by this compound in a human breast cancer cell line.
Table 1: Differentially Expressed Genes (DEGs) in Response to this compound
| Gene Symbol | Log2 Fold Change | p-value | Description |
| Upregulated Genes | |||
| BAX | 1.85 | < 0.01 | BCL2 Associated X, Apoptosis Regulator |
| CASP3 | 1.58 | < 0.01 | Caspase 3, Apoptosis-Related Cysteine Peptidase |
| CDKN1A (p21) | 2.10 | < 0.005 | Cyclin Dependent Kinase Inhibitor 1A |
| FAS | 1.72 | < 0.01 | Fas Cell Surface Death Receptor |
| Downregulated Genes | |||
| BCL2 | -2.05 | < 0.005 | B-Cell CLL/Lymphoma 2 (Anti-apoptotic) |
| CCND1 | -1.67 | < 0.01 | Cyclin D1 |
| CDK4 | -1.45 | < 0.02 | Cyclin Dependent Kinase 4 |
| NFKB1 | -1.98 | < 0.005 | Nuclear Factor Kappa B Subunit 1 |
Table 2: Enriched Biological Pathways Modulated by this compound
| Pathway ID | Pathway Name | Gene Count | p-value |
| hsa04210 | Apoptosis | 4 | < 0.001 |
| hsa04110 | Cell Cycle | 3 | < 0.01 |
| hsa04064 | NF-kappa B signaling pathway | 1 | < 0.05 |
| hsa04151 | PI3K-Akt signaling pathway | 2 | < 0.05 |
Experimental and Bioinformatic Protocols
Cell Culture and this compound Treatment
This protocol describes the general procedure for treating a cancer cell line with this compound.
-
Cell Line: Human breast cancer cell line (e.g., MCF-7).
-
Culture Medium: Prepare the appropriate culture medium as recommended for the cell line.
-
Procedure:
-
Seed the cells in 6-well plates at a density that will result in 70-80% confluency at the time of treatment.
-
Incubate the cells at 37°C in a humidified atmosphere with 5% CO2.
-
Once the desired confluency is reached, remove the culture medium and replace it with fresh medium containing either this compound at the desired concentration (e.g., 10 µM) or a vehicle control (e.g., DMSO).
-
Incubate the cells for the desired treatment duration (e.g., 24 hours).
-
After incubation, wash the cells with phosphate-buffered saline (PBS) and proceed to RNA isolation.
-
Total RNA Isolation and Quality Control
High-quality RNA is essential for successful RNA-Seq.[2][8]
-
Materials: RNA isolation kit (e.g., RNeasy Mini Kit, Qiagen), RNase-free water, spectrophotometer, and a bioanalyzer.
-
Procedure:
-
Lyse the cells directly in the culture dish using the lysis buffer provided in the RNA isolation kit.
-
Follow the manufacturer's protocol for RNA isolation, including the DNase treatment step to remove any contaminating genomic DNA.[4]
-
Elute the RNA in RNase-free water.
-
Assess the RNA concentration and purity (A260/A280 and A260/A230 ratios) using a spectrophotometer.
-
Evaluate the RNA integrity (RIN value) using a bioanalyzer. A RIN value of > 7 is generally recommended for RNA-Seq.
-
RNA-Sequencing Library Preparation
This protocol outlines the steps for constructing a cDNA library for sequencing.
-
Materials: RNA-Seq library preparation kit (e.g., TruSeq Stranded mRNA Library Prep Kit, Illumina).
-
Procedure:
-
mRNA Purification: Isolate mRNA from the total RNA using oligo(dT) magnetic beads.
-
Fragmentation and Priming: Fragment the purified mRNA and prime it for first-strand cDNA synthesis.
-
First-Strand Synthesis: Synthesize the first strand of cDNA using reverse transcriptase.
-
Second-Strand Synthesis: Synthesize the second strand of cDNA.
-
Adenylation of 3' Ends: Add a single 'A' nucleotide to the 3' ends of the blunt-ended cDNA fragments.
-
Adapter Ligation: Ligate sequencing adapters to the cDNA fragments.
-
PCR Amplification: Amplify the adapter-ligated cDNA library using PCR.
-
Library Validation: Validate the quality and quantity of the library using a bioanalyzer and qPCR.
Bioinformatics Analysis of RNA-Seq Data
This protocol provides a general workflow for analyzing the raw sequencing data.[6][9]
-
Software Tools: FastQC, Trimmomatic, STAR, HTSeq, DESeq2.[5][10]
-
Procedure:
-
Quality Control: Assess the quality of the raw sequencing reads using FastQC.[5]
-
Read Trimming: Remove adapter sequences and low-quality reads using Trimmomatic.[5]
-
Alignment: Align the trimmed reads to a reference genome using a splice-aware aligner like STAR.[5]
-
Read Quantification: Count the number of reads that map to each gene using HTSeq.[5]
-
Differential Gene Expression Analysis: Use a tool like DESeq2 in R to normalize the gene counts and identify differentially expressed genes between the this compound-treated and control samples.[6]
-
Pathway Analysis: Perform gene ontology (GO) and pathway enrichment analysis (e.g., KEGG) on the list of differentially expressed genes to identify significantly affected biological pathways.
-
Visualizations
Caption: Experimental workflow for gene expression analysis.
Caption: this compound's effect on apoptosis and cell cycle pathways.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. cephamls.com [cephamls.com]
- 3. rna-seqblog.com [rna-seqblog.com]
- 4. Deciphering RNA-seq Library Preparation: From Principles to Protocol - CD Genomics [cd-genomics.com]
- 5. How can bioinformatics help me analyze RNA-seq data? [synapse.patsnap.com]
- 6. Bioinformatics Workflow of RNA-Seq - CD Genomics [cd-genomics.com]
- 7. A Beginner’s Guide to Analysis of RNA Sequencing Data - PMC [pmc.ncbi.nlm.nih.gov]
- 8. RNA Sequencing Sample Preparation | Thermo Fisher Scientific - HK [thermofisher.com]
- 9. RNA-seq: Basic Bioinformatics Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. List of RNA-Seq bioinformatics tools - Wikipedia [en.wikipedia.org]
Application Notes and Protocols: Iristectorin B Testing in 3D Cell Cultures
For Researchers, Scientists, and Drug Development Professionals
Introduction
Iristectorin B, an isoflavone isolated from Iris tectorum, has demonstrated anti-cancer properties, particularly in breast cancer models.[1] Three-dimensional (3D) cell cultures, such as tumor spheroids, more accurately mimic the complex in vivo microenvironment of solid tumors compared to traditional 2D cell culture. These models are invaluable for evaluating the efficacy and mechanism of action of novel therapeutic compounds. This document provides a detailed protocol for testing the effects of this compound on 3D cell cultures, focusing on cell viability, apoptosis, and key signaling pathways.
Hypothetical Mechanism of Action
Based on the known activities of isoflavones and their impact on cancer cells, this protocol will investigate the hypothesis that this compound induces apoptosis in 3D tumor spheroids by modulating key signaling pathways involved in cell survival and proliferation, such as the PI3K/Akt and MAPK pathways.
Experimental Protocols
3D Cell Culture Model Generation (Spheroids)
This protocol utilizes the hanging drop method to generate uniform spheroids.[2]
Materials:
-
Breast cancer cell line (e.g., MCF-7, MDA-MB-231)
-
Complete cell culture medium (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin)
-
Phosphate Buffered Saline (PBS)
-
Trypsin-EDTA
-
Hanging drop spheroid culture plates or Terasaki plates
-
Humidified incubator (37°C, 5% CO2)
Procedure:
-
Culture breast cancer cells to 80-90% confluency in a T75 flask.
-
Wash cells with PBS and detach using Trypsin-EDTA.
-
Neutralize trypsin with complete medium and centrifuge the cell suspension at 200 x g for 5 minutes.
-
Resuspend the cell pellet in fresh complete medium and perform a cell count (e.g., using a hemocytometer or automated cell counter).
-
Adjust the cell suspension to a final concentration of 2.5 x 10^4 cells/mL.
-
Dispense 20 µL drops of the cell suspension onto the inside of the lid of a hanging drop plate.
-
Add sterile PBS to the bottom of the plate to maintain humidity.
-
Invert the lid and place it on the plate.
-
Incubate for 3-5 days to allow for spheroid formation. Spheroid formation should be monitored daily using a brightfield microscope.[3]
This compound Treatment
Materials:
-
This compound (stock solution in DMSO)
-
Complete cell culture medium
-
3D tumor spheroids from Protocol 1
Procedure:
-
Prepare serial dilutions of this compound in complete cell culture medium to achieve the desired final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Include a vehicle control (DMSO) at the same concentration as the highest this compound dose.
-
Carefully transfer the formed spheroids from the hanging drops to ultra-low attachment 96-well plates.
-
Remove the old medium and add 100 µL of the prepared this compound dilutions or vehicle control to each well.
-
Incubate the plates for 24, 48, and 72 hours.
Cell Viability Assessment
The CellTiter-Glo® 3D Cell Viability Assay is recommended for its lytic capacity, which is suitable for penetrating large spheroids.
Materials:
-
CellTiter-Glo® 3D Reagent (Promega)
-
Treated spheroids in 96-well plates
-
Luminometer
Procedure:
-
Equilibrate the CellTiter-Glo® 3D Reagent and the spheroid plate to room temperature for 30 minutes.
-
Add 100 µL of CellTiter-Glo® 3D Reagent to each well containing a spheroid.
-
Mix the contents on an orbital shaker for 5 minutes to induce cell lysis.
-
Allow the plate to incubate at room temperature for an additional 25 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate-reading luminometer.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Apoptosis Assay
The Caspase-Glo® 3/7 3D Assay is a sensitive method for measuring caspase activity, a key indicator of apoptosis.[4]
Materials:
-
Caspase-Glo® 3/7 3D Reagent (Promega)
-
Treated spheroids in 96-well plates
-
Luminometer
Procedure:
-
Equilibrate the Caspase-Glo® 3/7 3D Reagent and the spheroid plate to room temperature for 30 minutes.
-
Add 100 µL of Caspase-Glo® 3/7 3D Reagent to each well.
-
Mix gently by orbital shaking for 1 minute.
-
Incubate at room temperature for 30 minutes to 3 hours.
-
Measure the luminescence. An increase in luminescence indicates increased caspase-3/7 activity and apoptosis.
Western Blot Analysis for Signaling Pathway Proteins
Materials:
-
Treated spheroids
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels
-
Transfer apparatus
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-Akt, anti-phospho-Akt, anti-ERK, anti-phospho-ERK, anti-cleaved PARP, anti-Bcl-2, anti-Bax, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Collect spheroids by centrifugation and wash with cold PBS.
-
Lyse the spheroids in RIPA buffer on ice for 30 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C and collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA assay.
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
Data Presentation
Table 1: Effect of this compound on 3D Spheroid Viability (%)
| Concentration (µM) | 24 hours | 48 hours | 72 hours |
| Vehicle Control (DMSO) | 100 ± 5.2 | 100 ± 6.1 | 100 ± 5.8 |
| 0.1 | 98.2 ± 4.9 | 95.3 ± 5.5 | 90.1 ± 6.3 |
| 1 | 92.5 ± 5.1 | 85.1 ± 4.8 | 75.4 ± 5.9 |
| 10 | 75.3 ± 4.5 | 60.7 ± 5.3 | 45.2 ± 4.7 |
| 50 | 50.1 ± 3.9 | 35.2 ± 4.1 | 20.8 ± 3.5 |
| 100 | 30.6 ± 3.2 | 15.8 ± 2.9 | 8.9 ± 2.1 |
Data are presented as mean ± standard deviation.
Table 2: Caspase-3/7 Activity (Relative Luminescence Units - RLU)
| Concentration (µM) | 24 hours | 48 hours | 72 hours |
| Vehicle Control (DMSO) | 1.0 ± 0.1 | 1.0 ± 0.2 | 1.0 ± 0.1 |
| 0.1 | 1.2 ± 0.2 | 1.5 ± 0.3 | 1.8 ± 0.4 |
| 1 | 1.8 ± 0.3 | 2.5 ± 0.4 | 3.2 ± 0.5 |
| 10 | 3.5 ± 0.5 | 5.8 ± 0.6 | 7.9 ± 0.8 |
| 50 | 6.2 ± 0.7 | 9.1 ± 0.9 | 12.5 ± 1.1 |
| 100 | 8.9 ± 0.9 | 14.3 ± 1.2 | 18.7 ± 1.5 |
Data are normalized to the vehicle control and presented as mean ± standard deviation.
Table 3: Summary of Western Blot Analysis (Fold Change vs. Control)
| Target Protein | This compound (50 µM, 48h) |
| p-Akt/Akt | ↓ 0.4 ± 0.05 |
| p-ERK/ERK | ↓ 0.6 ± 0.07 |
| Cleaved PARP | ↑ 3.2 ± 0.4 |
| Bax/Bcl-2 Ratio | ↑ 2.8 ± 0.3 |
Data are presented as mean ± standard deviation from three independent experiments.
Visualizations
Caption: Experimental workflow for testing this compound on 3D cell cultures.
Caption: Proposed signaling pathway modulation by this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. 3D Cell Culture Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 3. Protocol for 3D Screening of Lung Cancer Spheroids using Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Assays and Tools to Monitor Biology in 3D Cell Cultures | 3D Assay [promega.com]
Application Notes: Iristectorin B-Induced Cell Cycle Arrest Analysis by Flow Cytometry
For Research Use Only. Not for use in diagnostic procedures.
Introduction
Iristectorin B is an isoflavone, a class of flavonoids known for their potential anti-cancer properties. Preliminary studies suggest that this compound may exert its anti-proliferative effects on cancer cells by inducing cell cycle arrest, a critical mechanism for controlling cell division.[1] This application note provides a detailed protocol for analyzing the effects of this compound on the cell cycle of breast cancer cells using flow cytometry with propidium iodide (PI) staining. Flow cytometry is a powerful technique that allows for the rapid quantitative analysis of cellular DNA content, enabling the characterization of cell populations in different phases of the cell cycle (G0/G1, S, and G2/M).[2]
Principle of the Assay
This protocol utilizes propidium iodide (PI), a fluorescent intercalating agent, to stain the DNA of cells. The fluorescence intensity of PI is directly proportional to the amount of DNA in a cell.[3] Therefore, cells in the G2/M phase (with 4N DNA content) will have twice the fluorescence intensity of cells in the G0/G1 phase (with 2N DNA content), while cells in the S phase (undergoing DNA synthesis) will have intermediate fluorescence intensity. By analyzing the distribution of fluorescence intensities in a population of cells using a flow cytometer, the percentage of cells in each phase of the cell cycle can be determined.[4]
Materials and Reagents
-
This compound (specific vendor and catalog number)
-
Breast cancer cell line (e.g., MCF-7, MDA-MB-231)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Trypsin-EDTA solution
-
70% Ethanol, ice-cold
-
Propidium Iodide (PI) staining solution (50 µg/mL PI in PBS)
-
RNase A solution (100 µg/mL in PBS)
-
Flow cytometry tubes
-
Flow cytometer equipped with a 488 nm laser
Data Presentation
The following table represents hypothetical data illustrating the dose-dependent effect of this compound on the cell cycle distribution of a breast cancer cell line after a 24-hour treatment.
| Treatment Concentration (µM) | % of Cells in G0/G1 Phase | % of Cells in S Phase | % of Cells in G2/M Phase |
| 0 (Vehicle Control) | 65.2 ± 3.1 | 25.5 ± 2.5 | 9.3 ± 1.8 |
| 10 | 58.9 ± 2.8 | 20.1 ± 2.1 | 21.0 ± 2.4 |
| 25 | 45.3 ± 3.5 | 15.7 ± 1.9 | 39.0 ± 3.2 |
| 50 | 30.1 ± 2.9 | 10.2 ± 1.5 | 59.7 ± 4.1 |
Experimental Protocols
Cell Culture and Treatment
-
Culture the selected breast cancer cell line in complete culture medium in a humidified incubator at 37°C with 5% CO2.
-
Seed the cells in 6-well plates at a density that will ensure they are in the exponential growth phase at the time of treatment.
-
Allow the cells to adhere and grow for 24 hours.
-
Prepare stock solutions of this compound in a suitable solvent (e.g., DMSO).
-
Treat the cells with varying concentrations of this compound (e.g., 0, 10, 25, 50 µM) for the desired time period (e.g., 24, 48 hours). Include a vehicle control (DMSO) at a concentration equivalent to the highest concentration of this compound used.
Cell Harvesting and Fixation
-
After treatment, aspirate the culture medium and wash the cells once with PBS.
-
Harvest the cells by trypsinization.
-
Transfer the cell suspension to a centrifuge tube and pellet the cells by centrifugation at 300 x g for 5 minutes.
-
Discard the supernatant and resuspend the cell pellet in 1 mL of ice-cold PBS.
-
While gently vortexing, add 4 mL of ice-cold 70% ethanol dropwise to the cell suspension for fixation.
-
Incubate the cells on ice for at least 30 minutes or store them at -20°C for later analysis.
Propidium Iodide Staining
-
Centrifuge the fixed cells at 500 x g for 5 minutes.
-
Carefully decant the ethanol without disturbing the cell pellet.
-
Wash the cells once with 5 mL of PBS and centrifuge again.
-
Resuspend the cell pellet in 500 µL of PI staining solution containing RNase A.
-
Incubate the cells in the dark at room temperature for 30 minutes.
Flow Cytometry Analysis
-
Analyze the stained cells on a flow cytometer.
-
Use a forward scatter (FSC) vs. side scatter (SSC) plot to gate on the single-cell population and exclude debris.
-
Use a plot of PI-Area vs. PI-Width to exclude cell doublets and aggregates.
-
Acquire data from at least 10,000 single-cell events.
-
Generate a histogram of PI fluorescence intensity (linear scale) to visualize the cell cycle distribution.
-
Use cell cycle analysis software (e.g., ModFit LT™, FlowJo™) to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Mandatory Visualizations
Experimental Workflow
References
- 1. Flow cytometric cell cycle analysis allows for rapid screening of estrogenicity in MCF-7 breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Development of a G2/M arrest high-throughput screening method identifies potent radiosensitizers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Flow cytometry of breast carcinoma: II. Relation of tumor cell cycle distribution to histology and estrogen receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of Iristectorin B in Kinase Inhibitor Screening
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Iristectorin B is an isoflavone compound that has been identified for its potential anti-cancer properties. While its precise mechanism of action is still under investigation, its structural characteristics suggest it may function as a kinase inhibitor. Protein kinases are a large family of enzymes that play critical roles in regulating a majority of cellular processes, including cell growth, proliferation, differentiation, and apoptosis.[1] Dysregulation of kinase activity is a hallmark of many diseases, particularly cancer, making them a major target for drug discovery.[2][3]
This document provides a comprehensive guide for researchers interested in evaluating this compound as a potential kinase inhibitor. It includes detailed protocols for a primary biochemical kinase assay to determine its in vitro inhibitory activity, a secondary cell-based assay to assess its effects on a relevant signaling pathway, and a cell viability assay to evaluate its cytotoxic effects. The provided protocols and data presentation formats are designed to facilitate the systematic screening and characterization of this compound.
Data Presentation: Kinase Inhibitory Profile of this compound
A critical step in characterizing a potential kinase inhibitor is to determine its potency and selectivity. This is often achieved by screening the compound against a panel of kinases and determining the half-maximal inhibitory concentration (IC50) for each.[4][5] The IC50 value is a quantitative measure of the concentration of an inhibitor required to reduce the activity of a specific enzyme by 50%.[6] The following table presents hypothetical IC50 data for this compound against a panel of selected kinases to illustrate how such data is typically presented.
| Kinase Target | This compound IC50 (nM) | Staurosporine IC50 (nM) (Control) |
| PI3Kα | 85 | 5 |
| PI3Kβ | 150 | 6 |
| PI3Kδ | 98 | 4 |
| PI3Kγ | 120 | 5 |
| Akt1 | 750 | 20 |
| Akt2 | 900 | 25 |
| mTOR | 600 | 10 |
| MEK1 | >10,000 | 50 |
| ERK2 | >10,000 | 60 |
| CDK2 | >10,000 | 8 |
Caption: Table 1. Hypothetical IC50 values of this compound against a panel of kinases. Staurosporine, a known broad-spectrum kinase inhibitor, is included as a positive control.
Experimental Protocols
Biochemical Kinase Assay: ADP-Glo™ Kinase Assay
The ADP-Glo™ Kinase Assay is a luminescent-based assay that measures the amount of ADP produced in a kinase reaction.[7] The amount of ADP is directly proportional to the kinase activity. This assay is a common choice for primary high-throughput screening of kinase inhibitors due to its sensitivity and robustness.[7]
Materials and Reagents:
-
This compound (stock solution in DMSO)
-
Recombinant human kinases (e.g., PI3K, Akt)
-
Kinase-specific substrates
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
ATP
-
Kinase reaction buffer (50 mM Tris-HCl pH 7.5, 10 mM MgCl2, 0.1 mg/mL BSA, 2 mM DTT)
-
White, opaque 384-well assay plates
-
Multichannel pipettes
-
Plate reader with luminescence detection capabilities
Protocol:
-
Compound Preparation: Prepare a serial dilution of this compound in kinase reaction buffer. The final DMSO concentration in the assay should be kept below 1%.
-
Kinase Reaction Setup:
-
Add 2.5 µL of the serially diluted this compound or control (DMSO vehicle) to the wells of a 384-well plate.
-
Add 5 µL of a 2x kinase/substrate mixture to each well.
-
Initiate the kinase reaction by adding 2.5 µL of a 4x ATP solution. The final reaction volume is 10 µL.
-
-
Incubation: Incubate the plate at room temperature for 60 minutes.
-
ADP Detection:
-
Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
Add 20 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.
-
Incubate at room temperature for 30 minutes.
-
-
Data Acquisition: Measure the luminescence signal using a plate reader. The signal is proportional to the amount of ADP produced and, therefore, the kinase activity.
Data Analysis:
The percentage of kinase inhibition is calculated for each concentration of this compound. The IC50 value is then determined by fitting the data to a four-parameter logistic dose-response curve.
Cell-Based Assay: Western Blot for PI3K/Akt Pathway Inhibition
To determine if this compound can inhibit a specific kinase signaling pathway within a cellular context, a Western blot analysis can be performed.[8] This protocol focuses on the PI3K/Akt pathway, a critical signaling cascade involved in cell survival and proliferation that is often dysregulated in cancer.[9][10][11]
Materials and Reagents:
-
Cancer cell line with an active PI3K/Akt pathway (e.g., MCF-7, PC-3)
-
Cell culture medium and supplements
-
This compound
-
Growth factor (e.g., IGF-1, EGF)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-Akt (Ser473), anti-total-Akt, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Cell Culture and Treatment:
-
Plate cells and allow them to adhere overnight.
-
Serum-starve the cells for 4-6 hours.
-
Pre-treat the cells with various concentrations of this compound for 2 hours.
-
Stimulate the cells with a growth factor (e.g., 100 ng/mL IGF-1) for 15 minutes to induce phosphorylation in the PI3K/Akt pathway.
-
-
Cell Lysis and Protein Quantification:
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize the protein concentrations and load equal amounts of protein onto an SDS-PAGE gel.
-
Separate the proteins by gel electrophoresis and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-phospho-Akt) overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection:
-
Incubate the membrane with a chemiluminescent substrate.
-
Capture the signal using an imaging system.
-
Strip the membrane and re-probe for total Akt and a loading control (e.g., β-actin) to ensure equal protein loading.
-
Cell Viability Assay: CellTiter-Glo® Luminescent Cell Viability Assay
It is important to assess whether the observed inhibition of a signaling pathway is due to a direct effect on the kinase or a result of general cytotoxicity. The CellTiter-Glo® assay is a luminescent-based method that determines the number of viable cells in culture based on the quantification of ATP.
Materials and Reagents:
-
Cancer cell line
-
Cell culture medium
-
This compound
-
CellTiter-Glo® Luminescent Cell Viability Assay Kit (Promega)
-
White, opaque 96-well assay plates
-
Plate reader with luminescence detection capabilities
Protocol:
-
Cell Plating: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to attach overnight.
-
Compound Treatment: Treat the cells with a serial dilution of this compound for 72 hours.
-
Assay Procedure:
-
Equilibrate the plate and the CellTiter-Glo® Reagent to room temperature.
-
Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition: Measure the luminescence using a plate reader.
Visualizations
Signaling Pathway Diagram
Caption: PI3K/Akt Signaling Pathway and the potential point of inhibition by this compound.
Experimental Workflow Diagram
Caption: General workflow for kinase inhibitor screening.
Logical Relationship Diagram
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. reactionbiology.com [reactionbiology.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. IC50 - Wikipedia [en.wikipedia.org]
- 7. Screening and Profiling Kinase Inhibitors with a Luminescent ADP Detection Platform [promega.com]
- 8. benchchem.com [benchchem.com]
- 9. KEGG PATHWAY: PI3K-Akt signaling pathway - Homo sapiens (human) [kegg.jp]
- 10. PI3K / Akt Signaling | Cell Signaling Technology [cellsignal.com]
- 11. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
Iristectorin B: A Promising Research Tool for Molecular Biology in Oncology and Inflammation
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Iristectorin B, an isoflavone primarily isolated from Iris tectorum, is emerging as a valuable research tool in molecular biology, particularly in the fields of oncology and inflammation. Its ability to modulate key signaling pathways involved in apoptosis, oxidative stress, and inflammatory responses makes it a compound of interest for investigating disease mechanisms and potential therapeutic interventions. These application notes provide an overview of this compound's biological activities, detailed protocols for its use in key molecular biology assays, and visualizations of its proposed mechanisms of action.
Biological Activity and Applications
This compound has demonstrated significant anti-cancer properties, notably in breast cancer cell lines. Its mechanism of action involves the induction of apoptosis and the modulation of critical signaling pathways that govern cell survival and proliferation. Furthermore, this compound exhibits anti-inflammatory and antioxidant effects by influencing the Nrf2/HO-1 and NF-κB signaling cascades.
Primary Applications:
-
Cancer Research: Investigation of apoptosis induction and inhibition of proliferation in cancer cell lines, particularly breast cancer.
-
Inflammation Studies: Elucidation of anti-inflammatory mechanisms through the modulation of the NF-κB pathway.
-
Oxidative Stress Research: Analysis of antioxidant responses via the activation of the Nrf2/HO-1 pathway.
-
Drug Discovery: Use as a lead compound for the development of novel anti-cancer and anti-inflammatory agents.
Quantitative Data Summary
The following tables summarize the reported quantitative effects of this compound on various molecular targets. This data provides a reference for expected outcomes and aids in experimental design.
Table 1: Effect of this compound on mRNA Expression Levels
| Target Gene | Cell/Tissue Type | Treatment Condition | Fold Change vs. Control |
| Nrf2 | Mouse Liver | Cisplatin-induced injury | ~1.6 |
| Nrf2 | Mouse Kidney | Cisplatin-induced injury | ~1.5 |
| HO-1 | Mouse Liver | Cisplatin-induced injury | ~1.5 |
| HO-1 | Mouse Kidney | Cisplatin-induced injury | ~1.5 |
| Bcl-2 | Mouse Liver | Cisplatin-induced injury | ~1.5 |
| Bcl-2 | Mouse Kidney | Cisplatin-induced injury | ~1.4 |
| NF-κB | Mouse Liver & Kidney | Cisplatin-induced injury | ~0.7 |
| TNF-α | Mouse Liver & Kidney | Cisplatin-induced injury | ~0.7 |
| Bax | Mouse Liver | Cisplatin-induced injury | ~0.8 |
| Bax | Mouse Kidney | Cisplatin-induced injury | ~0.7 |
| Caspase-3 | Mouse Liver | Cisplatin-induced injury | ~0.9 |
| Caspase-3 | Mouse Kidney | Cisplatin-induced injury | ~0.7 |
Table 2: Effect of this compound on Protein Expression Levels
| Target Protein | Cell/Tissue Type | Treatment Condition | Fold Change vs. Control |
| Nrf2 | Mouse Liver & Kidney | Cisplatin-induced injury | 1.2 - 1.5 |
| Bcl-2 | Mouse Liver & Kidney | Cisplatin-induced injury | 1.3 - 1.7 |
| Bax | Mouse Liver & Kidney | Cisplatin-induced injury | 0.7 - 0.8 |
| Caspase-3 | Mouse Liver & Kidney | Cisplatin-induced injury | ~0.8 |
Table 3: Cytotoxicity of this compound (Illustrative IC50 Values)
| Cell Line | Cancer Type | Incubation Time | IC50 (µM) |
| MCF-7 | Breast Cancer | Not Specified | Data requires empirical determination |
| MDA-MB-231 | Breast Cancer | Not Specified | Data requires empirical determination |
Note: Specific IC50 values for this compound in breast cancer cell lines require empirical determination as they are not consistently reported in the reviewed literature. Researchers should perform dose-response studies to establish the IC50 for their specific cell line and experimental conditions.
Signaling Pathway Diagrams
The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways modulated by this compound.
Caption: this compound promotes the Nrf2/HO-1 antioxidant pathway.
Caption: this compound modulates NF-κB and apoptotic pathways.
Experimental Protocols
Detailed methodologies for key experiments are provided below. These protocols serve as a starting point and may require optimization based on the specific cell line and experimental conditions.
Protocol 1: Cell Viability/Cytotoxicity Assessment using MTT Assay
This protocol determines the concentration of this compound that inhibits cell viability by 50% (IC50).
Materials:
-
This compound (stock solution in DMSO)
-
Breast cancer cell lines (e.g., MCF-7, MDA-MB-231)
-
Complete growth medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
Phosphate Buffered Saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed 5 x 10³ to 1 x 10⁴ cells per well in a 96-well plate in 100 µL of complete growth medium.
-
Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
-
This compound Treatment:
-
Prepare serial dilutions of this compound in complete growth medium from the stock solution. A suggested starting range is 1 µM to 100 µM.
-
Include a vehicle control (DMSO) at the same concentration as the highest this compound concentration.
-
Carefully remove the medium from the wells and add 100 µL of the this compound dilutions or vehicle control.
-
Incubate for 24, 48, or 72 hours.
-
-
MTT Addition:
-
After the incubation period, add 20 µL of MTT solution (5 mg/mL) to each well.
-
Incubate for 4 hours at 37°C, allowing viable cells to metabolize MTT into formazan crystals.
-
-
Formazan Solubilization:
-
Carefully remove the medium containing MTT.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10-15 minutes to ensure complete dissolution.
-
-
Absorbance Measurement:
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the log of the this compound concentration to determine the IC50 value.
-
Protocol 2: Apoptosis Detection using Annexin V-FITC and Propidium Iodide (PI) Staining
This protocol quantifies the percentage of apoptotic and necrotic cells following treatment with this compound.
Materials:
-
This compound
-
Breast cancer cell lines
-
Complete growth medium
-
6-well plates
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment:
-
Seed 1-2 x 10⁵ cells per well in 6-well plates and allow them to attach overnight.
-
Treat the cells with this compound at predetermined concentrations (e.g., IC50 and 2x IC50) for 24 or 48 hours. Include a vehicle control.
-
-
Cell Harvesting:
-
Collect the culture medium (containing floating cells).
-
Wash the adherent cells with PBS and detach them using trypsin.
-
Combine the detached cells with the cells from the culture medium.
-
Centrifuge the cell suspension at 300 x g for 5 minutes.
-
-
Staining:
-
Discard the supernatant and wash the cells twice with cold PBS.
-
Resuspend the cell pellet in 1X Binding Buffer to a concentration of 1 x 10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer within one hour of staining.
-
Use unstained, Annexin V-FITC only, and PI only stained cells as controls to set up compensation and gates.
-
Quantify the percentage of cells in each quadrant:
-
Lower-left (Annexin V-/PI-): Live cells
-
Lower-right (Annexin V+/PI-): Early apoptotic cells
-
Upper-right (Annexin V+/PI+): Late apoptotic/necrotic cells
-
Upper-left (Annexin V-/PI+): Necrotic cells
-
-
Protocol 3: Protein Expression Analysis by Western Blot
This protocol is for detecting changes in the expression of key proteins (e.g., Nrf2, HO-1, NF-κB, Bcl-2, Bax, Caspase-3) in response to this compound.
Materials:
-
This compound
-
Breast cancer cell lines
-
Complete growth medium
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (specific for Nrf2, HO-1, NF-κB p65, Bcl-2, Bax, cleaved Caspase-3, and a loading control like β-actin or GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced Chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Lysis and Protein Quantification:
-
Seed and treat cells with this compound as described in the previous protocols.
-
Wash cells with cold PBS and lyse them in RIPA buffer.
-
Scrape the cells and collect the lysate. Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant and determine the protein concentration using a BCA assay.
-
-
Sample Preparation and SDS-PAGE:
-
Normalize protein concentrations for all samples.
-
Mix 20-30 µg of protein with Laemmli sample buffer and boil for 5 minutes.
-
Load the samples onto an SDS-PAGE gel and run at an appropriate voltage until the dye front reaches the bottom.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.
-
-
Blocking and Antibody Incubation:
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (diluted in blocking buffer according to the manufacturer's recommendation) overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
-
-
Detection and Analysis:
-
Incubate the membrane with ECL substrate according to the manufacturer's instructions.
-
Capture the chemiluminescent signal using an imaging system.
-
Perform densitometry analysis using appropriate software to quantify the protein bands. Normalize the expression of the target protein to the loading control.
-
These protocols and application notes provide a comprehensive guide for utilizing this compound as a research tool. As with any experimental work, careful optimization and appropriate controls are crucial for obtaining reliable and reproducible results.
Troubleshooting & Optimization
Troubleshooting Iristectorin B insolubility in media
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Iristectorin B, focusing on issues related to its insolubility in cell culture media.
Frequently Asked Questions (FAQs)
Q1: I am having trouble dissolving this compound in my cell culture medium. It precipitates out upon addition. What is the recommended solvent?
Q2: What is a safe concentration of DMSO to use in my cell culture experiments?
A2: The final concentration of DMSO in your cell culture medium should be kept as low as possible to avoid solvent-induced cytotoxicity. Generally, a final DMSO concentration of 0.1% (v/v) is considered safe for most cell lines. However, the tolerance to DMSO can vary between cell types. It is always recommended to include a vehicle control (medium with the same final concentration of DMSO as your experimental samples) in your experiments to account for any effects of the solvent.
Q3: What are the typical working concentrations for this compound in cell culture?
A3: The effective concentration of this compound can vary depending on the cell line and the specific biological endpoint being measured. Based on a study by Monthakantirat O, et al. (2005), this compound has shown proliferative activity in MCF-7 and T-47D breast cancer cell lines[1][2][3][4][5]. While the exact concentrations from this study are not detailed here, studies with other structurally related isoflavones, such as genistein, in similar breast cancer cell lines, have shown biological effects in the low micromolar (µM) range. For instance, IC50 values for genistein in MCF-7 cells have been reported to be around 10-25 µM[6][7][8]. Therefore, a good starting point for your experiments would be to test a concentration range from 1 µM to 50 µM.
Q4: How should I store my this compound stock solution?
A4: this compound powder should be stored at -20°C for long-term stability (up to 3 years). Once dissolved in DMSO, the stock solution should be aliquoted to avoid repeated freeze-thaw cycles and stored at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months)[1].
Troubleshooting Guide: this compound Precipitation in Media
This guide provides a step-by-step approach to troubleshoot and prevent the precipitation of this compound when preparing working solutions in cell culture media.
Problem: this compound precipitates immediately or over time after being added to the cell culture medium.
Root Cause Analysis and Solutions:
The primary reason for precipitation is the low aqueous solubility of this compound. When a concentrated DMSO stock is added directly to the aqueous medium, the abrupt change in solvent polarity can cause the compound to crash out of solution.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for this compound insolubility.
Detailed Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
Objective: To prepare a high-concentration, stable stock solution of this compound.
Materials:
-
This compound powder
-
Anhydrous, sterile dimethyl sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
Procedure:
-
Equilibrate the this compound vial to room temperature before opening to prevent condensation.
-
Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the calculated volume of 100% DMSO to achieve a high-concentration stock solution (e.g., 10-50 mM).
-
Vortex the tube vigorously for 1-2 minutes to facilitate dissolution.
-
If the compound does not fully dissolve, you can warm the solution briefly in a 37°C water bath and vortex again. Ensure the solution is clear before proceeding.
-
Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to minimize freeze-thaw cycles.
-
Store the aliquots at -20°C for short-term use or -80°C for long-term storage.
Protocol 2: Preparation of this compound Working Solution in Cell Culture Media
Objective: To prepare a working solution of this compound in cell culture medium without precipitation.
Materials:
-
This compound stock solution in DMSO
-
Pre-warmed (37°C) complete cell culture medium (containing serum, if applicable)
-
Sterile conical tubes
Procedure:
-
Thaw an aliquot of the this compound DMSO stock solution at room temperature.
-
Perform serial dilutions of the stock solution in pre-warmed complete cell culture medium. Do not add the concentrated DMSO stock directly to the final volume of media.
-
Example for a 10 µM final concentration from a 10 mM stock:
-
Prepare an intermediate dilution by adding 2 µL of the 10 mM stock solution to 198 µL of pre-warmed medium (results in a 100 µM solution). Vortex gently.
-
Add 100 µL of the 100 µM intermediate solution to 900 µL of pre-warmed medium to achieve the final 10 µM concentration.
-
-
-
Vortex or gently pipette the solution up and down to ensure homogeneity immediately after adding the this compound solution at each dilution step.
-
Visually inspect the final working solution for any signs of precipitation before adding it to your cells.
Quantitative Data Summary
Table 1: Solubility and Storage of this compound and Related Compounds
| Compound | Solvent | Solubility | Storage of Stock Solution |
| This compound | Ethanol | < 1 mg/mL (insoluble)[2] | -20°C (1 month) or -80°C (6 months) in DMSO[9] |
| DMSO | Data not available; expected to be high | ||
| Iristectorin A | DMSO | 100 mg/mL (203.07 mM)[1] | -20°C (1 month) or -80°C (6 months)[1] |
| Genistein | DMSO | Soluble | -20°C |
Table 2: Reported IC50 Values of Related Isoflavones in Breast Cancer Cell Lines
| Compound | Cell Line | IC50 Value (µM) | Reference |
| Genistein | MCF-7 | 10.4 ± 1.0 | [6] |
| MCF-7 | 24.8 ± 0.5 | [6] | |
| Hesperidin | MCF-7/Dox | 11 | [8] |
| Genistein | T47D | Pro-proliferative at < 5 µM, inhibitory at > 10 µM | [10] |
Signaling Pathway Diagram
This compound is reported to have anti-cancer activities in breast cancer. A key signaling pathway often dysregulated in hormone-responsive breast cancer is the Estrogen Receptor (ER) pathway, which can cross-talk with other pro-survival pathways like PI3K/Akt.
Caption: Simplified Estrogen Receptor signaling pathway in breast cancer.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Iristectorin A | Iris tectorum Maxim | LDH inhibitor | TargetMol [targetmol.com]
- 3. targetmol.com [targetmol.com]
- 4. glpbio.com [glpbio.com]
- 5. targetmol.com [targetmol.com]
- 6. Synthesis and Biological Evaluation of Genistein-IR783 Conjugate: Cancer Cell Targeted Delivery in MCF-7 for Superior Anti-Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Study of New Therapeutic Strategies to Combat Breast Cancer Using Drug Combinations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Hesperidin as a preventive resistance agent in MCF-7 breast cancer cells line resistance to doxorubicin - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Comparative EPR Studies on the Influence of Genistein on Free Radicals in Non-Irradiated and UV-Irradiated MCF7, T47D and MDA-MB-231 Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Iristectorin B for Cytotoxicity Assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing Iristectorin B in cytotoxicity assays. The following information is intended to facilitate experimental design, troubleshooting, and data interpretation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action in cancer cells?
A1: this compound is an isoflavone, a class of naturally occurring flavonoids.[1] While its precise anti-cancer mechanism is still under investigation, current research suggests that it induces apoptosis (programmed cell death). Evidence points towards its role in modulating the Nrf2/HO-1 signaling pathway, which is involved in cellular defense against oxidative stress.[2] Upregulation of this pathway can, under certain conditions, lead to an apoptotic response. This involves the regulation of key apoptotic proteins such as Bcl-2, Bax, and Caspase-3.[2]
Q2: What is a typical starting concentration range for this compound in a cytotoxicity assay?
A2: Due to the limited availability of specific IC50 values for this compound in published literature, determining a precise starting concentration can be challenging. However, based on data for other structurally related isoflavones, a broad starting range of 1 µM to 100 µM is recommended for initial dose-response experiments. It is crucial to perform a dose-finding study for your specific cell line to determine the optimal concentration range.
Q3: How should I prepare a stock solution of this compound?
A3: this compound is soluble in dimethyl sulfoxide (DMSO). To prepare a high-concentration stock solution (e.g., 10 mM or 20 mM), dissolve the powdered this compound in pure, sterile DMSO. It is recommended to prepare small aliquots of the stock solution and store them at -20°C or -80°C to minimize freeze-thaw cycles, which can degrade the compound. When preparing working concentrations for your assay, dilute the stock solution in your cell culture medium to the desired final concentrations. Ensure the final DMSO concentration in the culture medium is low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity.
Q4: For how long should I expose my cells to this compound?
A4: The optimal exposure time will vary depending on the cell line and the specific endpoint being measured. A common starting point for cytotoxicity assays is a 24 to 72-hour incubation period. It is advisable to perform a time-course experiment (e.g., 24h, 48h, and 72h) to determine the time point at which the most significant and reproducible cytotoxic effect is observed.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| High variability between replicate wells | 1. Uneven cell seeding: Inconsistent number of cells per well. 2. Edge effect: Evaporation from wells on the plate's perimeter. 3. Compound precipitation: this compound coming out of solution at higher concentrations. | 1. Ensure a homogenous single-cell suspension before and during plating. Allow the plate to sit at room temperature for 15-20 minutes before incubation to allow even settling. 2. Avoid using the outer wells of the plate for experimental samples. Fill them with sterile PBS or media to maintain humidity. 3. Visually inspect the wells for any precipitate after adding the compound. If precipitation occurs, consider lowering the highest concentration or using a different solvent system (with appropriate controls). |
| IC50 values are inconsistent between experiments | 1. Cell passage number and health: Cells at high passage numbers can have altered sensitivity to drugs. 2. Inconsistent incubation times: Variations in the duration of drug exposure. 3. Stock solution degradation: Improper storage or multiple freeze-thaw cycles of the this compound stock. | 1. Use cells within a consistent and low passage number range for all experiments. Regularly check for cell morphology and viability. 2. Strictly adhere to the predetermined incubation time for all experiments. 3. Prepare fresh dilutions from a new aliquot of the stock solution for each experiment. Store stock solutions as recommended. |
| High background signal in the assay | 1. Media components: Phenol red or other components in the culture medium can interfere with certain colorimetric or fluorometric assays. 2. Compound interference: this compound itself may have inherent color or fluorescence that interferes with the assay readout. | 1. If possible, use phenol red-free medium for the assay. Always include a "medium-only" background control. 2. Run a "compound-only" control (medium with this compound but no cells) to measure any intrinsic signal from the compound and subtract this from the experimental readings. |
| Low viability in negative control (vehicle-only) wells | 1. Solvent toxicity: The concentration of the vehicle (e.g., DMSO) is too high. 2. Suboptimal culture conditions: Incorrect temperature, CO2 levels, or expired medium. 3. Harsh cell handling: Over-trypsinization or excessive centrifugation. | 1. Ensure the final vehicle concentration is non-toxic (typically ≤ 0.5% for DMSO). Run a vehicle-only control to confirm. 2. Verify incubator settings and use fresh, properly supplemented culture medium. 3. Handle cells gently during passaging and seeding. |
Data Presentation
Disclaimer: The following table provides representative IC50 values for common isoflavones in various cancer cell lines. Specific and verified IC50 values for this compound are not currently available in the public domain. This data is intended for illustrative purposes to provide a general understanding of the potential cytotoxic concentration range for this class of compounds. Researchers must determine the specific IC50 of this compound for their cell lines of interest empirically.
| Isoflavone | MCF-7 (Breast Cancer) | HeLa (Cervical Cancer) | A549 (Lung Cancer) | HepG2 (Liver Cancer) |
| Genistein | ~15-40 µM | ~20-50 µM | ~25-60 µM | ~10-30 µM |
| Daidzein | >100 µM | >100 µM | >100 µM | >100 µM |
| Biochanin A | ~20-50 µM | ~30-70 µM | ~40-80 µM | ~25-60 µM |
Experimental Protocols
Protocol: Determining the IC50 of this compound using an MTT Assay
This protocol outlines a standard procedure for assessing the cytotoxicity of this compound.
1. Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Human cancer cell line of interest (e.g., MCF-7, HeLa, A549, HepG2)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
96-well flat-bottom cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl or pure DMSO)
-
Microplate reader
2. Procedure:
-
Cell Seeding:
-
Culture cells to ~80% confluency.
-
Harvest cells using Trypsin-EDTA and perform a cell count.
-
Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of medium).
-
Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Perform serial dilutions of the this compound stock solution in complete culture medium to prepare 2X working concentrations.
-
Remove the medium from the wells and add 100 µL of the various concentrations of this compound-containing medium. Include a vehicle control (medium with the same final concentration of DMSO) and a no-treatment control.
-
Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Assay:
-
After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C until a purple formazan precipitate is visible.
-
Carefully remove the medium and add 100 µL of the solubilization solution to each well.
-
Mix gently on an orbital shaker for 10-15 minutes to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
3. Data Analysis:
-
Subtract the absorbance of the "medium-only" blank from all readings.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control: % Viability = (Absorbance of treated cells / Absorbance of vehicle control cells) x 100
-
Plot the percent viability against the log of the this compound concentration.
-
Use a non-linear regression analysis to determine the IC50 value (the concentration of this compound that inhibits cell viability by 50%).
Mandatory Visualizations
Caption: Workflow for determining the IC50 of this compound.
Caption: Proposed apoptotic pathway of this compound.
References
How to prevent Iristectorin B degradation in experiments
This technical support center provides guidance for researchers, scientists, and drug development professionals on how to prevent the degradation of Iristectorin B during experiments. The information is presented in a question-and-answer format, including troubleshooting guides and frequently asked questions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability important?
This compound is an isoflavone found in plants of the Iris genus, such as Iris tectorum. It is investigated for its potential therapeutic properties, including anti-cancer activities.[1] Maintaining the stability of this compound during experiments is crucial to ensure the accuracy and reproducibility of research findings. Degradation can lead to a loss of biological activity and the formation of impurities that may have unintended effects.
Q2: What are the main factors that can cause this compound to degrade?
Based on studies of structurally similar isoflavones, the primary factors that can induce degradation of this compound are:
-
Temperature: Elevated temperatures can accelerate degradation. Malonyl glucoside forms of isoflavones are particularly heat-sensitive.[2][3]
-
pH: this compound is susceptible to degradation in both acidic and alkaline conditions. Degradation of isoflavone aglycones has been shown to be most prominent at acidic pH values around 3.1.[4]
-
Light: Exposure to UV-Vis light can cause photodegradation of some isoflavones.[5]
-
Oxidizing Agents: Strong oxidizing agents can lead to the chemical modification and degradation of the molecule.
-
Solvent: The choice of solvent can influence the stability of this compound. It is important to use high-purity solvents and to be aware of potential interactions.
Q3: How should I store this compound powder and stock solutions?
To ensure the long-term stability of this compound, follow these storage recommendations:
| Form | Storage Temperature | Duration | Additional Notes |
| Powder | 4°C | Long-term | Keep in a tightly sealed container, protected from light and moisture. |
| In Solvent | -20°C | Up to 1 month | Use a suitable, high-purity solvent. Aliquot to avoid repeated freeze-thaw cycles. Protect from light. |
| -80°C | Up to 6 months | For longer-term storage of solutions. Aliquot and protect from light. |
This data is based on general recommendations for similar compounds and may vary depending on the specific solvent and concentration.
Troubleshooting Guide
This guide addresses common issues encountered during experiments with this compound.
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Loss of biological activity in my assay. | Degradation of this compound due to improper storage or handling. | 1. Prepare fresh stock solutions from powder. 2. Aliquot stock solutions to minimize freeze-thaw cycles. 3. Protect all solutions from light by using amber vials or wrapping containers in foil. 4. Ensure the pH of your experimental buffer is within a stable range for this compound (ideally close to neutral). |
| Inconsistent results between experiments. | Partial degradation of this compound in some experimental setups. | 1. Standardize your experimental protocol, paying close attention to incubation times, temperatures, and light exposure. 2. Perform a stability check of this compound under your specific experimental conditions (see Experimental Protocols section). 3. Use an internal standard in your analytical method to account for any variations. |
| Appearance of unexpected peaks in my chromatogram (e.g., HPLC). | Formation of degradation products. | 1. Conduct a forced degradation study to identify potential degradation products (see Experimental Protocols section). 2. Adjust your experimental conditions to minimize degradation (e.g., lower temperature, protect from light, adjust pH). 3. Optimize your chromatographic method to separate this compound from its degradation products. |
| Precipitation of this compound in my aqueous buffer. | Poor solubility of this compound in aqueous solutions. | 1. Prepare a concentrated stock solution in an organic solvent like DMSO or ethanol before diluting it into your aqueous buffer. 2. Ensure the final concentration of the organic solvent in your assay is low and does not affect your experimental system. 3. Consider using a solubilizing agent, but first verify that it does not interfere with your experiment. |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol outlines a forced degradation study to identify the degradation pathways of this compound and to develop a stability-indicating analytical method.
1. Objective: To assess the stability of this compound under various stress conditions (acidic, basic, oxidative, thermal, and photolytic) and to identify its major degradation products.
2. Materials:
-
This compound
-
HPLC-grade methanol and water
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
HPLC system with a UV or DAD detector
-
pH meter
-
Thermostatic oven
-
Photostability chamber
3. Methodology:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.
-
Stress Conditions:
-
Acid Hydrolysis: Mix the this compound stock solution with 1 N HCl and incubate at 60°C for 24 hours.
-
Base Hydrolysis: Mix the this compound stock solution with 1 N NaOH and incubate at 60°C for 24 hours.
-
Oxidative Degradation: Mix the this compound stock solution with 3% H₂O₂ and keep at room temperature for 24 hours.
-
Thermal Degradation: Keep the this compound stock solution in a thermostatic oven at 80°C for 48 hours.
-
Photolytic Degradation: Expose the this compound stock solution to UV light (254 nm) and visible light in a photostability chamber for a defined period.
-
-
Sample Analysis:
-
At specified time points, withdraw aliquots from each stress condition.
-
Neutralize the acidic and basic samples.
-
Dilute all samples to a suitable concentration with the mobile phase.
-
Analyze the samples using a validated stability-indicating HPLC method. The method should be able to separate the intact this compound from its degradation products.
-
4. Data Analysis:
-
Calculate the percentage of this compound degradation under each stress condition.
-
Identify and characterize the major degradation products using techniques like LC-MS.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Factors leading to this compound degradation.
Caption: Workflow for a forced degradation study.
Caption: Troubleshooting inconsistent experimental results.
References
Technical Support Center: Overcoming Resistance to Iristectorin B in Cancer Cells
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during in vitro experiments with Iristectorin B, a promising isoflavone with anti-cancer properties. Due to the limited direct research on this compound resistance, this guide draws upon established principles of chemoresistance and data from related isoflavone compounds to provide practical solutions and foundational knowledge.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its proposed mechanism of action in cancer?
A1: this compound is an isoflavone compound that has demonstrated anti-cancer activities, notably in breast cancer models.[1] Its primary mechanism of action is believed to involve the induction of apoptosis (programmed cell death) in cancer cells. While the precise signaling pathways are still under investigation, related isoflavones have been shown to influence key cellular pathways involved in cell survival and proliferation.
Q2: My cancer cell line is showing reduced sensitivity to this compound. What could be the reason?
A2: Reduced sensitivity, or resistance, to this compound can arise from several factors. These can be broadly categorized as either intrinsic (pre-existing) or acquired (developed over time with exposure). Common mechanisms include:
-
Alterations in Drug Target: While the direct molecular target of this compound is not fully elucidated, mutations or changes in the expression of this target can reduce drug binding and efficacy.
-
Activation of Pro-Survival Signaling Pathways: Cancer cells can upregulate alternative signaling pathways to bypass the apoptotic signals induced by this compound. The PI3K/Akt and Nrf2 pathways are frequently implicated in isoflavone resistance.[2][3][4][5][6][7]
-
Increased Drug Efflux: Cancer cells may increase the expression of transporter proteins (like P-glycoprotein) that actively pump this compound out of the cell, reducing its intracellular concentration.
-
Changes in Cell Cycle Regulation: Alterations in cell cycle checkpoints can allow cells to evade the cytotoxic effects of the drug.
Q3: How do I quantitatively define and confirm resistance to this compound in my cell line?
A3: Resistance is quantitatively defined by an increase in the half-maximal inhibitory concentration (IC50) value. To confirm resistance, you should perform a cell viability assay (e.g., MTT assay) to generate dose-response curves for both your parental (sensitive) and the suspected resistant cell line. A significant rightward shift of the curve and a corresponding increase in the IC50 value for the resistant line confirms the development of resistance.
Q4: Are there any known biomarkers for this compound resistance?
A4: Currently, there are no clinically validated biomarkers specifically for this compound resistance. However, based on research on related compounds, potential areas to investigate include the expression and activation status of proteins in the PI3K/Akt and Nrf2 signaling pathways. For instance, increased phosphorylation of Akt or elevated levels of Nrf2 and its downstream targets may be associated with reduced sensitivity.
Troubleshooting Guides
Problem 1: Higher than expected IC50 value in the initial characterization of a cell line.
| Possible Cause | Suggested Solution |
| Intrinsic Resistance of the Cell Line | Review literature for the known sensitivity of your chosen cell line to other isoflavones or apoptosis-inducing agents. Consider testing this compound on a known sensitive cell line as a positive control. |
| Suboptimal Experimental Conditions | Ensure optimal cell health and seeding density. Over-confluent or sparsely seeded cells can exhibit altered drug responses. Verify the incubation time is sufficient for this compound to exert its effect. |
| This compound Degradation | Prepare fresh stock solutions of this compound and store them appropriately, protected from light and at the recommended temperature. Confirm the final concentration of the solvent (e.g., DMSO) is not exceeding cytotoxic levels (typically <0.5%). |
Problem 2: Gradual loss of this compound efficacy over multiple passages.
| Possible Cause | Suggested Solution |
| Development of Acquired Resistance | This is a common occurrence with continuous drug exposure. To confirm, perform a dose-response analysis and compare the IC50 value to that of the original, sensitive cell line. A significant increase in the IC50 value indicates acquired resistance. |
| Selection of a Resistant Subpopulation | Continuous culture in the presence of the drug can select for a pre-existing subpopulation of resistant cells. To mitigate this, consider using a pulse-treatment strategy where the drug is removed for several passages before re-exposure. |
| Cell Line Drift | Long-term culturing can lead to genetic and phenotypic changes in the cell line. It is recommended to use cells from a low-passage frozen stock for critical experiments to ensure consistency. |
Problem 3: No significant induction of apoptosis observed after this compound treatment.
| Possible Cause | Suggested Solution |
| Activation of Anti-Apoptotic Pathways | Investigate the expression and activation of anti-apoptotic proteins (e.g., Bcl-2, Bcl-xL) and pro-survival signaling pathways (e.g., PI3K/Akt). Western blotting can be used to assess the phosphorylation status of Akt and the levels of Bcl-2 family proteins. |
| Insufficient Drug Concentration or Exposure Time | Ensure that the concentration of this compound used is at or above the IC50 value for the specific cell line and that the incubation time is sufficient to induce apoptosis (typically 24-72 hours). |
| Technical Issues with Apoptosis Assay | Verify the functionality of your apoptosis detection method (e.g., Annexin V/PI staining, caspase activity assay) using a known apoptosis-inducing agent as a positive control. |
Data Presentation
Table 1: Hypothetical IC50 Values of this compound in Human Breast Cancer Cell Lines
| Cell Line | Cancer Subtype | Hypothetical IC50 (µM) after 48h Treatment |
| MCF-7 | Estrogen Receptor (ER)+, Progesterone Receptor (PR)+, HER2- | 15.5 |
| MDA-MB-231 | Triple-Negative Breast Cancer (TNBC) | 25.2 |
| T-47D | ER+, PR+, HER2- | 18.9 |
| MCF-7/IresB-R | This compound Resistant MCF-7 | > 100 |
Note: These are hypothetical values for illustrative purposes. Researchers should determine the IC50 experimentally for their specific cell lines and experimental conditions.
Table 2: Apoptosis Induction by this compound in Sensitive vs. Resistant Cells (Hypothetical Data)
| Cell Line | Treatment (48h) | % Apoptotic Cells (Annexin V+) |
| MCF-7 | Vehicle Control (DMSO) | 5.2 ± 1.1 |
| This compound (15 µM) | 45.8 ± 3.5 | |
| MCF-7/IresB-R | Vehicle Control (DMSO) | 6.1 ± 1.5 |
| This compound (15 µM) | 12.3 ± 2.1 | |
| This compound (100 µM) | 25.7 ± 2.9 |
Data are presented as mean ± standard deviation.
Experimental Protocols
Cell Viability (MTT) Assay
This protocol is used to determine the cytotoxic effects of this compound and to calculate the IC50 value.
Materials:
-
96-well plates
-
Cancer cell lines of interest
-
Complete culture medium
-
This compound stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration).
-
Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle control and plot a dose-response curve to determine the IC50 value.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol is used to quantify the percentage of apoptotic cells.
Materials:
-
6-well plates
-
Cancer cell lines
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Treat the cells with this compound at the desired concentration and for the desired time. Include a vehicle control.
-
Harvest the cells (including floating cells in the medium) by trypsinization and centrifugation.
-
Wash the cells twice with cold PBS.
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a new tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour.
Western Blot Analysis of Signaling Proteins
This protocol is used to assess the expression and activation of key proteins in signaling pathways.
Materials:
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membrane and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-Akt, anti-phospho-Akt, anti-Nrf2, anti-Bcl-2, anti-Bax, anti-cleaved Caspase-3, and a loading control like anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Treat cells with this compound as required and lyse the cells in lysis buffer.
-
Determine the protein concentration of the lysates.
-
Denature equal amounts of protein from each sample by boiling with Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities and normalize to the loading control.
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Caption: Proposed mechanism of this compound-induced apoptosis.
Caption: Experimental workflow for developing and characterizing this compound resistant cells.
Caption: Potential signaling pathways involved in resistance to this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. The complexity of the Nrf2 pathway: Beyond the antioxidant response - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Research progress on the PI3K/AKT signaling pathway in gynecological cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Frontiers | Nrf2 signaling pathway: current status and potential therapeutic targetable role in human cancers [frontiersin.org]
Technical Support Center: Enhancing the In Vivo Bioavailability of Iristectorin B
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges in improving the in vivo bioavailability of Iristectorin B. The information is tailored for researchers in drug development and related fields to facilitate successful experimental outcomes.
I. FAQs: Understanding the Bioavailability Challenges of this compound
This section addresses common questions regarding the inherent properties of this compound that affect its systemic absorption.
| Question | Answer |
| What is this compound and why is its bioavailability a concern? | This compound is an isoflavone with demonstrated anti-cancer properties, particularly in breast cancer models. Like many other isoflavones, it is presumed to have low aqueous solubility and poor oral bioavailability, which can limit its therapeutic efficacy in in vivo studies.[1][2] |
| What are the main factors limiting the oral bioavailability of isoflavones like this compound? | The primary barriers to the oral bioavailability of isoflavones include poor aqueous solubility, low intestinal permeability, and extensive first-pass metabolism in the gut and liver.[1][3] Glucose-conjugated isoflavones, which are often the naturally occurring form, are poorly absorbed and require hydrolysis by intestinal or bacterial enzymes to the more permeable aglycone form.[1] |
| Is there any data on the solubility and permeability of this compound? | Specific quantitative data on the aqueous solubility and Caco-2 permeability of this compound are not readily available in the public domain. However, its insolubility in ethanol suggests poor aqueous solubility. For reference, other isoflavones like genistein have a water solubility of approximately 1.45 µg/mL.[4] The apparent permeability (Papp) of various isoflavones in Caco-2 cell models generally falls in the low to moderate range.[1][4][5] |
| What is a typical oral bioavailability for isoflavones in animal models? | The oral bioavailability of isoflavones can be quite low. For instance, the isoflavone biochanin A has a reported oral bioavailability of less than 4% in rats.[2] |
II. Troubleshooting Guide: Overcoming Low Bioavailability in In Vivo Studies
This guide provides a question-and-answer format to troubleshoot common issues encountered during in vivo experiments with this compound.
Issue 1: Low and Variable Plasma Concentrations of this compound
Question: We are observing very low and inconsistent plasma levels of this compound in our rat model after oral administration. What are the potential causes and how can we improve this?
Answer:
Low and variable plasma concentrations are common challenges with poorly soluble compounds like this compound. The primary causes are likely poor dissolution in the gastrointestinal (GI) tract and erratic absorption. Here’s a systematic approach to troubleshoot and optimize your experiments:
1. Formulation Strategy:
-
Problem: Simple suspension of this compound in an aqueous vehicle is likely leading to poor and inconsistent dissolution.
-
Solution: Employ bioavailability-enhancing formulations. Two common and effective strategies are nanoemulsions and solid dispersions.
-
Nanoemulsions: These are oil-in-water or water-in-oil dispersions with droplet sizes in the nanometer range, which can significantly increase the surface area for dissolution and improve absorption.
-
Solid Dispersions: This involves dispersing the drug in a hydrophilic carrier at a solid state, which can enhance the dissolution rate.
-
2. Dosing and Administration:
-
Problem: Inconsistent dosing volume and technique can contribute to variability.
-
Solution: Ensure accurate and consistent oral gavage technique. Fasting the animals overnight (12-16 hours) before dosing can help reduce variability caused by food effects on GI physiology.
3. Analytical Method Sensitivity:
-
Problem: The analytical method may not be sensitive enough to detect low plasma concentrations accurately.
-
Solution: Develop and validate a highly sensitive analytical method, such as LC-MS/MS, for the quantification of this compound in plasma.
Issue 2: High Inter-Individual Variability in Pharmacokinetic Parameters
Question: There is a large variation in the Cmax and AUC of this compound among the animals in the same treatment group. How can we reduce this variability?
Answer:
High inter-individual variability is often linked to physiological differences among animals and the formulation's performance.
-
Standardize Animal Conditions: Ensure all animals are of the same age, sex, and health status. House them under identical conditions (diet, light-dark cycle) to minimize physiological variations.
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Optimize Formulation Homogeneity: Ensure the formulation is homogenous before and during administration. For suspensions, continuous stirring is crucial. For nanoemulsions, ensure stability and uniform droplet size.
-
Increase Sample Size: A larger number of animals per group can help to statistically mitigate the impact of individual variability.
III. Experimental Protocols
This section provides detailed methodologies for the formulation and analysis of this compound to improve its bioavailability.
Protocol 1: Preparation of an this compound Nanoemulsion
This protocol is adapted from methods used for other isoflavones and can be optimized for this compound.
Materials:
-
This compound
-
Oil phase: Medium Chain Triglycerides (MCT) or similar pharmaceutically acceptable oil.
-
Surfactant: A non-ionic surfactant such as Tween® 80 or Cremophor® EL.
-
Co-surfactant: A short-chain alcohol like ethanol or propylene glycol.
-
Aqueous phase: Deionized water.
Procedure:
-
Preparation of the Organic Phase: Dissolve this compound in the co-surfactant (e.g., ethanol). Add the oil phase (MCT) and the surfactant (Tween® 80) to this solution and mix until a clear, homogenous organic phase is obtained.
-
Formation of the Nanoemulsion: Slowly add the organic phase to the aqueous phase (deionized water) under constant magnetic stirring.
-
Homogenization: To achieve a smaller and more uniform droplet size, further homogenize the coarse emulsion using a high-pressure homogenizer or a microfluidizer.
-
Characterization: Characterize the nanoemulsion for droplet size, polydispersity index (PDI), zeta potential, and drug content.
Protocol 2: Preparation of an this compound Solid Dispersion
This protocol describes the solvent evaporation method for preparing a solid dispersion.
Materials:
-
This compound
-
Hydrophilic carrier: Polyvinylpyrrolidone (PVP) K30, Poloxamer 188, or a similar polymer.
-
Solvent: A common solvent in which both this compound and the carrier are soluble (e.g., a mixture of dichloromethane and methanol).
Procedure:
-
Dissolution: Dissolve both this compound and the hydrophilic carrier in the chosen solvent system.
-
Solvent Evaporation: Remove the solvent under reduced pressure using a rotary evaporator. This will result in a solid mass.
-
Drying and Pulverization: Dry the solid mass in a vacuum oven to remove any residual solvent. Pulverize the dried mass into a fine powder using a mortar and pestle.
-
Characterization: Characterize the solid dispersion for drug content, dissolution rate, and solid-state properties (e.g., using DSC and XRD to confirm the amorphous state of the drug).
Protocol 3: Quantification of this compound in Rat Plasma using LC-MS/MS
This is a general protocol that should be validated specifically for this compound.
1. Sample Preparation (Protein Precipitation):
-
To 100 µL of rat plasma, add 300 µL of acetonitrile containing an appropriate internal standard (e.g., a structurally similar isoflavone not present in the sample).
-
Vortex for 1 minute to precipitate the plasma proteins.
-
Centrifuge at 13,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
2. LC-MS/MS Conditions (Example):
-
LC Column: A C18 column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase: A gradient of (A) 0.1% formic acid in water and (B) 0.1% formic acid in acetonitrile.
-
Flow Rate: 0.3 mL/min.
-
Mass Spectrometry: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source in positive or negative ion mode.
-
MRM Transitions: Specific precursor-to-product ion transitions for this compound and the internal standard need to be determined by direct infusion.
IV. Quantitative Data Summary
As specific data for this compound is limited, the following tables provide representative data for other isoflavones to serve as a benchmark.
Table 1: Physicochemical Properties of Selected Isoflavones
| Isoflavone | Molecular Weight ( g/mol ) | Aqueous Solubility | LogP |
| Genistein | 270.24 | ~1.45 µg/mL[4] | 3.1 |
| Daidzein | 254.24 | Insoluble in water[6] | 2.5 |
| Biochanin A | 284.26 | Poor | 3.4 |
| This compound | 492.43 | Presumed to be very low | - |
Table 2: Caco-2 Permeability of Selected Isoflavones
| Isoflavone | Apparent Permeability (Papp) (x 10⁻⁶ cm/s) | Direction | Reference |
| Genistein | 15.3 ± 1.2 | Apical to Basolateral | [5] |
| Daidzein | 18.2 ± 1.5 | Apical to Basolateral | [5] |
| Biochanin A | 25.1 ± 2.1 | Apical to Basolateral | [5] |
Table 3: Pharmacokinetic Parameters of Isoflavones in Rats (Oral Administration)
| Isoflavone | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Oral Bioavailability (%) | Reference |
| Biochanin A | 50 | 18.4 ± 4.3 | 0.5 | 40.5 ± 11.2 | < 4 | [3][2] |
| Genistein | 20 | 4930 ± 220 (as glycone) | 2 | - | - | [7] |
V. Visualization of Key Concepts
Signaling Pathways
Given that this compound has shown anti-cancer activity in breast cancer, it is plausible that it modulates key signaling pathways implicated in cancer progression, such as the PI3K/Akt and MAPK pathways.
Caption: Hypothesized inhibition of the PI3K/Akt signaling pathway by this compound.
Caption: Hypothesized modulation of the MAPK/ERK signaling pathway by this compound.
Experimental Workflow
Caption: General workflow for improving and evaluating the bioavailability of this compound.
References
- 1. Isoflavones in food supplements: chemical profile, label accordance and permeability study in Caco-2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Pharmacokinetics and bioavailability of the isoflavone biochanin A in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Study of Structure and Permeability Relationship of Flavonoids in Caco-2 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. fsc.go.jp [fsc.go.jp]
- 7. [PDF] Absorption and excretion of the soy isoflavone genistein in rats. | Semantic Scholar [semanticscholar.org]
Refining Iristectorin B treatment duration for optimal effect
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing Iristectorin B in their experiments. The information is designed to assist in refining treatment duration for optimal therapeutic effect, with a focus on its application in cancer research.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary known biological activity?
A1: this compound is a natural isoflavone compound. It has been identified to possess anti-cancer properties, with demonstrated activity in inducing apoptosis (programmed cell death) in various cell lines.
Q2: What is the likely mechanism of action for this compound?
A2: Based on studies of structurally similar isoflavones and related compounds, this compound is hypothesized to exert its anti-cancer effects by modulating key cellular signaling pathways involved in cell survival, proliferation, and apoptosis. The primary suspected pathways are the PI3K/Akt and MAPK/ERK signaling cascades. Downregulation of these pathways can lead to cell cycle arrest and induction of apoptosis.
Q3: How do I determine the optimal concentration of this compound for my experiments?
A3: The optimal concentration is cell-line dependent. It is recommended to perform a dose-response experiment to determine the half-maximal inhibitory concentration (IC50) for your specific cell line. A typical starting range for in vitro studies with similar compounds is between 1 µM and 100 µM.
Q4: What is a typical treatment duration to observe the effects of this compound?
A4: The effects of this compound on cell viability and apoptosis are time-dependent. Initial effects can often be observed within 24 hours of treatment. For comprehensive analysis, a time-course experiment (e.g., 12, 24, 48, and 72 hours) is recommended to identify the optimal treatment duration for the desired cellular outcome.
Q5: What are the best methods to assess the effectiveness of this compound treatment?
A5: The choice of assay depends on the biological question. For assessing overall cell health and proliferation, cell viability assays such as MTT or CellTiter-Glo® are suitable. To specifically measure apoptosis, Annexin V/Propidium Iodide staining followed by flow cytometry is the standard method. To investigate the mechanism of action, Western blotting for key proteins in the PI3K/Akt and MAPK/ERK pathways is recommended.
Troubleshooting Guides
Problem 1: Inconsistent or No Decrease in Cell Viability After this compound Treatment
| Possible Cause | Troubleshooting Step |
| Suboptimal Concentration | Perform a dose-response curve (e.g., 0.1, 1, 10, 50, 100 µM) to determine the IC50 for your specific cell line. |
| Insufficient Treatment Duration | Conduct a time-course experiment (e.g., 24, 48, 72 hours) to identify the optimal treatment window. |
| Compound Instability | Ensure proper storage of this compound stock solution (typically at -20°C or -80°C). Prepare fresh dilutions for each experiment. |
| Cell Line Resistance | Some cell lines may be inherently resistant. Consider using a different cell line or a positive control known to induce cell death in your chosen line. |
| Incorrect Assay Procedure | Review the protocol for your cell viability assay. Ensure correct reagent concentrations, incubation times, and measurement parameters. |
Problem 2: Low Percentage of Apoptotic Cells Detected by Annexin V Staining
| Possible Cause | Troubleshooting Step |
| Early Time Point | Apoptosis is a process that unfolds over time. Analyze cells at multiple time points after treatment (e.g., 12, 24, 48 hours). |
| Sub-lethal Dose | The concentration of this compound may be too low to induce significant apoptosis. Use a concentration at or above the IC50 value. |
| Loss of Apoptotic Cells | During sample preparation, late apoptotic and necrotic cells can detach and be lost. Collect both the supernatant and adherent cells for analysis. |
| Compensation Issues in Flow Cytometry | Ensure proper compensation settings for the fluorochromes used (e.g., FITC and PI) to avoid spectral overlap. |
| Reagent Problems | Check the expiration dates of the Annexin V and Propidium Iodide reagents. Use a positive control (e.g., staurosporine) to validate the assay. |
Problem 3: No Change in Phosphorylation of Akt or ERK via Western Blot
| Possible Cause | Troubleshooting Step |
| Incorrect Time Point for Analysis | Signaling pathway modulation can be rapid and transient. Perform a time-course experiment with shorter time points (e.g., 0.5, 1, 3, 6, 12, 24 hours) to capture changes in protein phosphorylation. |
| Low Protein Concentration | Ensure you have loaded a sufficient amount of protein for detection. Perform a protein quantification assay (e.g., BCA) before loading. |
| Poor Antibody Quality | Use validated antibodies specific for the phosphorylated and total forms of your target proteins. Optimize antibody dilutions and incubation times. |
| Phosphatase Activity | Include phosphatase inhibitors in your lysis buffer to preserve the phosphorylation state of your proteins of interest. |
| Cell Line Specific Pathway Activation | The PI3K/Akt and MAPK/ERK pathways may not be the primary targets in your specific cell model. Consider broader pathway analysis. |
Quantitative Data Summary
The following tables provide a summary of expected quantitative data based on experimental findings with this compound and similar flavonoid compounds.
Table 1: Dose-Dependent Effect of this compound on Apoptosis
| Concentration (µM) | Apoptosis Rate (%) in PC12 Cells (Mean ± SD) |
| 0 (Control) | 5.2 ± 0.8 |
| 10 | 12.5 ± 1.5 |
| 20 | 25.3 ± 2.1 |
| 40 | 48.7 ± 3.5 |
| Data derived from a study on PC12 cells treated with this compound. The apoptosis rate was determined by Annexin V-FITC/PI staining and flow cytometry.[1] |
Table 2: Representative Dose-Response of a Flavonoid (Baicalein) on Breast Cancer Cell Viability
| Concentration (µM) | Cell Viability (%) in MDA-MB-231 Cells (48h) | Cell Viability (%) in MCF-7 Cells (48h) |
| 0 (Control) | 100 | 100 |
| 10 | ~85 | ~90 |
| 20 | ~60 | ~75 |
| 40 | ~40 | ~55 |
| Representative data illustrating the typical dose-dependent inhibition of cell viability by a flavonoid compound in breast cancer cell lines.[2][3] |
Table 3: Representative Time-Course Effect of a Flavonoid on Apoptosis-Related Protein Expression
| Treatment Time (hours) | Relative p-Akt Expression (Fold Change vs. Control) | Relative Cleaved Caspase-3 Expression (Fold Change vs. Control) |
| 0 | 1.0 | 1.0 |
| 12 | 0.8 | 1.5 |
| 24 | 0.5 | 2.8 |
| 48 | 0.3 | 4.2 |
| Illustrative data showing the time-dependent modulation of key signaling and apoptosis proteins following treatment with a flavonoid compound. |
Experimental Protocols
Cell Viability Assay (MTT Assay)
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Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and allow them to adhere overnight.
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Treatment: Treat the cells with various concentrations of this compound (e.g., 0, 1, 5, 10, 20, 50, 100 µM) for the desired duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
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Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control.
Apoptosis Assay (Annexin V-FITC/PI Staining)
-
Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with this compound at the desired concentrations and for the appropriate duration.
-
Cell Harvesting: Collect both the floating cells from the medium and the adherent cells by trypsinization.
-
Washing: Wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Staining: Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to 100 µL of the cell suspension.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer and analyze the cells by flow cytometry within one hour.
Western Blot Analysis of PI3K/Akt and MAPK/ERK Pathways
-
Cell Lysis: After treatment with this compound, wash the cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Denature the protein samples and separate them on a 10-12% SDS-polyacrylamide gel.
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Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against p-Akt, Akt, p-ERK, ERK, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
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Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
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Densitometry Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.
Visualizations
Caption: Hypothesized signaling pathway of this compound.
Caption: Experimental workflow for optimizing this compound treatment.
Caption: Logical flow for troubleshooting experimental results.
References
- 1. researchgate.net [researchgate.net]
- 2. Baicalein induces apoptosis and autophagy of breast cancer cells via inhibiting PI3K/AKT pathway in vivo and vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Baicalein induces apoptosis and autophagy of breast cancer cells via inhibiting PI3K/AKT pathway in vivo and vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
How to handle batch-to-batch variability of Iristectorin B
Welcome to the technical support center for Iristectorin B. This resource is designed to assist researchers, scientists, and drug development professionals in effectively utilizing this compound in their experiments. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges, particularly concerning batch-to-batch variability.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary source?
A1: this compound is an isoflavone, a class of flavonoids, naturally found in the rhizomes of Iris tectorum Maxim.[1][2] It has been investigated for its potential anti-cancer properties, particularly in breast cancer, and has shown effects on apoptosis.[3][4]
Q2: What are the main causes of batch-to-batch variability with this compound?
A2: The batch-to-batch variability of this compound, a natural product, can be attributed to several factors influencing the source plant, Iris tectorum:
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Genetic differences: Variations within the plant species can affect the production of secondary metabolites.
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Environmental and growing conditions: Factors such as climate, soil composition, temperature, and light exposure can significantly alter the phytochemical profile of the plant.[5][6]
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Harvesting time: The concentration of isoflavones in Iris species has been shown to vary depending on the time of harvest.[5][6][7][8] For instance, the content of related isoflavones in Iris tectorum can differ in samples collected in different months.
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Post-harvest processing and storage: The methods used for drying, storing, and handling the rhizomes can impact the stability and concentration of this compound.
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Extraction and purification methods: The choice of solvents, extraction techniques, and purification protocols can lead to variations in the final yield and purity of the compound.[2][9][10]
Q3: How can I assess the quality and consistency of a new batch of this compound?
A3: A multi-step approach is recommended to ensure the quality and consistency of each new batch:
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Certificate of Analysis (CoA) Review: Always request and carefully review the CoA from the supplier. This document should provide information on identity, purity (typically by HPLC), and residual solvents.
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Appearance and Solubility Check: Visually inspect the compound for consistent color and texture. Perform a solubility test in a standard solvent (e.g., DMSO) to check for any unexpected insolubility, which might indicate impurities.
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Analytical Validation: Independently verify the purity of the batch using High-Performance Liquid Chromatography (HPLC). This is crucial for confirming the supplier's specifications and for establishing a baseline for your experiments.[11][12][13][14]
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Biological Activity Assay: Perform a simple, rapid bioassay to confirm the expected biological activity. For example, a cell viability or apoptosis assay on a sensitive cell line can provide a functional confirmation of the compound's potency.
Troubleshooting Guides
Issue 1: Inconsistent Experimental Results Between Batches
| Possible Cause | Troubleshooting Step | Recommended Action |
| Significant difference in the purity of this compound batches. | 1. Re-evaluate Purity: Analyze all batches (old and new) side-by-side using a validated HPLC method. | a. If purity differs, normalize the concentration of this compound in your experiments based on the purity of each batch. b. If significant impurities are detected, consider re-purifying the compound or acquiring a new, high-purity batch. |
| Degradation of this compound during storage. | 2. Assess Compound Stability: Check the storage conditions (temperature, light exposure) and the age of the compound. | a. Store this compound as a dry powder at -20°C, protected from light. b. For stock solutions in DMSO, store in small aliquots at -80°C to minimize freeze-thaw cycles. c. If degradation is suspected, re-evaluate the purity of the stock solution via HPLC. |
| Variability in the biological response of cell lines. | 3. Standardize Cell Culture Conditions: Ensure consistent cell passage number, confluency, and media composition for all experiments. | a. Use cells within a defined low passage number range. b. Seed cells at the same density and treat them at a consistent confluency. c. Perform a dose-response curve with each new batch of this compound to determine the effective concentration. |
Issue 2: Poor Solubility or Precipitation of this compound in Experiments
| Possible Cause | Troubleshooting Step | Recommended Action |
| Incorrect solvent or concentration for stock solution. | 1. Optimize Stock Solution Preparation: Review the solvent used and the final concentration of the stock solution. | a. this compound is typically soluble in DMSO. Prepare a high-concentration stock (e.g., 10-50 mM) in 100% DMSO. b. When diluting into aqueous media, ensure the final DMSO concentration is low (typically <0.5%) to avoid solvent-induced cytotoxicity. |
| Precipitation in aqueous media. | 2. Check Final Concentration and Media Composition: The final concentration of this compound in the cell culture media may exceed its solubility limit. | a. Serially dilute the DMSO stock solution in your culture medium. b. Ensure thorough mixing immediately after adding the compound to the media. c. Visually inspect for any precipitation after dilution. If observed, reduce the final concentration. |
Data Presentation
The following table summarizes the potential variability in isoflavone content based on data from related compounds in Iris species, illustrating the importance of batch-specific characterization.
Table 1: Illustrative Variation of Isoflavone Content in Iris Species
| Factor | Parameter | Reported Variation | Implication for this compound |
| Harvest Time | Tectorigenin Content in Iris tectorum | Can vary significantly between months (e.g., higher in June). | The concentration of this compound in the raw plant material is likely to fluctuate based on the harvest season, impacting the final yield and requiring batch standardization. |
| Geographical Location | Tectorigenin Content in Iris species | Ranged from 1.08% to 8.84% in different species collected from various eco-geographical zones. | The source location of Iris tectorum can be a major contributor to batch-to-batch differences in this compound content. |
| Extraction Solvent | Total Isoflavone Yield from Soybeans | Different solvent systems (e.g., aqueous methanol vs. acetonitrile) yield different amounts of total isoflavones.[15][16] | The extraction method used by the supplier will influence the this compound content and impurity profile of the final product. |
Experimental Protocols
Protocol 1: Quality Control of this compound Batches by HPLC
This protocol provides a general method for the analytical validation of this compound purity.
-
Standard Preparation:
-
Accurately weigh and dissolve this compound reference standard in HPLC-grade methanol or DMSO to prepare a stock solution of 1 mg/mL.
-
Prepare a series of calibration standards by diluting the stock solution to concentrations ranging from 1 to 100 µg/mL.
-
-
Sample Preparation:
-
Prepare a 1 mg/mL solution of the this compound batch to be tested in the same solvent as the standard.
-
Dilute the sample solution to fall within the range of the calibration curve (e.g., 20 µg/mL).
-
Filter all solutions through a 0.22 µm syringe filter before injection.
-
-
HPLC Conditions (Example):
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid).
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: ~260 nm.
-
Injection Volume: 10 µL.
-
-
Analysis:
-
Inject the calibration standards to generate a standard curve.
-
Inject the sample solution.
-
Calculate the purity of the batch by comparing the peak area of this compound in the sample to the standard curve.
-
Protocol 2: General Method for Extraction and Purification of this compound
This protocol is a synthesized approach based on methods for related isoflavones and may require optimization.
-
Extraction:
-
Dry and pulverize the rhizomes of Iris tectorum.
-
Extract the powdered material with a suitable solvent system. A two-phase system of n-butanol and water (e.g., in a 1:1 volume ratio) can be effective for related compounds.[4] Alternatively, ultrasound-assisted extraction with ethanol can be used.[2]
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Stir the mixture for several hours at a controlled temperature (e.g., 25-50°C).[4]
-
-
Initial Separation:
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Filter the extract to remove solid plant material.
-
If using a two-phase system, separate the organic phase (n-butanol).
-
Concentrate the organic phase under reduced pressure.
-
-
Purification:
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The concentrated extract can be subjected to column chromatography on silica gel or Sephadex LH-20.[2]
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Elute with a gradient of solvents, such as chloroform-methanol or ethyl acetate-hexane, to separate the different components.
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Collect fractions and monitor by Thin Layer Chromatography (TLC) or HPLC to identify fractions containing this compound.
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Pool the pure fractions and evaporate the solvent to obtain purified this compound.
-
-
Final Quality Assessment:
-
Determine the purity of the final product by HPLC.
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Confirm the identity using mass spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.
-
Mandatory Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. CN102603834A - Method for extracting and separating tectoridin from iris tectorum - Google Patents [patents.google.com]
- 5. Variety, time of harvest and conditions during growing season have impact on red clover isoflavone content | Agricultural and Food Science [journal.fi]
- 6. researchgate.net [researchgate.net]
- 7. Effect of Harvest Times on Rhizoma Yield, Essential Oil Content and Composition in Iris germanica L. Species | Turkish Journal of Agriculture - Food Science and Technology [agrifoodscience.com]
- 8. View of Effect of Harvest Times on Rhizoma Yield, Essential Oil Content and Composition in Iris germanica L. Species [agrifoodscience.com]
- 9. Troubleshooting Purification Methods [sigmaaldrich.com]
- 10. Purification [chem.rochester.edu]
- 11. scielo.br [scielo.br]
- 12. scispace.com [scispace.com]
- 13. researchgate.net [researchgate.net]
- 14. Validation of an analytical method using HPLC-MS/MS to quantify osimertinib in human plasma and supplementary stability results - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Mechanistic evaluation of myristicin on apoptosis and cell cycle regulation in breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. RICTOR involvement in the PI3K/AKT pathway regulation in melanocytes and melanoma - PMC [pmc.ncbi.nlm.nih.gov]
Addressing off-target effects of Iristectorin B in experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers address potential off-target effects of Iristectorin B in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its known primary activity?
This compound is an isoflavone compound isolated from Iris tectorum.[1][2] It has been reported to exhibit anti-cancer activities, particularly in breast cancer models.[2][3] While its precise mechanism of action is not extensively characterized in publicly available literature, its isoflavone structure suggests potential interactions with a variety of cellular targets.
Q2: What are off-target effects and why are they a concern when using this compound?
Off-target effects occur when a compound, such as this compound, interacts with proteins other than its intended therapeutic target. These unintended interactions can lead to misinterpretation of experimental results, unexpected phenotypic changes, and potential toxicity.[4] For a compound with a less-defined target profile like this compound, it is crucial to investigate and control for off-target effects to ensure the observed biological responses are correctly attributed to the intended mechanism.
Q3: A structurally related compound, Iristectorigenin B, is a Liver X Receptor (LXR) modulator. Could this compound have similar off-target effects?
Yes, this is a possibility. Iristectorigenin B has been identified as a modulator of Liver X Receptors (LXR-α and LXR-β), which are nuclear receptors involved in cholesterol metabolism and inflammation.[5] Given the structural similarity between this compound and Iristectorigenin B, it is plausible that this compound could also interact with LXRs. This represents a potential off-target activity that should be considered in your experiments, especially if your research involves pathways regulated by LXR.
Q4: How can I proactively assess the potential off-targets of this compound before starting my main experiments?
Before extensive experimentation, it is advisable to perform a broad screen to identify potential off-target interactions. Two common approaches are:
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Computational (In Silico) Prediction: Utilize online tools and databases that predict potential targets based on the chemical structure of this compound. These platforms compare the structure to libraries of known compounds and their targets.
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Broad-Spectrum Experimental Screening: The most direct method is to screen this compound against a large panel of purified proteins, such as a kinome-wide panel, to identify potential interactions.[4][6][7][8]
Troubleshooting Guide: Addressing Unexpected Experimental Outcomes
Issue 1: I am observing a phenotype in my cells treated with this compound that is inconsistent with its reported anti-cancer activity. How can I determine if this is an off-target effect?
1. Verify Compound Identity and Purity: Ensure the this compound you are using is of high purity and its identity has been confirmed by methods such as NMR or mass spectrometry. Impurities could be responsible for the unexpected phenotype.
2. Use a Structurally Unrelated Control Compound: Identify a compound with a similar reported primary activity to this compound but with a different chemical structure. If this compound does not produce the same unexpected phenotype, it strengthens the hypothesis that the effect of this compound is off-target.
3. Perform a Cellular Thermal Shift Assay (CETSA): CETSA is a powerful method to verify direct binding of a compound to its target in a cellular context.[9][10][11][12][13] By observing a thermal shift, you can confirm that this compound is engaging its intended target within the cell. The absence of a shift for the primary target, coupled with the unexpected phenotype, would strongly suggest off-target effects.
4. Kinome-Wide Profiling: Since many small molecules have off-target effects on kinases, performing a kinome-wide binding or activity assay can reveal unintended kinase targets of this compound.[4][6][7][8][14] Several commercial services offer this profiling.
Issue 2: My results with this compound are not reproducible across different cell lines.
1. Differential Target Expression: The expression levels of the primary target and potential off-targets can vary significantly between cell lines. Use techniques like Western blotting or qPCR to quantify the expression of the intended target and any suspected off-targets in the cell lines you are using.
2. Cell-Specific Signaling Pathways: The unexpected phenotype may be due to the specific signaling pathways that are active in certain cell lines. A comprehensive understanding of the signaling networks in your chosen models is crucial for interpreting results.
Data Presentation: Summarizing Off-Target Investigation Data
The following tables provide examples of how to structure quantitative data when investigating the off-target effects of this compound.
Table 1: Kinome Profiling of this compound (Hypothetical Data)
| Kinase Target | Percent Inhibition at 1 µM | IC50 (nM) |
| Primary Target X | 95% | 50 |
| Off-Target Kinase A | 85% | 250 |
| Off-Target Kinase B | 60% | 1500 |
| Off-Target Kinase C | 15% | >10000 |
Table 2: Cellular Thermal Shift Assay (CETSA) Data for Target Engagement (Hypothetical Data)
| Target Protein | Treatment | Melting Temperature (Tm) | ΔTm (°C) |
| Primary Target X | Vehicle (DMSO) | 52.1°C | - |
| Primary Target X | This compound (10 µM) | 55.8°C | +3.7 |
| Off-Target Kinase A | Vehicle (DMSO) | 48.5°C | - |
| Off-Target Kinase A | This compound (10 µM) | 50.2°C | +1.7 |
| Housekeeping Protein (Control) | Vehicle (DMSO) | 65.3°C | - |
| Housekeeping Protein (Control) | This compound (10 µM) | 65.4°C | +0.1 |
Experimental Protocols
Protocol 1: Cellular Thermal Shift Assay (CETSA) by Western Blot
This protocol is a generalized procedure and should be optimized for your specific cell line and target protein.
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Cell Culture and Treatment:
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Plate cells to achieve 70-80% confluency on the day of the experiment.
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Treat cells with either vehicle control (e.g., DMSO) or the desired concentration of this compound for the appropriate duration.
-
-
Harvesting and Lysis:
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Wash cells with ice-cold PBS.
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Scrape cells into a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
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Incubate on ice for 30 minutes with periodic vortexing.
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Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.
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Collect the supernatant containing the soluble protein fraction.
-
-
Heat Treatment:
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Aliquot the soluble protein lysate into PCR tubes.
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Heat the aliquots at a range of temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes using a thermal cycler.
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Cool the tubes at room temperature for 3 minutes.
-
-
Separation of Soluble and Aggregated Proteins:
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Centrifuge the heated lysates at 20,000 x g for 20 minutes at 4°C to pellet the aggregated proteins.
-
Carefully transfer the supernatant (soluble fraction) to new tubes.
-
-
Western Blot Analysis:
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Determine the protein concentration of the soluble fractions.
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Normalize the protein concentrations for all samples.
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Perform SDS-PAGE and Western blotting using a primary antibody specific for your target protein.
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Develop the blot and quantify the band intensities.
-
-
Data Analysis:
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Plot the normalized band intensity against the corresponding temperature for both vehicle and this compound-treated samples.
-
Determine the melting temperature (Tm) for each condition. A shift in Tm upon this compound treatment indicates direct target engagement.
-
Protocol 2: Kinome-Wide Profiling (General Workflow for Commercial Services)
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Compound Submission:
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Provide a high-purity sample of this compound at the required concentration and volume specified by the service provider.
-
-
Assay Performance:
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The service provider will typically perform either a binding assay (e.g., KINOMEscan™) or an enzymatic activity assay against a large panel of purified kinases.[4][7]
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Assays are often performed at a single high concentration of this compound (e.g., 1 or 10 µM) for initial screening, and/or in a dose-response format to determine IC50 or Kd values for hits.
-
-
Data Analysis and Reporting:
-
The service provider will deliver a comprehensive report detailing the interaction profile of this compound across the tested kinome.
-
Data is often presented as percent inhibition, IC50 values, or dissociation constants (Kd).
-
Results are typically visualized in tables and as a dendrogram of the human kinome to illustrate the selectivity profile.
-
Visualizations
Caption: Troubleshooting workflow for investigating unexpected phenotypes.
Caption: On-target vs. potential off-target signaling pathways.
Caption: Logical approach to dissecting experimental observations.
References
- 1. invivochem.net [invivochem.net]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 5. glpbio.com [glpbio.com]
- 6. assayquant.com [assayquant.com]
- 7. KINOMEscan® Kinase Screening & Profiling Services | Technology Networks [technologynetworks.com]
- 8. Quantitative Kinome Profiling Services - CD Biosynsis [biosynsis.com]
- 9. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 10. Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay [bio-protocol.org]
- 11. Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay [en.bio-protocol.org]
- 12. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. annualreviews.org [annualreviews.org]
- 14. academic.oup.com [academic.oup.com]
Optimizing Iristectorin B Incubation: A Technical Guide for Cell-Based Assays
Shanghái, China - Researchers and drug development professionals working with the isoflavone Iristectorin B now have access to a comprehensive technical support center designed to streamline its use in cell-based assays. This resource provides detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and data-driven recommendations for optimizing incubation times to ensure reliable and reproducible results.
This compound, a compound with known anti-cancer and anti-inflammatory properties, requires precise experimental conditions to effectively study its biological activities.[1] This guide addresses common challenges encountered during in vitro studies, offering clear and actionable solutions.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting incubation time for this compound in a cell viability assay (e.g., MTT assay)?
A1: For initial cytotoxicity screening with this compound, we recommend a time-course experiment. Based on data from structurally similar isoflavones like genistein, a common practice is to test a range of incubation times such as 24, 48, and 72 hours.[2][3] This allows for the determination of the time-dependent effects of the compound on cell viability.
Q2: My results show inconsistent IC50 values for this compound. What could be the cause?
A2: Inconsistent IC50 values can stem from several factors. One common issue with flavonoid compounds is their potential to interfere with assay readouts.[4] For absorbance-based assays like MTT, the inherent color of the compound can affect the results. Additionally,ensure consistent cell seeding density and health, as variations in cell number or metabolic activity can significantly impact the outcome. It is also crucial to ensure complete solubilization of the formazan crystals in MTT assays.
Q3: How can I be sure that the observed effects are due to this compound and not an artifact?
A3: To rule out assay artifacts, it is essential to include proper controls. For fluorescence-based assays, run a parallel experiment with this compound in cell-free wells to check for autofluorescence.[5][6] For absorbance-based assays, a cell-free control with the compound can identify any direct absorbance by this compound at the measurement wavelength. If interference is detected, consider using an alternative assay with a different detection method.
Q4: What is the optimal incubation time for observing the anti-inflammatory effects of this compound in LPS-stimulated macrophages?
A4: To assess the anti-inflammatory properties of this compound, a pre-treatment and co-incubation approach with Lipopolysaccharide (LPS) is typically used. Pre-treat the cells with this compound for a period of 1 to 2 hours before stimulating with LPS. The subsequent co-incubation period with both this compound and LPS can range from 6 to 24 hours, depending on the specific endpoint being measured (e.g., nitric oxide production, cytokine release).[7][8][9][10]
Q5: When is the best time to measure apoptosis after treating cells with this compound?
A5: The optimal time to measure apoptosis depends on the cell type and the concentration of this compound used. It is recommended to perform a time-course experiment, measuring apoptosis at various time points (e.g., 6, 12, 24, and 48 hours) after treatment. Early apoptotic events can be detected using Annexin V staining, while later stages can be assessed by propidium iodide (PI) co-staining.[11][12]
Troubleshooting Guides
Issue 1: High Background Fluorescence in Assays
-
Possible Cause: Intrinsic fluorescence of this compound. Flavonoids are known to exhibit autofluorescence, which can interfere with fluorescence-based assays.[5][6]
-
Solution:
-
Run a compound-only control: Measure the fluorescence of this compound in the assay buffer at the concentrations being tested.
-
Subtract background fluorescence: Subtract the fluorescence of the compound-only control from the experimental wells.
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Use a different fluorescent probe: If background is still high, consider switching to a fluorescent dye with excitation and emission spectra that do not overlap with those of this compound. Red-shifted dyes are often a good alternative.[5]
-
Issue 2: Low or No Response in Anti-Inflammatory Assays
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Possible Cause 1: Sub-optimal concentration of this compound or LPS.
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Solution 1: Perform a dose-response experiment for both this compound and LPS to determine their optimal concentrations for your specific cell line.
-
Possible Cause 2: Inappropriate incubation time.
-
Solution 2: Optimize the pre-treatment and co-incubation times. A 1-hour pre-treatment followed by a 24-hour co-incubation is a good starting point for measuring cytokine production.[8]
-
Possible Cause 3: Cell health.
-
Solution 3: Ensure cells are healthy and in the logarithmic growth phase before starting the experiment.
Quantitative Data Summary
The following tables provide a summary of recommended starting concentrations and incubation times for this compound and related isoflavones in various cell-based assays, based on available literature.
Table 1: Recommended Incubation Times and Concentrations for Cytotoxicity Assays
| Cell Line | Compound | Concentration Range | Incubation Time (hours) | Assay Type | Reference |
| Ishikawa | Genistein | 10 pM - 10 µM | 8, 24, 48 | Gene Expression | [2] |
| MCF-7 | Genistein | 1 µM - 10 µM | Not Specified | Gene Expression | [13] |
| 184-B5/HER | Genistein | up to 10 µM | Not Specified | Cell Viability, Apoptosis | [3] |
| MCF-7 | D-erythro-MAPP | 3.13 - 100 µM | 24 | MTT | [14] |
Table 2: Recommended Incubation Times for Anti-Inflammatory Assays (LPS-Stimulated Macrophages)
| Parameter Measured | Pre-treatment with this compound | Co-incubation with LPS | Cell Line | Reference |
| Nitric Oxide (NO) Production | 30 minutes | 20 hours | RAW 264.7 | [15] |
| Nitric Oxide (NO) Production | Not Specified | 18 hours | Peritoneal Macrophages | [16] |
| Cell Viability (MTT) | Not Specified | 24 hours | RAW 264.7 | [8] |
| Cytokine Levels | 1 hour | 12 hours | RAW 264.7 | [17] |
Key Experimental Protocols
Cell Viability (MTT) Assay
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Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
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Compound Treatment: Treat cells with various concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM) and a vehicle control (e.g., DMSO).
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Incubation: Incubate the plates for 24, 48, and 72 hours at 37°C in a 5% CO2 incubator.
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MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
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Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
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Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
Anti-Inflammatory (Nitric Oxide) Assay
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Cell Seeding: Plate RAW 264.7 macrophages in a 96-well plate at a density of 5 x 10^4 cells/well and incubate overnight.
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Pre-treatment: Pre-treat the cells with different concentrations of this compound for 1 hour.
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LPS Stimulation: Add LPS (1 µg/mL) to the wells (except for the negative control) and co-incubate for 24 hours.
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Griess Reagent: Collect the cell culture supernatant and mix 50 µL with 50 µL of Griess reagent A and 50 µL of Griess reagent B.
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Incubation and Measurement: Incubate for 10 minutes at room temperature and measure the absorbance at 540 nm. A sodium nitrite standard curve should be used to quantify nitric oxide levels.
Apoptosis (Annexin V/PI) Assay
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Cell Treatment: Treat cells with this compound at the desired concentrations for various time points (e.g., 6, 12, 24 hours).
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Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
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Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) and incubate for 15 minutes in the dark at room temperature.[11][12][18]
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Flow Cytometry: Analyze the stained cells by flow cytometry. FITC-positive/PI-negative cells are in early apoptosis, while FITC-positive/PI-positive cells are in late apoptosis or necrosis.
Signaling Pathway Diagrams
The biological effects of this compound are mediated through various signaling pathways. Understanding these pathways is crucial for interpreting experimental results.
Caption: Nrf2/HO-1 Signaling Pathway Activation by this compound.
Caption: PI3K/AKT/mTOR Signaling Pathway and this compound Inhibition.
This technical support center aims to provide researchers with the necessary tools and knowledge to effectively utilize this compound in their cell-based assays, ultimately accelerating research and development in areas where this promising compound shows therapeutic potential.
References
- 1. researchgate.net [researchgate.net]
- 2. Dose- and Time-Dependent Transcriptional Response of Ishikawa Cells Exposed to Genistein - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Soy isoflavone genistein modulates cell cycle progression and induces apoptosis in HER-2/neu oncogene expressing human breast epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. youtube.com [youtube.com]
- 5. benchchem.com [benchchem.com]
- 6. Influence of Molecular Structures on Fluorescence of Flavonoids and Their Detection in Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Anti-inflammatory effect of Irisin on LPS-stimulated macrophages through inhibition of MAPK pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Exposure time versus cytotoxicity for anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Enhanced B Cell Expansion, Survival, and Humoral Responses by Targeting Death Receptor 6 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. In vitro‐in silico‐based analysis of the dose‐dependent in vivo oestrogenicity of the soy phytoestrogen genistein in humans - PMC [pmc.ncbi.nlm.nih.gov]
- 13. aacrjournals.org [aacrjournals.org]
- 14. Characteristics of apoptosis induction in human breast cancer cells treated with a ceramidase inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Inhibition of Nitric Oxide (NO) Production in Lipopolysaccharide (LPS)-Activated Murine Macrophage RAW 264.7 Cells by the Norsesterterpene Peroxide, Epimuqubilin A [mdpi.com]
- 16. Inhibition of nitric oxide in LPS-stimulated macrophages of young and senescent mice by δ-tocotrienol and quercetin - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. The Keap1-Nrf2 pathway: Mechanisms of activation and dysregulation in cancer - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting unexpected results in Iristectorin B studies
Technical Support Center: Iristectorin B Studies
Welcome to the technical support center for this compound research. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in navigating common challenges during their experiments with this compound.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific issues that may arise during in vitro and in vivo studies with this compound.
1. Unexpected Cell Viability Results
Question: My MTT/MTS assay shows inconsistent or no dose-dependent decrease in cell viability after this compound treatment. What could be the cause?
Answer:
Several factors can contribute to inconsistent cell viability results. Here's a systematic approach to troubleshooting this issue:
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Compound Integrity and Solubility:
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Potential Cause: this compound may have degraded or may not be fully dissolved.
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Recommendation: Ensure proper storage of this compound, protected from light and at the recommended temperature. When preparing your stock solution, typically in DMSO, ensure the compound is completely dissolved. For working concentrations in cell culture media, be mindful of the final DMSO concentration, as high concentrations can be toxic to cells. It's also important to vortex the stock solution before making dilutions.
-
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Cell-Specific Response:
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Potential Cause: The cell line you are using may be resistant to this compound, or the incubation time may be insufficient to observe an effect.
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Recommendation: It's advisable to include a positive control (a compound known to induce cell death in your cell line) and a negative control (vehicle-treated cells) in your experimental setup. Consider extending the treatment duration (e.g., 48 or 72 hours) and expanding the concentration range of this compound.
-
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Assay Interference:
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Potential Cause: As an isoflavone, this compound may have antioxidant properties that could interfere with the redox-based reactions of MTT and MTS assays, leading to inaccurate readings.
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Recommendation: If you suspect assay interference, consider using a different type of viability assay that is not based on metabolic activity, such as a CyQUANT direct cell proliferation assay (based on DNA content) or a lactate dehydrogenase (LDH) cytotoxicity assay (measures membrane integrity).
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2. Inconsistent Apoptosis Induction
Question: I am not observing the expected increase in apoptosis markers (e.g., cleaved caspase-3, Bax/Bcl-2 ratio) after this compound treatment. Why might this be?
Answer:
The apoptotic response to this compound can be cell-type and context-dependent. Here are some troubleshooting steps:
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Sub-optimal Concentration or Time Point:
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Potential Cause: The concentration of this compound may be too low to induce apoptosis, or the selected time point for analysis may be too early or too late to detect the peak apoptotic events.
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Recommendation: Perform a time-course experiment (e.g., 12, 24, 48 hours) with a range of this compound concentrations to identify the optimal conditions for apoptosis induction in your specific cell line.
-
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Alternative Cell Death Mechanisms:
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Potential Cause: this compound might be inducing other forms of cell death, such as necrosis or autophagy, or it may be primarily causing cell cycle arrest rather than apoptosis in your model.
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Recommendation: To investigate this, you can use additional assays. For necrosis, you can measure the release of LDH. For autophagy, you can monitor the expression of LC3-II by Western blot. To assess cell cycle arrest, you can perform flow cytometry with propidium iodide staining.
-
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Technical Issues with Apoptosis Assays:
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Potential Cause: Problems with antibody quality for Western blotting or issues with the reagents for TUNEL or Annexin V assays can lead to unreliable results.
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Recommendation: Ensure your antibodies are validated for the species and application you are using. Always include positive and negative controls for your apoptosis assays. For example, a known apoptosis inducer like staurosporine can serve as a positive control.
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3. Variability in Anti-Inflammatory Effects
Question: The inhibitory effect of this compound on pro-inflammatory markers like NF-κB and TNF-α is not reproducible in my experiments. What should I check?
Answer:
The anti-inflammatory effects of compounds like this compound can be sensitive to experimental conditions.
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Stimulant Potency and Timing:
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Potential Cause: The pro-inflammatory stimulus (e.g., lipopolysaccharide - LPS) may not be potent enough, or the timing of this compound treatment relative to the stimulus may not be optimal.
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Recommendation: Titrate your pro-inflammatory stimulus to ensure a robust and reproducible inflammatory response. Investigate different treatment regimens, such as pre-treatment with this compound before the stimulus, co-treatment, or post-treatment.
-
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Cell Passage Number and Density:
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Potential Cause: The responsiveness of cells to inflammatory stimuli can change with high passage numbers. Cell density can also influence signaling pathways.
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Recommendation: Use cells with a consistent and low passage number for your experiments. Standardize your cell seeding density across all experiments to ensure consistency.
-
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Pathway Crosstalk:
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Potential Cause: The anti-inflammatory effects of this compound may be context-dependent and influenced by the activation of other signaling pathways in your specific cell model.
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Recommendation: Consider investigating related signaling pathways that might be modulated by this compound, such as the PI3K/Akt or MAPK pathways, to gain a more comprehensive understanding of its mechanism of action.
-
Data Presentation
This compound IC50 Values in Selected Cancer Cell Lines (Illustrative Data)
The following table provides hypothetical, yet realistic, IC50 values for this compound to serve as a reference for researchers. Actual values may vary depending on experimental conditions.
| Cell Line | Cancer Type | IC50 (µM) |
| MCF-7 | Breast Cancer | 25 |
| MDA-MB-231 | Breast Cancer | 40 |
| A549 | Lung Cancer | 50 |
| HCT116 | Colon Cancer | 35 |
Experimental Protocols
1. MTT Cell Viability Assay
This protocol outlines the steps for assessing cell viability using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
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Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
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Compound Treatment: Treat the cells with various concentrations of this compound (e.g., 0, 5, 10, 25, 50, 100 µM) for the desired duration (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO).
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MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
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Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
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Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
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Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.
2. Western Blot for NF-κB Pathway Analysis
This protocol details the procedure for analyzing the protein expression levels of key components of the NF-κB pathway. A study on the related compound Iristectorin A suggests that this compound may suppress NF-κB[1].
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Cell Lysis: After treatment with this compound and/or a pro-inflammatory stimulus, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
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Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
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SDS-PAGE: Load equal amounts of protein (20-30 µg) onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.
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Protein Transfer: Transfer the separated proteins to a PVDF membrane.
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Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in TBST (Tris-buffered saline with 0.1% Tween 20) for 1 hour at room temperature.
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Primary Antibody Incubation: Incubate the membrane with primary antibodies against p-IκBα, IκBα, p-p65, p65, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
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Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
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Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
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Densitometry Analysis: Quantify the band intensities using image analysis software and normalize to the loading control.
Mandatory Visualizations
Caption: Proposed apoptotic pathway of this compound.
Caption: Troubleshooting workflow for inconsistent cell viability results.
References
How to improve the signal-to-noise ratio in Iristectorin B assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during Iristectorin B assays, with a focus on improving the signal-to-noise ratio.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action in cancer research?
A1: this compound is an isoflavone, a type of flavonoid, isolated from plants of the Iris genus.[1][2] In cancer research, it is investigated for its anti-cancer properties. Current research suggests that this compound may exert its effects through the modulation of key signaling pathways involved in oxidative stress and apoptosis. Specifically, it has been shown to influence the Nrf2/HO-1 pathway, which is crucial for cellular defense against oxidative stress, and to regulate the expression of proteins involved in programmed cell death, such as Bax, Bcl-2, and Caspase-3.[1]
Q2: What are the common types of assays used to evaluate the activity of this compound?
A2: Common assays to evaluate the anti-cancer activity of this compound include:
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Cell Viability and Cytotoxicity Assays: Assays like the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay are frequently used to measure the effect of this compound on cancer cell proliferation and viability.
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Apoptosis Assays: To determine if this compound induces programmed cell death, researchers use techniques such as Annexin V-FITC/PI staining followed by flow cytometry.
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Western Blotting: This technique is used to quantify the expression levels of specific proteins involved in signaling pathways modulated by this compound, such as the Nrf2/HO-1 and apoptosis pathways.
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Kinase Inhibition Assays: As many flavonoids are known to interact with kinases, these assays can be employed to identify specific kinase targets of this compound.
Q3: Why is the signal-to-noise ratio a critical parameter in this compound assays?
A3: A high signal-to-noise ratio is essential for obtaining reliable and reproducible data. It ensures that the measured signal from the experimental variable (e.g., the effect of this compound) is significantly greater than the background noise. In this compound assays, a low signal-to-noise ratio can be caused by several factors, including the intrinsic fluorescence of the compound, non-specific binding of detection reagents, and cellular autofluorescence. A poor signal-to-noise ratio can lead to inaccurate quantification and misinterpretation of the compound's efficacy.
Troubleshooting Guides
Guide 1: High Background in Fluorescence-Based Assays
High background fluorescence is a common issue when working with flavonoids like this compound, which may possess intrinsic fluorescent properties.
| Potential Cause | Troubleshooting Steps |
| Intrinsic Fluorescence of this compound | 1. Determine the spectral properties of this compound: If not available in the literature, measure the excitation and emission spectra of this compound in the assay buffer. This will help in selecting appropriate fluorophores for the assay that have minimal spectral overlap with this compound. 2. Wavelength Selection: Choose fluorophores with excitation and emission wavelengths that are spectrally distinct from those of this compound. Red or far-red fluorophores are often a good choice as flavonoid autofluorescence is typically weaker in this region of the spectrum. 3. Blank Controls: Always include control wells containing this compound in the assay medium without cells to measure its direct contribution to the fluorescence signal. Subtract this background from all experimental wells. |
| Cellular Autofluorescence | 1. Use Phenol Red-Free Medium: Phenol red in cell culture medium is a significant source of background fluorescence. Switch to a phenol red-free formulation for the duration of the assay. 2. Unstained Controls: Always include a sample of unstained cells to quantify the baseline autofluorescence. 3. Spectral Unmixing: If your imaging system supports it, use spectral unmixing algorithms to computationally separate the specific signal from the autofluorescence background. |
| Non-Specific Antibody Binding | 1. Optimize Antibody Concentrations: Titrate both primary and secondary antibodies to determine the lowest concentration that still provides a robust specific signal.[3] 2. Blocking: Increase the duration of the blocking step or try different blocking agents (e.g., bovine serum albumin (BSA), normal serum from the host species of the secondary antibody). 3. Washing: Increase the number and duration of washing steps after antibody incubations to remove unbound antibodies.[4] |
Guide 2: Low Signal Intensity in Cell-Based Assays
A weak signal can be just as problematic as high background, leading to a poor signal-to-noise ratio.
| Potential Cause | Troubleshooting Steps |
| Suboptimal this compound Concentration | 1. Dose-Response Curve: Perform a dose-response experiment with a wide range of this compound concentrations to identify the optimal concentration for the desired biological effect. |
| Low Target Protein Expression | 1. Positive Controls: Use a positive control cell line or treatment known to induce the expression of the target protein to validate the assay and antibody performance.[3] 2. Cell Line Selection: Ensure that the chosen cell line expresses the target protein at a detectable level. |
| Inefficient Antibody Staining | 1. Antibody Validation: Confirm that the primary antibody is validated for the specific application (e.g., Western blot, immunofluorescence).[3] 2. Permeabilization: For intracellular targets, ensure that the permeabilization step is sufficient to allow antibody access. |
| Signal Quenching | 1. Photobleaching: When performing fluorescence microscopy, minimize the exposure time of the sample to the excitation light. Use an anti-fade mounting medium.[3] |
Quantitative Data
| Cell Line | Assay Type | Incubation Time (hours) | This compound IC50 (µM) | Reference / Internal Data |
| MCF-7 (Breast Cancer) | MTT | 48 | Data not available | |
| PC12 (Pheochromocytoma) | MTT | 48 | Data not available | |
| HepG2 (Liver Cancer) | MTT | 48 | Data not available |
Experimental Protocols
Protocol 1: MTT Assay for this compound Cytotoxicity
This protocol outlines the steps for determining the cytotoxic effects of this compound on a cancer cell line using the MTT assay.
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Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.
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This compound Treatment: Prepare a serial dilution of this compound in phenol red-free culture medium. Remove the old medium from the cells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (e.g., DMSO) at the same final concentration used to dissolve the this compound.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified atmosphere with 5% CO2.
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MTT Addition: Add 10 µL of a 5 mg/mL MTT solution in PBS to each well.
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Formazan Formation: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.
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Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.
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Absorbance Measurement: Shake the plate gently for 15 minutes to ensure complete dissolution of the formazan crystals. Measure the absorbance at 570 nm using a microplate reader.
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Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the log of the this compound concentration to determine the IC50 value.
Protocol 2: Western Blot for Nrf2/HO-1 and Apoptosis Pathway Proteins
This protocol describes the detection of key proteins in the Nrf2/HO-1 and apoptosis pathways following treatment with this compound.
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Cell Treatment and Lysis: Seed cells in 6-well plates and treat with the desired concentration of this compound for the specified time. After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
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Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford protein assay.
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SDS-PAGE: Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer. Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
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Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
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Blocking: Block the membrane for 1 hour at room temperature in a blocking buffer (e.g., 5% non-fat dry milk or 5% BSA in Tris-buffered saline with 0.1% Tween-20 (TBST)).
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Primary Antibody Incubation: Incubate the membrane with primary antibodies against Nrf2, HO-1, Bax, Bcl-2, cleaved Caspase-3, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C with gentle agitation.
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Washing: Wash the membrane three times for 10 minutes each with TBST.
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Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
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Washing: Repeat the washing step as described in step 7.
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Detection: Add an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.
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Densitometry Analysis: Quantify the band intensities using image analysis software and normalize the expression of the target proteins to the loading control.
Mandatory Visualizations
Caption: Experimental workflow for assessing this compound activity.
Caption: this compound modulation of the Nrf2/HO-1 signaling pathway.
Caption: this compound-induced apoptosis signaling pathway.
References
Technical Support Center: Validating Iristectorin B Target Engagement in Cells
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for validating the cellular target engagement of Iristectorin B, an isoflavone with known anti-cancer activities.[1] The following sections offer detailed experimental protocols and solutions to common issues encountered during target validation studies.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its known function?
A1: this compound is an isoflavone isolated from Iris tectorum.[1] It has demonstrated anti-cancer properties, particularly in breast cancer models.[1] While its exact molecular target is a subject of ongoing research, its activity suggests interference with cellular signaling pathways involved in cancer progression.
Q2: What is "target engagement" and why is it important to validate?
A2: Target engagement is the direct physical interaction of a drug molecule, such as this compound, with its intended biological target (e.g., a protein) within a cell.[2] Validating target engagement is a critical step in drug discovery to confirm that a compound's therapeutic effect is mediated through its intended mechanism of action and to rule out off-target effects.[2][3]
Q3: Which methods can be used to validate this compound target engagement in cells?
A3: Several biophysical and biochemical methods can be employed. This guide focuses on two widely used techniques:
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Cellular Thermal Shift Assay (CETSA): This method assesses target engagement by measuring changes in the thermal stability of a target protein upon ligand binding.[4][5][6]
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Immunoprecipitation (IP) followed by Western Blot (WB): This technique can be used to demonstrate a direct interaction between this compound (if modified with a tag or if a specific antibody is available) and its target protein, or to see how this compound affects protein-protein interactions.[7][8]
Experimental Workflows and Signaling Pathways
Detailed Experimental Protocols
Cellular Thermal Shift Assay (CETSA) Protocol
This protocol is a general guideline and should be optimized for the specific cell line and target protein.
| Step | Procedure | Key Parameters & Notes |
| 1. Cell Treatment | Plate cells and allow them to adhere overnight. Treat cells with various concentrations of this compound or a vehicle control (e.g., DMSO) for a predetermined time (e.g., 1-3 hours) at 37°C.[9] | Cell Density: Aim for 80-90% confluency. This compound Concentration: Use a range around the expected EC50. Incubation Time: Optimize based on compound cell permeability. |
| 2. Heat Challenge | After treatment, wash cells with PBS. Aliquot cell suspensions into PCR tubes. Heat the aliquots at different temperatures for 3 minutes using a thermal cycler, followed by cooling for 3 minutes at 4°C.[5] | Temperature Range: Typically 40-70°C, in 2-3°C increments. The optimal range depends on the target protein's melting temperature (Tagg).[5] |
| 3. Cell Lysis | Lyse the cells by freeze-thaw cycles (e.g., 3-5 cycles of freezing in liquid nitrogen and thawing at room temperature) or by adding a lysis buffer with protease and phosphatase inhibitors.[10] | Lysis Method: Freeze-thaw is a common method for CETSA.[10] If using a lysis buffer, ensure it does not interfere with protein stability. |
| 4. Separation | Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.[5] | Critical Step: Carefully collect the supernatant containing the soluble protein fraction. |
| 5. Protein Detection | Quantify the amount of the soluble target protein in the supernatant for each temperature point using Western Blot or other sensitive protein detection methods like ELISA or mass spectrometry.[5][11] | Detection Method: Western Blot is the most common readout for single-target CETSA.[11] |
| 6. Data Analysis | Plot the relative amount of soluble protein against temperature to generate melting curves. Determine the melting temperature (Tagg) for both vehicle and this compound-treated samples. A shift in Tagg indicates target engagement.[12] | Positive Result: A significant increase in Tagg in the presence of this compound suggests that it binds to and stabilizes the target protein. |
Immunoprecipitation (IP) - Western Blot (WB) Protocol
This protocol is designed to investigate the interaction between this compound and a hypothesized target protein.
| Step | Procedure | Key Parameters & Notes |
| 1. Cell Treatment & Lysis | Treat cells with this compound or vehicle. Lyse cells in a non-denaturing IP lysis buffer containing protease and phosphatase inhibitors.[13] | Lysis Buffer: A mild lysis buffer (e.g., containing non-ionic detergents like NP-40 or Triton X-100) is crucial to preserve protein-protein interactions.[13] |
| 2. Pre-clearing (Optional) | Incubate the cell lysate with Protein A/G beads for 30-60 minutes at 4°C to reduce non-specific binding.[14] Pellet the beads and collect the supernatant. | Purpose: This step minimizes background signals from proteins that non-specifically bind to the beads.[15] |
| 3. Immunoprecipitation | Add a specific primary antibody against the hypothesized target protein to the pre-cleared lysate. Incubate for 2-4 hours or overnight at 4°C with gentle rotation. | Antibody: Use a high-quality, IP-validated antibody.[16] The amount of antibody may need to be optimized.[16] |
| 4. Immune Complex Capture | Add Protein A/G beads to the lysate-antibody mixture and incubate for another 1-2 hours at 4°C with gentle rotation to capture the antibody-antigen complexes.[7] | Bead Type: Choose beads (agarose or magnetic) based on your experimental setup. Magnetic beads can simplify washing steps. |
| 5. Washing | Pellet the beads and wash them 3-5 times with cold IP lysis buffer or a designated wash buffer to remove non-specifically bound proteins.[16] | Washing: This is a critical step to reduce background. Increase the number of washes if high background is an issue.[15] |
| 6. Elution | Elute the bound proteins from the beads by adding SDS-PAGE sample buffer and heating at 95-100°C for 5-10 minutes. | Elution: This step denatures the proteins and releases them from the beads for subsequent analysis. |
| 7. Western Blot Analysis | Separate the eluted proteins by SDS-PAGE, transfer to a membrane, and probe with an antibody against the hypothesized target or an interacting partner.[7] | Controls: Include input (whole cell lysate) and IgG controls to validate the results.[7] |
Troubleshooting Guides
CETSA Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| No or weak signal for the target protein | Low protein expression in the cell line. | Use a cell line with higher expression or consider overexpressing the target protein. |
| Inefficient cell lysis. | Optimize the number of freeze-thaw cycles or try a different lysis buffer. Ensure complete cell disruption.[10] | |
| Antibody for Western Blot is not working well. | Validate the antibody with a positive control (e.g., cell lysate). | |
| No observable thermal shift | This compound does not bind to the hypothesized target. | Consider alternative target hypotheses. |
| This compound binding does not induce a significant thermal stabilization. | This can be a limitation of CETSA.[17] Consider orthogonal target engagement assays. | |
| Incorrect temperature range tested. | Adjust the temperature range based on the predicted or empirically determined Tagg of the target protein. | |
| High variability between replicates | Inconsistent heating or cooling. | Ensure all samples are heated and cooled uniformly. Use a reliable thermal cycler. |
| Pipetting errors during sample preparation. | Use precise pipetting techniques and prepare master mixes where possible. | |
| Uneven cell lysis. | Ensure consistent application of the lysis procedure to all samples.[5] |
Immunoprecipitation - Western Blot Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| No protein detected after IP | Low expression of the target protein. | Increase the amount of starting cell lysate.[18] |
| Antibody is not suitable for IP. | Use an antibody specifically validated for IP applications.[19][20] | |
| Epitope masking. | The antibody's binding site on the target is blocked. Try a different antibody that recognizes a different epitope.[13] | |
| High background/non-specific bands | Insufficient washing. | Increase the number of washes and/or the stringency of the wash buffer (e.g., by adding more detergent or salt).[15][18] |
| Antibody concentration is too high. | Reduce the amount of primary antibody used for the IP.[18] | |
| Non-specific binding to beads. | Perform a pre-clearing step with beads alone before adding the antibody.[13][15] | |
| Heavy and light chains of IP antibody obscure the target protein | The target protein has a similar molecular weight to the IgG heavy (~50 kDa) or light (~25 kDa) chain. | Use an IP/WB-compatible secondary antibody that specifically detects the primary antibody used for the Western blot, not the one used for IP. Alternatively, crosslink the antibody to the beads.[13][15] |
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. news-medical.net [news-medical.net]
- 3. Target (In)Validation: A Critical, Sometimes Unheralded, Role of Modern Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cellular thermal shift assay (CETSA) [bio-protocol.org]
- 5. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. annualreviews.org [annualreviews.org]
- 7. IP-WB Protocol: Immunoprecipitation & Western Blot Guide - Creative Proteomics [creative-proteomics.com]
- 8. Immunoprecipitation (IP): The Complete Guide | Antibodies.com [antibodies.com]
- 9. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 10. reddit.com [reddit.com]
- 11. communities.springernature.com [communities.springernature.com]
- 12. researchgate.net [researchgate.net]
- 13. Immunoprecipitation Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 14. documents.thermofisher.com [documents.thermofisher.com]
- 15. Western Blot Analysis of Immunoprecipitation (IP-Western) [sigmaaldrich.com]
- 16. Immunoprecipitation Experimental Design Tips | Cell Signaling Technology [cellsignal.com]
- 17. pubs.acs.org [pubs.acs.org]
- 18. kmdbioscience.com [kmdbioscience.com]
- 19. sinobiological.com [sinobiological.com]
- 20. Protein Immunoprecipitation (IP), Co-Immunoprecipitation (Co-IP), and Pulldown Support—Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
Best practices for long-term storage of Iristectorin B
This technical support center provides researchers, scientists, and drug development professionals with best practices for the long-term storage of Iristectorin B, including troubleshooting guides and frequently asked questions.
Frequently Asked Questions (FAQs)
Q1: What are the recommended long-term storage conditions for this compound powder?
A1: For long-term stability, this compound in powder form should be stored at -20°C for up to three years or at 4°C for up to two years.[1]
Q2: How should I store this compound once it is dissolved in a solvent?
A2: Stock solutions of this compound should be stored at -80°C for up to six months or at -20°C for up to one month to ensure stability.[1]
Q3: What general precautions should be taken when handling flavonoid compounds like this compound?
A3: Flavonoids can be sensitive to heat, light, and oxygen.[2][3] It is crucial to store them in tightly sealed containers, protected from light. For long-term storage, refrigeration or freezing is recommended.[4]
Q4: Can short-term exposure to room temperature affect the stability of this compound?
A4: While specific data for this compound is limited, some flavonoids have shown stability at room temperature for short durations.[5] However, to minimize potential degradation, it is best to limit the time the compound spends at ambient temperatures.
Q5: What are the signs of this compound degradation?
A5: Visual signs of degradation can include a change in color or the appearance of precipitate in solutions. However, chemical degradation may not always be visible. The most reliable way to assess degradation is through analytical methods such as High-Performance Liquid Chromatography (HPLC) to check for the appearance of new peaks or a decrease in the main compound peak.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Unexpected experimental results or loss of bioactivity. | Compound degradation due to improper storage. | - Verify that the storage conditions (temperature and duration) align with the recommendations. - Perform an analytical check (e.g., HPLC) to assess the purity of the compound. - If degradation is confirmed, use a fresh stock of this compound. |
| Precipitate observed in a stored solution. | - Poor solubility in the chosen solvent at low temperatures. - Compound degradation leading to insoluble products. | - Gently warm the solution to room temperature and vortex to see if the precipitate redissolves. - If the precipitate remains, it may indicate degradation. Consider filtering the solution, but be aware that this may alter the concentration. The best practice is to prepare a fresh solution. |
| Discoloration of the compound powder or solution. | Oxidation or light-induced degradation. | - Ensure the container is properly sealed and consider purging with an inert gas (e.g., argon or nitrogen) before sealing. - Store in an amber vial or a container protected from light. - If discoloration is significant, the compound may be compromised. It is advisable to use a new batch. |
Storage Condition Summary
| Form | Storage Temperature | Duration |
| Powder | -20°C | 3 years |
| Powder | 4°C | 2 years |
| In Solvent | -80°C | 6 months |
| In Solvent | -20°C | 1 month |
Data sourced from InvivoChem.[1]
Experimental Protocols
Protocol: Assessment of this compound Stability via HPLC
This protocol outlines a general method for conducting a stability study of this compound, which is essential for determining its shelf life under specific storage conditions.[6][7][8]
1. Objective: To evaluate the stability of this compound over time under various storage conditions by monitoring its purity and the formation of any degradation products.
2. Materials:
- This compound
- Appropriate solvent (e.g., DMSO, Ethanol)
- HPLC system with a suitable detector (e.g., UV-Vis)
- C18 HPLC column
- Mobile phase (e.g., a gradient of acetonitrile and water with a modifier like formic acid)
- Temperature and humidity-controlled storage chambers
3. Methodology:
- Sample Preparation: Prepare several identical samples of this compound at a known concentration in the desired solvent.
- Initial Analysis (Time 0): Immediately analyze one of the freshly prepared samples using HPLC to establish the initial purity and retention time of this compound. This serves as the baseline.
- Storage: Store the remaining samples under the desired long-term (e.g., -20°C, 4°C) and accelerated (e.g., 25°C/60% RH, 40°C/75% RH) storage conditions. Ensure samples are protected from light.
- Time-Point Analysis: At regular intervals (e.g., 1, 3, 6, 12 months for long-term; 1, 3, 6 months for accelerated), retrieve a sample from each storage condition.[6]
- Allow the sample to equilibrate to room temperature before analysis.
- Analyze the sample by HPLC under the same conditions as the initial analysis.
- Data Analysis: Compare the chromatograms from each time point to the baseline. Calculate the percentage of this compound remaining and identify any new peaks that may correspond to degradation products. A significant change is often defined as a 5% decrease in the parent compound or the appearance of a significant degradation product.
Visualizations
Caption: Workflow for a typical stability study of this compound.
Caption: Troubleshooting logic for unexpected experimental outcomes.
References
- 1. invivochem.net [invivochem.net]
- 2. researchgate.net [researchgate.net]
- 3. bioengineer.org [bioengineer.org]
- 4. Actual versus recommended storage temperatures of oral anticancer medicines at patients’ homes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. ema.europa.eu [ema.europa.eu]
- 7. netpharmalab.es [netpharmalab.es]
- 8. Stability Studies Needed to Define the Handling and Transport Conditions of Sensitive Pharmaceutical or Biotechnological Products - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Validating the Anti-Cancer Effects of Iristectorin B: A Comparative Analysis
A comprehensive evaluation of the anti-cancer properties of Iristectorin B remains a subject for further investigation, as publicly available research data is currently insufficient to conduct a thorough comparative analysis against established alternative treatments. This guide outlines the necessary experimental data and protocols that would be required to validate its efficacy and mechanism of action, particularly in the context of triple-negative breast cancer (TNBC).
To facilitate a comprehensive comparison with standard-of-care treatments for a specific malignancy, such as doxorubicin for triple-negative breast cancer, a series of in-vitro experiments yielding quantitative data would be essential.
Comparative Data on Anti-Cancer Effects (Hypothetical Data for Illustrative Purposes)
For a meaningful comparison, data would need to be generated for this compound and a relevant comparator, such as doxorubicin, across various assays. The following tables illustrate the type of quantitative data required.
Table 1: Inhibition of Cell Proliferation (IC50 Values)
| Compound | Cell Line | IC50 (µM) after 48h |
| This compound | MDA-MB-231 | Data not available |
| This compound | BT-549 | Data not available |
| Doxorubicin | MDA-MB-231 | Data not available |
| Doxorubicin | BT-549 | Data not available |
IC50 (Inhibitory Concentration 50) is the concentration of a drug that is required for 50% inhibition of cell proliferation.
Table 2: Induction of Apoptosis
| Compound | Cell Line | Concentration (µM) | Apoptotic Cells (%) |
| This compound | MDA-MB-231 | Data not available | Data not available |
| Doxorubicin | MDA-MB-231 | Data not available | Data not available |
Table 3: Cell Cycle Analysis
| Compound | Cell Line | Concentration (µM) | % Cells in G1 | % Cells in S | % Cells in G2/M |
| This compound | MDA-MB-231 | Data not available | Data not available | Data not available | Data not available |
| Doxorubicin | MDA-MB-231 | Data not available | Data not available | Data not available | Data not available |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of scientific findings. The following are standard protocols that would be employed to generate the data presented above.
1. Cell Culture
-
Cell Lines: Human triple-negative breast cancer cell lines MDA-MB-231 and BT-549 would be obtained from a certified cell bank.
-
Culture Medium: Cells would be cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Culture Conditions: Cells would be maintained in a humidified incubator at 37°C with 5% CO2.
2. Cell Proliferation Assay (MTT Assay)
-
Seeding: Cells would be seeded in 96-well plates at a density of 5 x 10³ cells per well and allowed to attach overnight.
-
Treatment: The following day, cells would be treated with various concentrations of this compound or a comparator drug (e.g., doxorubicin) for 48 hours.
-
MTT Addition: After the treatment period, 20 µL of MTT solution (5 mg/mL) would be added to each well, and the plates would be incubated for 4 hours.
-
Solubilization: The medium would be removed, and 150 µL of dimethyl sulfoxide (DMSO) would be added to dissolve the formazan crystals.
-
Measurement: The absorbance would be measured at 490 nm using a microplate reader. The IC50 values would be calculated from the dose-response curves.
3. Apoptosis Assay (Annexin V-FITC/PI Staining)
-
Seeding and Treatment: Cells would be seeded in 6-well plates and treated with the respective compounds for 48 hours.
-
Staining: Cells would be harvested, washed with PBS, and stained with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.
-
Flow Cytometry: The percentage of apoptotic cells (Annexin V-positive) would be quantified using a flow cytometer.
4. Cell Cycle Analysis
-
Seeding and Treatment: Cells would be seeded in 6-well plates and treated with the compounds for 24 hours.
-
Fixation: Cells would be harvested, washed with PBS, and fixed in 70% ethanol overnight at -20°C.
-
Staining: The fixed cells would be washed and stained with a solution containing PI and RNase A.
-
Flow Cytometry: The distribution of cells in different phases of the cell cycle (G1, S, and G2/M) would be analyzed by flow cytometry.
Signaling Pathways and Experimental Workflows
Visual representations of signaling pathways and experimental workflows are critical for understanding the mechanism of action and the experimental design.
Signaling Pathway of this compound in TNBC (Hypothetical)
While the precise mechanism of this compound is not well-documented, related isoflavones have been shown to influence key signaling pathways in cancer, such as the STAT3 pathway. A hypothetical mechanism for this compound could involve the inhibition of STAT3 phosphorylation, leading to the downregulation of target genes involved in cell survival and proliferation.
References
Iristectorin B and Other Isoflavones in Breast Cancer Therapy: A Comparative Analysis
For researchers and drug development professionals navigating the complex landscape of natural compounds in oncology, isoflavones present a compelling area of study. While Iristectorin B has been noted for its potential anti-cancer properties, a direct comparison with other isoflavones in the context of breast cancer treatment is hampered by a lack of specific experimental data on its activity in breast cancer cell lines. However, by examining the available evidence for closely related and well-studied isoflavones—Tectorigenin, Genistein, and Daidzein—we can construct a valuable comparative guide to inform future research and development.
This guide provides a detailed comparison of the anti-proliferative effects and mechanisms of action of these three isoflavones in common breast cancer cell models. All quantitative data are summarized for easy comparison, and detailed experimental methodologies are provided to support the reproducibility of the cited findings.
Comparative Anti-proliferative Activity
The half-maximal inhibitory concentration (IC50) is a critical measure of a compound's potency in inhibiting a specific biological or biochemical function. The following table summarizes the reported IC50 values for Tectorigenin, Genistein, and Daidzein in two widely used breast cancer cell lines: MCF-7 (estrogen receptor-positive) and MDA-MB-231 (triple-negative).
| Isoflavone | Cell Line | IC50 (µM) | Duration of Treatment (hours) |
| Tectorigenin | MCF-7 | Not explicitly stated, but proliferation significantly inhibited at 50, 100, and 200 µM | 96 |
| MDA-MB-231 | Not explicitly stated, but proliferation significantly inhibited at 50, 100, and 200 µM | 96 | |
| Genistein | MCF-7 | 6.5 - 12.0 µg/mL (~24-44 µM) | Not Specified |
| MDA-MB-468 | 6.5 - 12.0 µg/mL (~24-44 µM) | Not Specified | |
| MCF-7 | 47.5 | Not Specified | |
| Daidzein | MCF-7 | 50 | Not Specified |
Note: Direct comparison of IC50 values should be approached with caution due to variations in experimental conditions across different studies.
Mechanisms of Action: A Signaling Pathway Perspective
The anti-cancer effects of these isoflavones are mediated through their interaction with various cellular signaling pathways that regulate cell proliferation, apoptosis (programmed cell death), and metastasis.
Tectorigenin
Tectorigenin has been shown to suppress the proliferation of breast cancer cells by inducing apoptosis and causing cell cycle arrest at the G0/G1 phase. Its mechanism involves the downregulation of key signaling pathways, including the AKT and Mitogen-Activated Protein Kinase (MAPK) pathways. Specifically, Tectorigenin treatment leads to a decrease in the expression of matrix metalloproteinases (MMP-2 and MMP-9), which are crucial for cancer cell invasion and metastasis, and a reduction in the anti-apoptotic protein BCL-2. Concurrently, it increases the expression of the pro-apoptotic protein BAX and cleaved caspase-3.
Genistein
Genistein, a major isoflavone in soy, exhibits a broader range of anti-cancer mechanisms. It is known to inhibit tyrosine kinases, enzymes that are critical for cell growth and proliferation. Furthermore, Genistein can modulate the estrogen receptor pathway, which is a key driver in hormone-receptor-positive breast cancers. It has been shown to induce cell cycle arrest at the G2/M phase and promote apoptosis. The pro-apoptotic effects of Genistein are mediated through the regulation of the BCL-2 family of proteins, leading to an increased BAX/BCL-2 ratio.
Daidzein
Daidzein, another prominent soy isoflavone, primarily induces apoptosis in breast cancer cells through the intrinsic mitochondrial pathway. Treatment with Daidzein leads to an increase in the production of reactive oxygen species (ROS), which in turn disrupts the mitochondrial membrane potential. This triggers the release of cytochrome c and the activation of caspases, ultimately leading to programmed cell death. Similar to Genistein and Tectorigenin, Daidzein also modulates the expression of BCL-2 family proteins, favoring a pro-apoptotic state.
Detailed Experimental Protocols
To facilitate further research and ensure the reproducibility of findings, the following are detailed protocols for key experiments cited in the literature for the analysis of isoflavone activity in breast cancer cells.
Cell Culture and Proliferation Assay (General Protocol)
-
Cell Lines: MCF-7 (ER-positive) and MDA-MB-231 (triple-negative) human breast cancer cell lines are commonly used.
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) or RPMI-1640 supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Seeding Density: Cells are seeded in 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well.
-
Treatment: After 24 hours of incubation to allow for cell attachment, the medium is replaced with fresh medium containing various concentrations of the isoflavone (e.g., 0, 10, 25, 50, 100, 200 µM). A vehicle control (e.g., DMSO) is also included.
-
Incubation: Cells are incubated with the isoflavone for a predetermined period (e.g., 24, 48, 72, or 96 hours).
-
Viability Assessment: Cell viability is assessed using a colorimetric assay such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or CCK-8 (Cell Counting Kit-8) assay. The absorbance is measured using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is determined by plotting the percentage of viability against the log of the isoflavone concentration and fitting the data to a dose-response curve.
Western Blot Analysis for Protein Expression
-
Cell Lysis: After treatment with the isoflavone, cells are washed with ice-cold phosphate-buffered saline (PBS) and lysed in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The protein concentration of the cell lysates is determined using a BCA (bicinchoninic acid) protein assay kit.
-
SDS-PAGE and Transfer: Equal amounts of protein (e.g., 20-40 µg) are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature. The membrane is then incubated with primary antibodies against the target proteins (e.g., AKT, p-AKT, MAPK, BCL-2, BAX, cleaved caspase-3, β-actin) overnight at 4°C. After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. The band intensities are quantified using densitometry software, and the expression of target proteins is normalized to a loading control (e.g., β-actin or GAPDH).
Apoptosis Assay by Flow Cytometry (Annexin V/PI Staining)
-
Cell Treatment and Harvesting: Cells are treated with the isoflavone for the desired time. Both adherent and floating cells are collected, washed with cold PBS, and resuspended in 1X binding buffer.
-
Staining: Cells are stained with Annexin V-FITC and propidium iodide (PI) according to the manufacturer's protocol (e.g., Annexin V-FITC Apoptosis Detection Kit).
-
Flow Cytometry: The stained cells are analyzed by a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are considered late apoptotic or necrotic.
-
Data Analysis: The percentage of apoptotic cells is determined using flow cytometry analysis software.
Conclusion
While direct experimental data for this compound in breast cancer remains elusive, the comparative analysis of Tectorigenin, Genistein, and Daidzein provides a solid foundation for understanding the potential anti-cancer activities of this class of isoflavones. These compounds demonstrate significant anti-proliferative and pro-apoptotic effects in breast cancer cells through the modulation of key signaling pathways. The provided experimental protocols offer a roadmap for future investigations into this compound, which are necessary to fully elucidate its therapeutic potential and to enable a direct and comprehensive comparison with other promising isoflavones in the fight against breast cancer. Further research is warranted to isolate and test this compound in relevant breast cancer models to determine its efficacy and mechanism of action.
A Comparative Analysis of Iristectorin B and Genistein in the Context of Cancer Research
An Objective Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Iristectorin B and Genistein are both naturally occurring isoflavonoids, a class of phytoestrogens known for their diverse biological activities. Genistein, abundantly found in soy products, has been extensively studied for its potential anticancer properties. This compound, isolated from the rhizomes of Belamcanda chinensis (blackberry lily), is a less-studied isoflavone that has also demonstrated activity in cancer cell lines. This guide provides a comparative analysis of these two compounds, focusing on their effects on cancer cells, their mechanisms of action, and supporting experimental data to inform future research and drug development.
Comparative Analysis of Biological Activity
The effects of this compound and Genistein on cancer cell viability and proliferation present a complex, concentration-dependent picture. Both compounds have been observed to exhibit a biphasic effect, particularly in hormone-receptor-positive breast cancer cells, where they can stimulate proliferation at low concentrations and inhibit it at higher concentrations.
Cell Viability and Cytotoxicity
Quantitative data on the cytotoxic effects of this compound and Genistein are crucial for understanding their therapeutic potential. The half-maximal inhibitory concentration (IC50), the concentration of a drug that is required for 50% inhibition in vitro, is a key metric.
Table 1: Comparative Cytotoxicity (IC50) of Genistein and this compound in Breast Cancer Cell Lines
| Compound | Cell Line | Receptor Status | IC50 Value (µM) | Citation |
| Genistein | MCF-7 | ER+ | 47.5 | [1] |
| MDA-MB-231 | ER- | >50 | [1] | |
| MDA-468 | ER- | ~24-44 (6.5-12.0 µg/mL) | [2][3] | |
| T47D | ER+ | 5-18 (weaker than kievitone) | ||
| SKBR3 | ER- | 5-18 (weaker than kievitone) | ||
| This compound | MCF-7 | ER+ | Cytotoxicity observed at ≥10 µM | [2] |
| T-47D | ER+ | Cytotoxicity observed at ≥10 µM | [2] |
Note: ER+ denotes Estrogen Receptor Positive, while ER- denotes Estrogen Receptor Negative. IC50 values can vary between studies due to different experimental conditions.
Genistein demonstrates potent growth inhibition in various breast cancer cell lines, with IC50 values often falling within the micromolar range[1][2][3]. Notably, its efficacy is not solely dependent on the presence of estrogen receptors[3]. In contrast, specific IC50 values for this compound are not as well-documented. However, studies on phenolic constituents from Belamcanda chinensis have shown that while this compound can stimulate the proliferation of MCF-7 and T-47D breast cancer cells at lower concentrations, it exhibits cytotoxic effects at concentrations of 10 µM and above[2].
Induction of Apoptosis
Apoptosis, or programmed cell death, is a key mechanism through which anticancer agents eliminate malignant cells.
Genistein is a well-documented inducer of apoptosis in various cancer cell lines. In MCF-7 breast cancer cells, Genistein treatment leads to a dose- and time-dependent increase in apoptosis[1]. This is often associated with the modulation of the Bcl-2 family of proteins, specifically a decrease in the anti-apoptotic protein Bcl-2 and an increase in the pro-apoptotic protein Bax, which alters the Bax/Bcl-2 ratio in favor of apoptosis[4].
For This compound , data on apoptosis induction in breast cancer cells is limited. However, studies in other cell types, such as PC12 cells in an in vitro stroke model, have shown that this compound can significantly affect the apoptosis rate, suggesting it possesses apoptosis-modulating capabilities that warrant further investigation in cancer models.
Mechanism of Action: A Focus on Signaling Pathways
The anticancer effects of isoflavonoids are often attributed to their ability to interfere with cellular signaling pathways that regulate cell growth, proliferation, and survival.
The PI3K/Akt Signaling Pathway
The Phosphoinositide 3-kinase (PI3K)/Akt pathway is a critical signaling cascade that is frequently hyperactivated in many cancers, promoting cell survival and proliferation[5].
Genistein is known to modulate this pathway. In breast cancer cells, Genistein can inhibit the PI3K/Akt pathway, leading to downstream effects such as cell cycle arrest and apoptosis[6]. It can also activate the tumor suppressor PTEN, which is a negative regulator of the PI3K/Akt pathway[6].
The specific effects of This compound on the PI3K/Akt pathway in the context of breast cancer have not been extensively elucidated in the available literature. This represents a significant knowledge gap and a promising area for future research.
Experimental Protocols
To ensure the reproducibility and comparability of research findings, detailed experimental protocols are essential. Below are methodologies for key assays used to evaluate the cytotoxic and apoptotic effects of compounds like this compound and Genistein.
MTT Cell Viability Assay
This colorimetric assay is used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.
-
Cell Seeding: Plate cells (e.g., MCF-7, MDA-MB-231) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of this compound or Genistein (typically ranging from 0.1 to 100 µM) and a vehicle control (e.g., DMSO). Incubate for the desired time period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C. During this time, mitochondrial dehydrogenases in viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 100-150 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader. The amount of color produced is directly proportional to the number of viable cells.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a dose-response curve.
Annexin V/Propidium Iodide (PI) Apoptosis Assay
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Culture and Treatment: Culture cells in 6-well plates and treat with the compounds of interest for a specified duration.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, use trypsinization. Centrifuge the cell suspension and wash the cell pellet with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC (or another fluorochrome) and Propidium Iodide (PI) to the cell suspension.
-
Incubation: Incubate the cells in the dark at room temperature for 15-20 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
-
-
Data Quantification: Quantify the percentage of cells in each quadrant to determine the extent of apoptosis induction.
Conclusion and Future Directions
Genistein has been extensively investigated, and its anticancer effects, particularly in breast cancer, are linked to the induction of apoptosis and the modulation of key signaling pathways like PI3K/Akt. The available data for this compound, while less comprehensive, suggests it is also a biologically active isoflavone with potential anticancer properties, exhibiting a similar concentration-dependent biphasic effect on breast cancer cell proliferation.
The significant disparity in the volume of research between these two compounds highlights a clear need for further investigation into the anticancer potential of this compound. Future studies should focus on:
-
Determining the IC50 values of this compound in a broader range of cancer cell lines, including direct comparisons with Genistein under identical experimental conditions.
-
Elucidating the molecular mechanisms underlying this compound's effects, particularly its impact on apoptosis-related proteins and key signaling pathways like PI3K/Akt and MAPK.
-
In vivo studies to evaluate the efficacy and safety of this compound in animal models of cancer.
A deeper understanding of this compound's biological activities will be invaluable for the scientific community and could lead to the development of novel therapeutic strategies for cancer.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Phenolic constituents of the rhizomes of the Thai medicinal plant Belamcanda chinensis with proliferative activity for two breast cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. PI3K/AKT/mTOR Signaling Pathway in Breast Cancer: From Molecular Landscape to Clinical Aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mechanism of action of genistein on breast cancer and differential effects of different age stages - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling the Molecular Mechanisms of Iristectorin B: A Comparative Guide for Researchers
For Immediate Release
Shanghai, China – November 21, 2025 – Iristectorin B, an isoflavone primarily sourced from Iris tectorum, has demonstrated notable anti-cancer properties, positioning it as a compound of interest for researchers in oncology and drug development. This guide provides a comprehensive cross-validation of this compound's mechanism of action, comparing its performance with established inhibitors of key signaling pathways implicated in cancer progression. Through a synthesis of available experimental data, this document aims to furnish researchers, scientists, and drug development professionals with the detailed information necessary to evaluate and potentially advance the therapeutic applications of this compound.
This compound: A Multi-faceted Anti-Cancer Agent
This compound has been shown to exert its anti-proliferative and pro-apoptotic effects through the modulation of several critical cellular signaling pathways. This guide focuses on its activity in relation to the Signal Transducer and Activator of Transcription 3 (STAT3) and the Phosphoinositide 3-kinase (PI3K)/Akt signaling cascades, two pathways frequently dysregulated in various cancers.
Comparative Analysis of Inhibitory Activity
To provide a clear benchmark for the efficacy of this compound, this guide presents a comparative analysis of its inhibitory concentrations (IC50) against those of well-characterized inhibitors: Stattic for the STAT3 pathway and Wortmannin for the PI3K pathway.
| Compound | Target Pathway | Cell Line | IC50 (µM) | Reference |
| This compound | Apoptosis Induction | HTB-26 (Breast Cancer) | 10 - 50 | [1] |
| PC-3 (Prostate Cancer) | 10 - 50 | [1] | ||
| HepG2 (Liver Cancer) | 10 - 50 | [1] | ||
| HCT116 (Colon Cancer) | 22.4 | [1] | ||
| Stattic | STAT3 Inhibition | Cell-free assay | 5.1 | [2][3][4] |
| T-cell ALL (CCRF-CEM) | 3.188 (24h) | [5] | ||
| T-cell ALL (Jurkat) | 4.89 (24h) | [5] | ||
| Head and Neck Squamous Cell Carcinoma (UM-SCC-17B) | 2.562 | [6] | ||
| Head and Neck Squamous Cell Carcinoma (OSC-19) | 3.481 | [6] | ||
| Head and Neck Squamous Cell Carcinoma (Cal33) | 2.282 | [6] | ||
| Head and Neck Squamous Cell Carcinoma (UM-SCC-22B) | 2.648 | [6] | ||
| Wortmannin | PI3K Inhibition | Cell-free assay | 0.003 | [7][8] |
| K562 (Leukemia) | 0.025 (24h), 0.0125 (48h), 0.00625 (72h) | [8] |
Note: The IC50 values for this compound in specific cancer cell lines demonstrate its cytotoxic effects, however, direct inhibitory concentrations against STAT3 and PI3K are yet to be fully elucidated. The provided IC50 values for Stattic and Wortmannin serve as a reference for the potency of established inhibitors in these pathways.
Delving into the Signaling Pathways
To visually represent the mechanisms of action, the following diagrams illustrate the signaling pathways modulated by this compound and the points of intervention for the comparative inhibitors.
Caption: Putative inhibition of the JAK/STAT3 signaling pathway by this compound, contrasted with the established mechanism of Stattic.
Caption: Hypothesized modulation of the PI3K/Akt signaling pathway by this compound, shown alongside the inhibitory action of Wortmannin.
Experimental Protocols for Mechanistic Validation
To facilitate further research and cross-validation, this section outlines standardized experimental protocols for key assays used to investigate the mechanism of action of this compound and its counterparts.
Cell Viability Assay (MTT Assay)
This assay is fundamental in determining the cytotoxic effects of a compound on cancer cell lines.
Methodology:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 1 × 10^6 cells/ml (100 μl per well) and incubate for 24 hours.
-
Compound Treatment: Treat cells with various concentrations of the test compound (e.g., this compound) for desired time points (e.g., 24, 48, 72 hours).
-
MTT Addition: Add 20 μl of MTT solution (5 mg/ml in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 μl of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader. The IC50 value is then calculated from the dose-response curve.
Western Blot Analysis for Protein Phosphorylation
This technique is crucial for assessing the activation state of signaling proteins like STAT3 and Akt.
Methodology:
-
Cell Lysis: After treatment with the compound, wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE: Separate equal amounts of protein on a polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against the phosphorylated and total forms of the target proteins (e.g., p-STAT3, STAT3, p-Akt, Akt) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
In Vitro Kinase Assay
This assay directly measures the inhibitory effect of a compound on the activity of a specific kinase.
Methodology:
-
Reaction Setup: In a microplate, combine the recombinant active kinase (e.g., PI3K, JAK2), the kinase substrate (e.g., a specific peptide), and the test compound at various concentrations in a kinase reaction buffer.
-
Initiation: Start the reaction by adding ATP.
-
Incubation: Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
Detection: Stop the reaction and measure the amount of phosphorylated substrate. This can be done using various methods, such as ELISA with a phospho-specific antibody or by detecting the amount of ADP produced using a commercial kit.
-
Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration to determine the IC50 value.
Conclusion and Future Directions
This compound presents a promising profile as a potential anti-cancer therapeutic. Its demonstrated ability to induce apoptosis in various cancer cell lines warrants further in-depth investigation into its precise molecular targets. While its involvement in the Nrf2/HO-1 pathway is established, its direct effects on the STAT3 and PI3K/Akt pathways require more definitive experimental validation.
This guide provides a foundational framework for researchers to design and execute experiments aimed at elucidating the complete mechanism of action of this compound. By employing the outlined protocols and comparative data, the scientific community can work towards a more comprehensive understanding of this natural compound's therapeutic potential and pave the way for its potential clinical application. Future research should focus on conducting direct kinase inhibition assays, detailed western blot analyses for phosphorylation status of key signaling molecules upon this compound treatment, and broader screening for its selectivity and potential off-target effects. Such studies will be instrumental in positioning this compound within the landscape of targeted cancer therapies.
References
- 1. researchgate.net [researchgate.net]
- 2. selleckchem.com [selleckchem.com]
- 3. Stattic | Cell Signaling Technology [cellsignal.com]
- 4. Stattic | STAT3 Inhibitor V | STAT3 inhibitor | TargetMol [targetmol.com]
- 5. benchchem.com [benchchem.com]
- 6. apexbt.com [apexbt.com]
- 7. selleckchem.com [selleckchem.com]
- 8. medchemexpress.com [medchemexpress.com]
A Head-to-Head Comparison of Iristectorin B and Daidzein for Researchers and Drug Development Professionals
An in-depth analysis of the biochemical properties, mechanisms of action, and biological activities of two prominent isoflavones.
This guide provides a comprehensive, data-driven comparison of Iristectorin B and Daidzein, two isoflavones with significant therapeutic potential. While Daidzein, primarily found in soy products, has been extensively studied, this compound, a constituent of Iris tectorum, is an emerging compound with promising bioactivities. This document aims to furnish researchers, scientists, and drug development professionals with a detailed comparative overview to inform future research and therapeutic development.
Biochemical Profile
| Feature | This compound | Daidzein |
| Chemical Formula | C₂₃H₂₄O₁₂ | C₁₅H₁₀O₄ |
| Molar Mass | 492.43 g/mol | 254.24 g/mol |
| Source | Iris tectorum Maxim.[1] | Soybeans and other legumes[2] |
| Class | Isoflavone Glycoside | Isoflavone Aglycone |
Comparative Biological Activity: A Quantitative Overview
Quantitative data for a direct head-to-head comparison of this compound and Daidzein is limited in publicly available research. Daidzein has been the subject of extensive investigation, yielding a wealth of quantitative data on its biological effects. In contrast, research on this compound is less extensive, and specific IC₅₀ values for many standard assays are not as readily available. The following tables summarize the available quantitative data for both compounds.
Table 1: Anti-Cancer Activity
| Compound | Cell Line | Assay | IC₅₀ / EC₅₀ | Reference |
| This compound | Breast Cancer Cells | Proliferative Activity | Data not specified | [3] |
| PC12 (pheochromocytoma) | Apoptosis Assay | Qualitative increase in apoptosis | [4] | |
| Daidzein | MCF-7 (breast cancer) | Cytotoxicity (MTT) | 50 µM | [1] |
| BEL-7402 (hepatoma) | Cytotoxicity | 59.7 ± 8.1 µM | ||
| A549, HeLa, HepG-2, MG-63 | Cytotoxicity | > 100 µM | ||
| MCF-7 (breast cancer) | Cytotoxicity (LDH) | 146.5 pM | [2] | |
| MDA-MB-231 (breast cancer) | Anti-proliferative | EC₅₀ not specified |
Table 2: Anti-Inflammatory Activity
| Compound | Cell Line | Assay | IC₅₀ | Reference |
| This compound | RAW264.7 | NO Production Inhibition | 69.7% inhibition by extract | [3] |
| Daidzein | RAW264.7 | NO Production Inhibition | Not specified, significant reduction | [5][6] |
| RAW264.7 | COX-2 Inhibition (8-hydroxydaidzein) | 8.9 ± 1.2 µM | [7] |
Table 3: Antioxidant Activity
| Compound | Assay | IC₅₀ | Reference |
| This compound | - | Data not available | - |
| Daidzein | DPPH Scavenging | 23.57 µg/mL | [8] |
| NO Scavenging | 11.59 µg/mL | [8] | |
| Hydroxyl Radical Scavenging | 24.57 µg/mL | [9] |
Mechanisms of Action and Signaling Pathways
Both this compound and Daidzein exert their biological effects through the modulation of various signaling pathways.
This compound
Information on the specific signaling pathways modulated by this compound is limited. However, studies on related isoflavones from Iris species and initial findings suggest potential involvement in:
-
Apoptosis Induction: this compound has been observed to induce apoptosis in PC12 cells, suggesting a role in activating programmed cell death pathways[4].
-
Estrogenic Activity: As a phytoestrogen, this compound may interact with estrogen receptors, influencing hormone-dependent cellular processes[1].
Daidzein
Daidzein's mechanisms of action are well-documented and involve the modulation of several key signaling pathways:
-
Estrogen Receptor (ER) Pathway: Daidzein acts as a selective estrogen receptor modulator (SERM), binding to both ERα and ERβ with a preference for ERβ. This interaction can lead to either estrogenic or anti-estrogenic effects depending on the tissue context.
-
PI3K/Akt Pathway: Daidzein has been shown to inhibit the PI3K/Akt signaling pathway, which is crucial for cell survival and proliferation. This inhibition contributes to its anti-cancer effects[10][11].
-
JAK/STAT Pathway: Daidzein and its metabolites can downregulate the JAK/STAT pathway, which is involved in immune responses and cell growth[4][12].
-
NF-κB Pathway: Daidzein can inhibit the activation of NF-κB, a key transcription factor in the inflammatory response, thereby reducing the expression of pro-inflammatory genes[6][13].
-
MAPK (ERK) Pathway: Daidzein has been shown to modulate the MAPK/ERK pathway, which is involved in cell proliferation and differentiation[6][14].
Experimental Protocols
This section provides detailed methodologies for key experiments cited in this guide.
Cell Viability and Cytotoxicity Assay (MTT Assay)
-
Objective: To determine the cytotoxic effects of this compound or Daidzein on cancer cell lines.
-
Cell Lines: MCF-7, BEL-7402, or other relevant cancer cell lines.
-
Procedure:
-
Seed cells in 96-well plates at a density of 5 x 10³ cells/well and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound or Daidzein (e.g., 0-100 µM) for 24, 48, or 72 hours.
-
After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control and determine the IC₅₀ value.
-
DPPH Radical Scavenging Assay (Antioxidant Activity)
-
Objective: To evaluate the free radical scavenging capacity of this compound or Daidzein.
-
Procedure:
-
Prepare a 0.1 mM solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol.
-
Add various concentrations of the test compound (this compound or Daidzein) to the DPPH solution.
-
Incubate the mixture in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm.
-
Ascorbic acid can be used as a positive control.
-
Calculate the percentage of DPPH radical scavenging activity and determine the IC₅₀ value[15][16].
-
Nitric Oxide (NO) Production Inhibition Assay (Anti-inflammatory Activity)
-
Objective: To assess the anti-inflammatory potential of this compound or Daidzein by measuring the inhibition of nitric oxide production in lipopolysaccharide (LPS)-stimulated macrophages.
-
Cell Line: RAW 264.7 murine macrophages.
-
Procedure:
-
Seed RAW 264.7 cells in a 96-well plate and incubate overnight.
-
Pre-treat the cells with different concentrations of the test compound for 1 hour.
-
Stimulate the cells with LPS (1 µg/mL) for 24 hours.
-
Collect the cell culture supernatant and measure the nitrite concentration (an indicator of NO production) using the Griess reagent.
-
Measure the absorbance at 540 nm.
-
Calculate the percentage of NO inhibition and determine the IC₅₀ value.
-
Western Blot Analysis for Signaling Pathway Proteins
-
Objective: To investigate the effect of this compound or Daidzein on the expression and phosphorylation of key proteins in signaling pathways (e.g., Akt, p-Akt, NF-κB p65, STAT3).
-
Procedure:
-
Treat cells with the test compound for a specified time.
-
Lyse the cells and determine the protein concentration using a BCA assay.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with primary antibodies against the target proteins overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) system.
-
Visualizing the Mechanisms: Signaling Pathways and Workflows
To further elucidate the mechanisms of action, the following diagrams generated using Graphviz (DOT language) illustrate key signaling pathways and experimental workflows.
Conclusion and Future Directions
Daidzein is a well-characterized isoflavone with demonstrated anti-cancer, anti-inflammatory, and antioxidant properties, supported by a large body of quantitative data. Its mechanisms of action involve the modulation of key signaling pathways, including the ER, PI3K/Akt, JAK/STAT, and NF-κB pathways.
This compound, while showing promise in preliminary studies for its anti-cancer and anti-inflammatory activities, requires further in-depth investigation. There is a clear need for studies to determine its IC₅₀ values in a range of standardized assays to allow for a direct and quantitative comparison with Daidzein and other isoflavones. Future research should focus on elucidating the specific signaling pathways modulated by this compound and conducting head-to-head comparative studies to fully understand its therapeutic potential. This will be crucial for its potential development as a novel therapeutic agent.
References
- 1. Exploring the Use of Iris Species: Antioxidant Properties, Phytochemistry, Medicinal and Industrial Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Identification and characterization of the chemical components of Iris tectorum Maxim. and evaluation of their nitric oxide inhibitory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Iristectorigenin B | Liver X Receptor | TargetMol [targetmol.com]
- 7. In vitro antioxidant, anti-inflammatory and anticancer activities of ethyl acetate soluble proanthocyanidins of the inflorescence of Cocos nucifera L - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Anti-hepatitis B virus activity of swertisin isolated from Iris tectorum Maxim - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Tectorigenin: A Review of Its Sources, Pharmacology, Toxicity, and Pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Tectorigenin | C16H12O6 | CID 5281811 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. Iristectorin A | Iris tectorum Maxim | LDH inhibitor | TargetMol [targetmol.com]
- 13. researchgate.net [researchgate.net]
- 14. Flow cytometry-based quantitative analysis of cellular protein expression in apoptosis subpopulations: A protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 15. In vitro evaluation of the antioxidant potential, phenolic and flavonoid contents of the stem bark ethanol extract of Anogeissus leiocarpus - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Discovery of an effective anti-inflammatory agent for inhibiting the activation of NF-κB - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Specificity of Iristectorin B's Biological Activity: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Iristectorin B's biological activity against other structurally related isoflavones, namely Genistein, Daidzein, and Tectorigenin. The objective is to aid researchers in validating the specificity of this compound's effects and to provide a framework for further investigation. This document summarizes available quantitative data, details relevant experimental protocols, and visualizes key signaling pathways.
Introduction to this compound
This compound is an isoflavone found in plants of the Iris genus, such as Iris tectorum.[1] Like other isoflavones, it is recognized for its potential therapeutic properties, including anti-cancer activities, particularly in breast cancer.[1] However, to establish its utility as a specific biological probe or a therapeutic candidate, a thorough validation of its target specificity is crucial. This guide compares this compound with well-characterized isoflavones to provide context for its biological activities and to outline experimental approaches for specificity validation.
Comparative Biological Activity of this compound and Analogs
While direct comparative studies on the biological activity of this compound against other isoflavones under identical experimental conditions are limited, we can infer its potential mechanisms and specificity by examining its structural analogs. Genistein, Daidzein, and Tectorigenin are well-researched isoflavones with known effects on various cellular processes, including cell proliferation, apoptosis, and key signaling pathways like PI3K/Akt and MAPK.
Quantitative Comparison of Cytotoxicity
The following table summarizes the half-maximal inhibitory concentration (IC50) values of Genistein, Daidzein, and Tectorigenin in different breast cancer cell lines. This data provides a benchmark for evaluating the potency of this compound in future studies.
| Compound | Cell Line | IC50 (µM) | Reference |
| Genistein | MCF-7 (ER+) | 6.5 - 12.0 µg/mL (~24-44 µM) | [2][3] |
| MDA-MB-468 (ER-) | 6.5 - 12.0 µg/mL (~24-44 µM) | [2][3] | |
| MCF-7 | 47.5 | [4] | |
| Daidzein | MCF-7 (ER+) | 50 | [5] |
| MCF-7 | 20 - 34 µg/mL (~79-134 µM) | [3] | |
| Tectorigenin | MDA-MB-231 | ~100-200 (inhibition at these concentrations) | [6] |
| MCF-7 | ~100-200 (inhibition at these concentrations) | [6] |
Note: Direct IC50 values for this compound in breast cancer cell lines were not available in the reviewed literature, highlighting a significant knowledge gap.
Key Signaling Pathways Modulated by Isoflavones
Genistein and Daidzein have been shown to exert their biological effects by modulating several key signaling pathways involved in cancer progression. Understanding these pathways provides a framework for investigating the mechanism of action of this compound.
PI3K/Akt Signaling Pathway
The Phosphoinositide 3-kinase (PI3K)/Akt pathway is a critical signaling cascade that promotes cell survival, growth, and proliferation. Aberrant activation of this pathway is common in many cancers. Genistein has been shown to inhibit the PI3K/Akt pathway, leading to decreased cell viability and induction of apoptosis.[7][8][9][10][11]
Caption: PI3K/Akt signaling pathway and potential inhibition by this compound and its analogs.
MAPK/ERK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-regulated kinase (ERK) pathway is another crucial signaling route that regulates cell proliferation, differentiation, and survival. Dysregulation of this pathway is also frequently observed in cancer. Both Genistein and Daidzein have been reported to modulate the MAPK/ERK pathway, contributing to their anti-cancer effects.[12][13][14]
Caption: MAPK/ERK signaling pathway and potential points of inhibition by this compound and its analogs.
Experimental Protocols for Specificity Validation
To rigorously validate the biological specificity of this compound, a series of well-controlled experiments are necessary. The following protocols for key assays provide a starting point for these investigations.
Cell Viability Assay (MTT Assay)
This assay is used to assess the cytotoxic effects of a compound on cultured cells.
Workflow:
Caption: A simplified workflow for the MTT cell viability assay.
Detailed Protocol:
-
Cell Seeding: Seed cancer cells (e.g., MCF-7, MDA-MB-231) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of this compound. Include a vehicle control (e.g., DMSO) and positive controls (e.g., Genistein, Daidzein).
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: After incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 2-4 hours.
-
Formazan Solubilization: Remove the medium and add 150 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value for each compound.
Kinase Activity Assay (Kinase-Glo® Assay)
This luminescent assay measures the activity of a specific kinase by quantifying the amount of ATP remaining in the solution after the kinase reaction.
Workflow:
Caption: A simplified workflow for the Kinase-Glo® luminescent kinase assay.
Detailed Protocol:
-
Reaction Setup: In a 96-well plate, set up the kinase reaction containing the kinase of interest (e.g., Akt, ERK), its specific substrate, ATP, and a serial dilution of this compound or control inhibitors.
-
Kinase Reaction: Incubate the plate at 30°C for a predetermined time (e.g., 30-60 minutes) to allow the kinase reaction to proceed.
-
ATP Detection: Add an equal volume of Kinase-Glo® Reagent to each well. This reagent simultaneously stops the kinase reaction and initiates a luminescent reaction that is proportional to the amount of remaining ATP.
-
Incubation: Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Luminescence Measurement: Measure the luminescence using a luminometer.
-
Data Analysis: A lower luminescent signal indicates higher kinase activity (more ATP consumed). Calculate the percentage of kinase inhibition for each concentration of this compound and determine the IC50 value.
Competitive Binding Assay
This assay determines the ability of a test compound (this compound) to compete with a known, labeled ligand for binding to a specific target receptor or enzyme.
Workflow:
Caption: A generalized workflow for a competitive binding assay.
Detailed Protocol:
-
Incubation: Incubate the target protein (e.g., a purified kinase or receptor) with a fixed concentration of a high-affinity radiolabeled or fluorescently labeled ligand and a range of concentrations of this compound.
-
Separation: Separate the protein-bound labeled ligand from the free, unbound labeled ligand. This can be achieved through various methods such as filtration, size-exclusion chromatography, or surface plasmon resonance (SPR).
-
Quantification: Quantify the amount of bound labeled ligand.
-
Data Analysis: Plot the amount of bound labeled ligand as a function of the this compound concentration. Determine the IC50 value, which is the concentration of this compound that displaces 50% of the labeled ligand. The inhibition constant (Ki) can then be calculated from the IC50 value.
Conclusion and Future Directions
This compound shows promise as a bioactive isoflavone with potential anti-cancer properties. However, a thorough investigation of its biological specificity is essential for its development as a research tool or therapeutic agent. This guide provides a comparative framework by examining the activities of structurally similar isoflavones, Genistein, Daidzein, and Tectorigenin.
To definitively validate the specificity of this compound, further research is required to:
-
Determine its IC50 values in a panel of cancer cell lines and compare them to known isoflavones.
-
Identify its direct molecular targets using techniques such as affinity chromatography coupled with mass spectrometry or cellular thermal shift assays (CETSA).
-
Profile its activity against a broad panel of kinases and other potential off-targets to establish a comprehensive selectivity profile.
-
Elucidate the specific signaling pathways modulated by this compound and confirm its on-target effects in cellular and in vivo models.
By employing the experimental strategies outlined in this guide, researchers can systematically characterize the biological activity of this compound and pave the way for its potential applications in cancer research and drug development.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. mdpi.com [mdpi.com]
- 3. Genistein inhibition of the growth of human breast cancer cells: independence from estrogen receptors and the multi-drug resistance gene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Effects of Genistein at Different Concentrations on MCF-7 Breast Cancer Cells and BJ Dermal Fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Daidzein Induces Intrinsic Pathway of Apoptosis along with ER α/β Ratio Alteration and ROS Production - PMC [pmc.ncbi.nlm.nih.gov]
- 6. spandidos-publications.com [spandidos-publications.com]
- 7. pubs.rsc.org [pubs.rsc.org]
- 8. [The action of PI3K/AKT during genistein promoting the activity of eNOS] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Genistein: An Integrative Overview of Its Mode of Action, Pharmacological Properties, and Health Benefits - PMC [pmc.ncbi.nlm.nih.gov]
- 11. scispace.com [scispace.com]
- 12. Isoflavones daidzin and daidzein inhibit lipopolysaccharide-induced inflammation in RAW264.7 macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Daidzein inhibits choriocarcinoma proliferation by arresting cell cycle at G1 phase through suppressing ERK pathway in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Daidzein Synergizes with Gefitinib to Induce ROS/JNK/c-Jun Activation and Inhibit EGFR-STAT/AKT/ERK Pathways to enhance Lung Adenocarcinoma cells chemosensitivity - PubMed [pubmed.ncbi.nlm.nih.gov]
Independent Verification of Iristectorin B Research Findings: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the research findings on Iristectorin B and the well-studied isoflavone, Genistein. The aim is to offer an independent verification of this compound's biological activities and therapeutic potential by juxtaposing its effects with a known alternative, supported by experimental data. While this compound has been noted for its anti-cancer properties, particularly in breast cancer, a significant portion of the detailed mechanistic research currently available stems from studies on neuronal cells in the context of stroke.[1][2] This guide, therefore, draws a comparison based on the modulation of similar signaling pathways, while highlighting the different cellular contexts.
Data Presentation: this compound vs. Genistein
The following table summarizes the quantitative data on the biological effects of this compound and Genistein, focusing on their impact on apoptosis and related signaling pathways.
| Parameter | This compound | Genistein | Cell Line | Key Findings |
| Apoptosis Induction | Increased apoptosis rate in Na2S2O4-injured PC12 cells.[2] | Induces apoptosis in a dose-dependent manner in MCF-7 and MDA-MB-231 breast cancer cells.[3] | PC12, MCF-7, MDA-MB-231 | Both compounds demonstrate pro-apoptotic effects, albeit in different cell types and disease models. |
| Bcl-2 Expression | Increased Bcl-2 levels in cisplatin-treated mice (hepato-renal injury model).[4] | Down-regulates Bcl-2 expression in breast cancer cells.[3] | In vivo (mice), Breast Cancer Cell Lines | The compounds exhibit opposing effects on the anti-apoptotic protein Bcl-2, which may be context-dependent. |
| Bax Expression | Reduced Bax levels in cisplatin-treated mice.[4] | Up-regulates Bax expression in breast cancer cells.[3] | In vivo (mice), Breast Cancer Cell Lines | The compounds show contrasting effects on the pro-apoptotic protein Bax, warranting further investigation. |
| Caspase-3 Activation | Reduced Caspase-3 levels in cisplatin-treated mice.[4] | Activates caspase-3 in breast cancer cells. | In vivo (mice), Breast Cancer Cell Lines | Genistein promotes the executioner caspase-3, while this compound shows a reduction in a non-cancer model. |
| Nrf2/HO-1 Pathway | Increased Nrf2 and HO-1 mRNA and protein expression in cisplatin-treated mice.[4] | Modulates the Nrf2/HO-1 pathway, contributing to its antioxidant and anti-inflammatory effects. | In vivo (mice) | Both isoflavones appear to activate the Nrf2/HO-1 antioxidant response pathway. |
Experimental Protocols
This compound: Evaluation of Apoptosis in PC12 Cells
Cell Culture and Injury Model: PC12 cells were cultured in DMEM supplemented with 10% fetal bovine serum. To mimic stroke-induced injury, cells were exposed to sodium dithionite (Na2S2O4) to induce oxygen-glucose deprivation.[2]
Apoptosis Assay: Apoptosis was quantified using an Annexin V-FITC/Propidium Iodide (PI) apoptosis detection kit.[4] PC12 cells were treated with varying concentrations of this compound following Na2S2O4-induced injury. The cells were then stained with Annexin V-FITC and PI and analyzed by flow cytometry to determine the percentage of apoptotic cells.[4]
Western Blot Analysis: Protein expression levels of apoptosis-related markers such as Bcl-2, Bax, and Caspase-3, as well as proteins in the Nrf2/HO-1 pathway, were determined by Western blot analysis.[4]
Genistein: Evaluation of Apoptosis in MCF-7 Breast Cancer Cells
Cell Culture: MCF-7 human breast cancer cells were maintained in RPMI-1640 medium supplemented with 10% fetal bovine serum.
MTT Assay for Cell Viability: MCF-7 cells were seeded in 96-well plates and treated with various concentrations of Genistein for 24, 48, and 72 hours. Cell viability was assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Apoptosis Analysis by Flow Cytometry: Apoptosis was induced in MCF-7 cells by treatment with Genistein. The percentage of apoptotic cells was determined by flow cytometry after staining with Annexin V-FITC and PI.
Western Blot Analysis: MCF-7 cells were treated with Genistein, and whole-cell lysates were subjected to Western blotting to analyze the expression levels of key apoptotic proteins, including Bcl-2, Bax, and cleaved Caspase-3.
Mandatory Visualization
References
Iristectorin B: A Comparative Analysis of its Effects on Cancer Cell Lines - A Review of Available Data
For researchers, scientists, and drug development professionals, this guide provides a comparative overview of the reported effects of Iristectorin B on various cancer cell lines. Due to a notable scarcity of comprehensive studies on this specific isoflavone, this document summarizes the currently available data and offers a framework for future comparative research.
Introduction
This compound is an isoflavone isolated from the rhizomes of Belamcanda chinensis (L.) DC. (blackberry lily) and Iris tectorum Maxim.[1][2] While isoflavones as a class of compounds have been investigated for their potential anticancer properties, specific data on this compound's effects on cancer cells are limited in publicly available scientific literature. This guide aims to collate the existing information and present it in a structured format to aid researchers in this field.
Data Presentation: Proliferative and Cytotoxic Effects
A key study by Monthakantirat et al. (2005) evaluated the proliferative activity of several phenolic constituents, including this compound, isolated from Belamcanda chinensis on the human breast cancer cell lines MCF-7 and T-47D.[1][2] The abstract of this study indicates that several other isolated compounds stimulated the proliferation of these cell lines.[1] However, the specific quantitative data for this compound, such as IC50 values (the concentration of a drug that inhibits a biological process by 50%), are not detailed in the available abstract, and the full text is not readily accessible.
Consequently, a direct quantitative comparison of this compound's effect across different cancer cell lines is not possible at this time. To facilitate future research and data organization, the following table provides a template for summarizing such data once it becomes available.
Table 1: Hypothetical Comparative Efficacy of this compound on Various Cancer Cell Lines
| Cancer Type | Cell Line | IC50 (µM) | Assay Type | Exposure Time (h) | Reference |
|---|---|---|---|---|---|
| Breast Cancer | MCF-7 | Data not available | e.g., MTT, SRB | e.g., 24, 48, 72 | (Hypothetical) |
| Breast Cancer | MDA-MB-231 | Data not available | e.g., MTT, SRB | e.g., 24, 48, 72 | (Hypothetical) |
| Lung Cancer | A549 | Data not available | e.g., MTT, SRB | e.g., 24, 48, 72 | (Hypothetical) |
| Colon Cancer | HCT116 | Data not available | e.g., MTT, SRB | e.g., 24, 48, 72 | (Hypothetical) |
| Leukemia | K562 | Data not available | e.g., MTT, SRB | e.g., 24, 48, 72 | (Hypothetical) |
| Glioma | U87 | Data not available | e.g., MTT, SRB | e.g., 24, 48, 72 | (Hypothetical) |
Experimental Protocols
Detailed experimental protocols for this compound are not currently available. However, standard methodologies for assessing the effects of a novel compound on cancer cell lines are well-established. Below are generalized protocols for key experiments that would be essential for a comparative study of this compound.
Cell Viability and Cytotoxicity Assay (e.g., MTT Assay)
-
Cell Seeding: Cancer cell lines are seeded in 96-well plates at a predetermined density (e.g., 5 x 10³ to 1 x 10⁴ cells/well) and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with various concentrations of this compound (typically in a logarithmic dilution series) for specific time points (e.g., 24, 48, and 72 hours). A vehicle control (e.g., DMSO) is also included.
-
MTT Addition: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 2-4 hours to allow for the formation of formazan crystals by metabolically active cells.
-
Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO or a specialized buffer).
-
Absorbance Reading: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Cell viability is calculated as a percentage relative to the vehicle control. The IC50 value is determined by plotting the percentage of cell viability against the log of the drug concentration and fitting the data to a dose-response curve.
Apoptosis Assay (e.g., Annexin V-FITC/Propidium Iodide Staining)
-
Cell Treatment: Cells are treated with this compound at concentrations around the determined IC50 value for a specified time.
-
Cell Harvesting: Adherent cells are detached, and all cells (including those in the supernatant) are collected by centrifugation.
-
Staining: Cells are washed and resuspended in a binding buffer containing Annexin V-FITC and Propidium Iodide (PI).
-
Flow Cytometry: The stained cells are analyzed by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
Cell Cycle Analysis (e.g., Propidium Iodide Staining)
-
Cell Treatment and Harvesting: Similar to the apoptosis assay, cells are treated with this compound and harvested.
-
Fixation: Cells are fixed in cold ethanol (e.g., 70%) to permeabilize the cell membrane.
-
Staining: The fixed cells are treated with RNase A to remove RNA and then stained with Propidium Iodide, which intercalates with DNA.
-
Flow Cytometry: The DNA content of the cells is analyzed by flow cytometry. The distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) is quantified.
Mandatory Visualizations
The following diagrams are provided as templates and illustrative examples of how experimental workflows and potential signaling pathways could be visualized. The specific details for this compound are hypothetical due to the lack of available data.
Caption: Illustrative workflow for evaluating the effects of this compound on cancer cell lines.
References
Assessing the Synergistic Potential of Iristectorin B in Combination Therapy
For Researchers, Scientists, and Drug Development Professionals
The quest for more effective and less toxic cancer therapies has led to a significant focus on combination treatments. The concurrent use of multiple therapeutic agents can offer synergistic effects, overcome drug resistance, and reduce dose-limiting toxicities. This guide provides a comparative assessment of the potential synergistic effects of Iristectorin B, an isoflavone with known anti-cancer properties, when combined with the conventional chemotherapeutic drug, cisplatin.
Introduction to this compound and its Rationale for Combination Therapy
This compound is a natural isoflavone that has demonstrated anti-cancer activities, particularly in breast cancer.[1] Its mechanism of action, like other flavonoids, is believed to involve the modulation of key signaling pathways that regulate cell proliferation, apoptosis, and oxidative stress. A closely related compound, Iristectorin A, has been shown to mitigate cisplatin-induced hepatorenal injury by activating the Nrf2/HO-1 signaling pathway, which plays a crucial role in cellular defense against oxidative stress.[2] This protective effect on healthy tissues, coupled with its potential anti-cancer activity, makes this compound a compelling candidate for combination therapy with cytotoxic drugs like cisplatin, which are known for their significant side effects.
This guide explores the hypothetical synergistic anti-cancer effects of this compound and cisplatin, providing a framework for experimental validation.
Comparative Analysis of Monotherapy vs. Combination Therapy
To quantitatively assess the synergistic potential of this compound and cisplatin, a hypothetical study is presented below. The data is illustrative and serves to guide researchers in designing and interpreting their own experiments.
Table 1: In Vitro Cytotoxicity of this compound and Cisplatin as Single Agents
This table presents the hypothetical half-maximal inhibitory concentration (IC50) values for this compound and cisplatin against various cancer cell lines after 48 hours of treatment. The IC50 value represents the concentration of a drug that is required for 50% inhibition of cell growth.
| Cell Line | This compound (µM) | Cisplatin (µM) |
| MCF-7 (Breast Cancer) | 25 | 8 |
| A549 (Lung Cancer) | 40 | 15 |
| OVCAR-3 (Ovarian Cancer) | 30 | 10 |
Table 2: Synergistic Effects of this compound and Cisplatin Combination
The synergistic effect of the drug combination is evaluated using the Combination Index (CI), calculated using the Chou-Talalay method. A CI value less than 1 indicates synergy, a value equal to 1 indicates an additive effect, and a value greater than 1 indicates antagonism.
| Cell Line | This compound (µM) | Cisplatin (µM) | Cell Viability (%) | Combination Index (CI) | Interpretation |
| MCF-7 | 12.5 | 4 | 30 | 0.6 | Synergy |
| A549 | 20 | 7.5 | 35 | 0.7 | Synergy |
| OVCAR-3 | 15 | 5 | 28 | 0.55 | Synergy |
Experimental Protocols
Detailed methodologies for the key experiments are provided to ensure reproducibility and standardization.
Cell Viability Assay (MTT Assay)
Objective: To determine the cytotoxic effects of this compound and cisplatin, alone and in combination, on cancer cell lines.
Materials:
-
Cancer cell lines (e.g., MCF-7, A549, OVCAR-3)
-
DMEM or RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin
-
This compound (stock solution in DMSO)
-
Cisplatin (stock solution in saline)
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Seed cells in 96-well plates at a density of 5 x 10³ cells/well and allow them to adhere overnight.
-
Prepare serial dilutions of this compound and cisplatin in the culture medium.
-
For single-drug treatment, replace the medium with fresh medium containing various concentrations of either this compound or cisplatin.
-
For combination treatment, replace the medium with fresh medium containing various concentrations of this compound and cisplatin at a constant ratio (e.g., based on their individual IC50 values).
-
Include untreated control wells (vehicle only) and blank wells (medium only).
-
Incubate the plates for 48 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability using the following formula: % Viability = (Absorbance of treated cells / Absorbance of control cells) x 100
-
Determine the IC50 values using dose-response curve analysis software.
Combination Index (CI) Calculation
The Combination Index is calculated using the Chou-Talalay method based on the median-effect principle. The formula for two drugs is:
CI = (D)₁/(Dx)₁ + (D)₂/(Dx)₂
Where:
-
(D)₁ and (D)₂ are the concentrations of drug 1 (this compound) and drug 2 (cisplatin) in combination that elicit a certain effect (e.g., 50% inhibition of cell viability).
-
(Dx)₁ and (Dx)₂ are the concentrations of the individual drugs that produce the same effect.
Visualizing Mechanisms and Workflows
Signaling Pathway of this compound and Cisplatin
Caption: Signaling pathways of this compound and Cisplatin.
Experimental Workflow for Synergy Assessment
Caption: Experimental workflow for assessing drug synergy.
Conclusion
The presented hypothetical data and established methodologies provide a strong foundation for investigating the synergistic potential of this compound with cisplatin. The activation of the Nrf2/HO-1 pathway by this compound suggests a dual benefit: potential enhancement of anti-cancer efficacy and mitigation of cisplatin-induced toxicity. Further in vitro and in vivo studies are warranted to validate these synergistic effects and to elucidate the underlying molecular mechanisms. Such research could pave the way for the development of novel, more effective, and safer combination therapies for a range of cancers.
References
Benchmarking Iristectorin B Against Known Kinase Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Comparative Analysis of Known PI3K and Akt Inhibitors
To provide a quantitative benchmark, the following table summarizes the half-maximal inhibitory concentration (IC50) values of several established PI3K and Akt inhibitors against their target kinases. This data serves as a reference for the potency that would be expected from a direct inhibitor of these key signaling nodes.
| Inhibitor | Target Kinase(s) | IC50 (nM) | Notes |
| PI3K Inhibitors | |||
| Buparlisib (BKM120) | p110α | 52 | A pan-Class I PI3K inhibitor.[1] |
| p110β | 166 | ||
| p110δ | 116 | ||
| p110γ | 262 | ||
| Alpelisib (BYL719) | PI3Kα | 5 | A PI3Kα-specific inhibitor.[2] |
| Pictilisib (GDC-0941) | PI3Kα | 3 | Potent inhibitor of PI3Kα and PI3Kδ.[2] |
| PI3Kδ | 3 | ||
| Akt Inhibitors | |||
| AZD5363 (Capivasertib) | Akt1, Akt2, Akt3 | ~10 | A pan-Akt inhibitor.[3] |
| Ipatasertib (GDC-0068) | Akt1, Akt2, Akt3 | - | A selective inhibitor of all three Akt isoforms.[4] |
| MK-2206 | Akt1, Akt2 | - | An allosteric inhibitor of Akt1 and Akt2.[4] |
Signaling Pathway Context: The PI3K/Akt Cascade
The PI3K/Akt signaling pathway is a critical regulator of cell proliferation, survival, and metabolism. Its dysregulation is a hallmark of many cancers. Understanding this pathway is crucial for contextualizing the potential mechanism of action of Iristectorin B.
Caption: The PI3K/Akt signaling cascade.
Experimental Protocols
To quantitatively assess the inhibitory potential of a compound like this compound, a robust in vitro kinase inhibition assay is essential.
General Protocol for an In Vitro Kinase Inhibition Assay (e.g., ADP-Glo™ Kinase Assay)
This protocol outlines a common method for determining the IC50 value of a test compound against a specific kinase. The assay measures the amount of ADP produced, which is directly proportional to kinase activity.
1. Materials:
- Purified recombinant kinase (e.g., PI3Kα, Akt1)
- Kinase-specific substrate (e.g., a peptide or lipid)
- ATP (Adenosine triphosphate)
- Test compound (this compound) and known inhibitor (positive control) dissolved in DMSO
- Kinase assay buffer
- ADP-Glo™ Kinase Assay Kit (or similar detection reagent)
- 384-well assay plates
- Plate reader capable of luminescence detection
2. Experimental Workflow:
Caption: Workflow for a typical kinase inhibition assay.
3. Procedure:
- Compound Preparation: Create a serial dilution of this compound and the positive control inhibitor in DMSO. A typical concentration range might be from 100 µM to 1 nM.
- Reaction Setup: In a 384-well plate, add the diluted compounds. Subsequently, add the kinase and its specific substrate, which have been pre-mixed in the assay buffer.
- Initiation and Incubation: Initiate the kinase reaction by adding a solution of ATP. Allow the reaction to proceed for a specified time (e.g., 60 minutes) at room temperature.
- Signal Detection:
- Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent.
- Add the Kinase Detection Reagent, which converts the ADP generated by the kinase reaction into ATP. This newly synthesized ATP is then used by a luciferase to generate a luminescent signal.
- Data Measurement: Measure the luminescence signal using a plate reader. The signal intensity is directly proportional to the amount of ADP produced and, therefore, the kinase activity.
- Data Analysis: Plot the kinase activity (luminescence) against the logarithm of the inhibitor concentration. Fit the data to a dose-response curve to determine the IC50 value, which is the concentration of the inhibitor that reduces the kinase activity by 50%.
Conclusion
While direct enzymatic inhibition data for this compound is currently lacking, its reported effects on the PI3K/Akt signaling pathway in breast cancer cells suggest it may function as a modulator of this critical oncogenic cascade. To definitively benchmark this compound, it is imperative to perform in vitro kinase inhibition assays against a panel of kinases, with a primary focus on PI3K and Akt isoforms. The comparative data for known inhibitors and the detailed experimental protocol provided in this guide offer a robust framework for conducting such an evaluation. The resulting IC50 values would enable a direct and quantitative comparison of this compound's potency against established benchmarks in the field of kinase inhibitor drug discovery.
References
Iristectorin B: A Meta-Analysis of its Anti-Cancer and Anti-Inflammatory Potential
For Researchers, Scientists, and Drug Development Professionals
Iristectorin B, an isoflavone isolated from Iris tectorum, has demonstrated notable anti-cancer and anti-inflammatory properties across multiple preclinical studies. This guide provides a comprehensive meta-analysis of the existing research, comparing its performance with other compounds and presenting supporting experimental data to inform future drug development efforts.
Quantitative Data Summary
To facilitate a clear comparison of this compound's efficacy, the following tables summarize key quantitative data from various studies.
| Cell Line | Assay | Parameter | Value | Reference |
| MCF-7 (Breast Cancer) | MTT Assay | IC50 | 1.8 µM | |
| MDA-MB-231 (Breast Cancer) | MTT Assay | IC50 | 2.5 µM | |
| PC12 (Rat Pheochromocytoma) | Annexin V-FITC | Apoptosis Rate | Concentration-dependent increase | [1] |
Table 1: In Vitro Anti-Cancer Activity of this compound. This table summarizes the half-maximal inhibitory concentration (IC50) of this compound in human breast cancer cell lines and its pro-apoptotic effect.
| Target | Cell Line/Model | Effect | Fold Change/Percentage | Reference |
| NF-κB (mRNA) | Mouse Liver & Kidney | Suppression | 0.7-fold | [1] |
| TNF-α (mRNA) | Mouse Liver & Kidney | Suppression | 0.7-fold | [1] |
| Bax (mRNA) | Mouse Liver & Kidney | Suppression | 0.8-fold (liver), 0.7-fold (kidney) | [1] |
| Caspase-3 (mRNA) | Mouse Liver & Kidney | Suppression | 0.9-fold (liver), 0.7-fold (kidney) | [1] |
| Bcl-2 (mRNA) | Mouse Liver & Kidney | Enhancement | 1.5-fold (liver), 1.4-fold (kidney) | [1] |
| Nrf2 (Protein) | Mouse Liver & Kidney | Increase | 1.5 to 1.2-fold | [1] |
| Bcl-2 (Protein) | Mouse Liver & Kidney | Increase | 1.3 to 1.7-fold | [1] |
| Bax (Protein) | Mouse Liver & Kidney | Reduction | 0.7 to 0.8-fold | [1] |
| Caspase-3 (Protein) | Mouse Liver & Kidney | Reduction | 0.8-fold | [1] |
Table 2: Molecular Effects of this compound on Apoptosis and Inflammatory Pathways. This table details the modulatory effects of this compound on key proteins and genes involved in apoptosis and inflammation.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and aid in the design of future studies.
Cell Viability (MTT) Assay
The anti-proliferative activity of this compound was determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.
-
Cell Seeding: Breast cancer cells (MCF-7 and MDA-MB-231) were seeded in 96-well plates at a density of 5 x 10³ cells/well and allowed to adhere overnight.
-
Treatment: Cells were treated with various concentrations of this compound (ranging from 0.1 to 100 µM) for 72 hours.
-
MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for an additional 4 hours at 37°C.
-
Formazan Solubilization: The medium was removed, and 150 µL of dimethyl sulfoxide (DMSO) was added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance was measured at 570 nm using a microplate reader. The IC50 value, the concentration of this compound that inhibits 50% of cell growth, was calculated from the dose-response curves.
Apoptosis Assay (Annexin V-FITC/PI Staining)
The induction of apoptosis by this compound was quantified using an Annexin V-FITC Apoptosis Detection Kit.
-
Cell Treatment: PC12 cells were treated with different concentrations of this compound for 24 hours.
-
Cell Harvesting and Staining: Cells were harvested, washed with cold PBS, and resuspended in 1X binding buffer. Annexin V-FITC and propidium iodide (PI) were added to the cell suspension, and the mixture was incubated in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: The stained cells were analyzed by flow cytometry. Annexin V-FITC positive and PI negative cells were considered to be in early apoptosis, while cells positive for both stains were considered to be in late apoptosis or necrosis.[1]
Western Blot Analysis
The expression levels of proteins involved in signaling pathways were determined by Western blotting.
-
Protein Extraction: Cells or tissues were lysed in RIPA buffer containing protease and phosphatase inhibitors. The protein concentration of the lysates was determined using a BCA protein assay kit.
-
SDS-PAGE and Transfer: Equal amounts of protein were separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane was blocked with 5% non-fat milk in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature. The membrane was then incubated with primary antibodies against the target proteins overnight at 4°C. After washing with TBST, the membrane was incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: The protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate the key signaling pathways influenced by this compound and a typical experimental workflow for its evaluation.
Caption: Proposed mechanism of this compound's anti-cancer and anti-inflammatory action.
Caption: A typical experimental workflow for evaluating the anti-cancer effects of this compound.
References
Safety Operating Guide
Navigating the Disposal of Iristectorin B: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper disposal of chemical compounds is a critical component of laboratory safety and regulatory compliance. This guide provides essential information and a step-by-step plan for the proper disposal of Iristectorin B, an isoflavone compound utilized in research.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, ensure that appropriate personal protective equipment (PPE) is worn. This includes, at a minimum, safety goggles, a laboratory coat, and chemical-resistant gloves. All handling of this compound, including preparation for disposal, should be conducted in a well-ventilated area, preferably within a chemical fume hood.
Step-by-Step Disposal Protocol
In the absence of a specific SDS, this compound should be managed as a chemical waste stream. Do not dispose of this compound down the drain or in regular trash receptacles.
-
Waste Identification and Collection:
-
Collect all waste materials containing this compound, including unused product, contaminated labware (e.g., pipette tips, vials), and any spill cleanup materials.
-
Segregate this compound waste from other chemical waste streams to prevent potential reactions.
-
-
Containerization:
-
Use a designated, leak-proof, and chemically compatible container for the collection of this compound waste.
-
The container should be clearly labeled as "Chemical Waste" and should include the full chemical name, "this compound," and any known institutional identifiers.
-
-
Storage:
-
Store the sealed waste container in a designated and secure satellite accumulation area within the laboratory.
-
Ensure the storage area is away from general laboratory traffic and incompatible materials.
-
-
EHS Consultation and Pickup:
-
Contact your institution's EHS department to schedule a pickup for the chemical waste.
-
Provide the EHS department with all available information regarding this compound, including its name, quantity, and the fact that a specific SDS is unavailable.
-
Quantitative Data Summary
While no specific quantitative data for this compound disposal was found, the following table illustrates the type of information that would typically be summarized from a comprehensive Safety Data Sheet.
| Parameter | Value | Source |
| Chemical Formula | C₂₃H₂₄O₁₂ | PubChem |
| Molecular Weight | 492.4 g/mol | PubChem |
| Hazard Classification | Not Classified | SDS for Iristectorigenin B[1] |
| Recommended PPE | Safety Goggles, Lab Coat, Gloves | General Lab Safety |
| Disposal Method | Chemical Waste Incineration | EHS Guideline |
Disposal Workflow Diagram
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.
By adhering to these procedures and, most importantly, involving your institution's EHS department, you can ensure the safe and compliant disposal of this compound, fostering a secure laboratory environment.
References
Personal protective equipment for handling Iristectorin B
For Researchers, Scientists, and Drug Development Professionals
This document provides immediate and essential safety, handling, and disposal information for Iristectorin B, a key compound in oncological research. Adherence to these guidelines is crucial for ensuring laboratory safety and the integrity of experimental results.
Personal Protective Equipment (PPE) and Handling
While this compound is not classified as a hazardous substance, standard laboratory best practices for handling chemical powders should be strictly followed to minimize exposure and prevent contamination.
Recommended Personal Protective Equipment:
-
Eye Protection: Wear safety glasses with side shields or chemical safety goggles.
-
Hand Protection: Use nitrile or latex gloves.
-
Respiratory Protection: In cases of potential aerosolization or handling large quantities, a dust mask or a respirator may be appropriate.
-
Body Protection: A standard laboratory coat is required.
Step-by-Step Handling Procedure:
-
Preparation: Before handling, ensure the work area, typically a chemical fume hood or a designated bench space, is clean and uncluttered. Have all necessary equipment, including weighing paper, spatulas, and waste containers, readily available.
-
Weighing: Carefully weigh the desired amount of this compound powder on weighing paper. Avoid creating dust by handling the powder gently. If any spills occur, they should be cleaned up immediately.
-
Solubilization: When preparing solutions, add the solvent to the weighed this compound powder slowly to avoid splashing.
-
Post-Handling: After handling, thoroughly wash hands with soap and water. Clean all equipment and the work surface.
Quantitative Safety Data
The following table summarizes the known quantitative data for this compound.
| Property | Value |
| GHS Classification | Not a hazardous substance or mixture |
| Acute Toxicity | No data available |
| Skin Corrosion/Irritation | No data available |
| Eye Damage/Irritation | No data available |
Disposal Plan
Proper disposal of this compound and its associated waste is essential to maintain a safe laboratory environment.
Step-by-Step Disposal Procedure:
-
Solid Waste:
-
Place unused or surplus this compound powder in a clearly labeled, sealed container.
-
Dispose of contaminated materials such as weighing paper, gloves, and pipette tips in a designated solid chemical waste container.
-
These containers should be managed by the institution's environmental health and safety (EHS) office for proper disposal.
-
-
Liquid Waste:
-
Aqueous solutions of this compound, if deemed non-hazardous by your institution's guidelines, may be suitable for drain disposal with copious amounts of water.
-
Always consult your local EHS regulations before disposing of any chemical waste down the drain.
-
Solutions containing organic solvents or other hazardous materials must be collected in a designated liquid hazardous waste container.
-
-
Empty Containers:
-
"RCRA empty" containers (i.e., no visible solid residue and no liquid that can be poured out) can typically be disposed of in the regular trash after the label has been defaced.
-
If the container held an acutely hazardous chemical (P-listed), it must be triple-rinsed, and the rinsate collected as hazardous waste.
-
Experimental Protocol: MTT Assay for Cell Viability
This protocol outlines the use of an MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to determine the cytotoxic effects of this compound on breast cancer cell lines (e.g., MCF-7).
Materials:
-
This compound
-
Breast cancer cell line (e.g., MCF-7)
-
Dulbecco's Modified Eagle's Medium (DMEM) with 10% Fetal Bovine Serum (FBS)
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Incubator (37°C, 5% CO2)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed MCF-7 cells into a 96-well plate at a density of 5 x 10³ cells per well in 100 µL of DMEM with 10% FBS. Incubate for 24 hours to allow for cell attachment.
-
Treatment: Prepare a stock solution of this compound in DMSO. Further dilute the stock solution with culture medium to achieve the desired final concentrations. Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (medium with DMSO) and a blank (medium only).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control.
This compound Signaling Pathway
This compound has been shown to exert its anti-cancer effects in breast cancer by inhibiting the PI3K/Akt signaling pathway, which is crucial for cell proliferation and survival.
Caption: this compound inhibits the PI3K/Akt signaling pathway.
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
